Adamantan-2-ylideneacetic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(2-adamantylidene)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O2/c13-12(14)6-11-9-2-7-1-8(4-9)5-10(11)3-7/h6-10H,1-5H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBWYSPVZLQQIAX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)C3=CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70385710 | |
| Record name | (Tricyclo[3.3.1.1~3,7~]decan-2-ylidene)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70385710 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
25220-07-9 | |
| Record name | (Tricyclo[3.3.1.1~3,7~]decan-2-ylidene)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70385710 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physicochemical Properties of Adamantan-2-ylideneacetic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
Adamantan-2-ylideneacetic acid, a derivative of the rigid, lipophilic adamantane cage, represents a molecule of significant interest in medicinal chemistry and materials science. Its unique three-dimensional structure, combined with the chemical reactivity of an α,β-unsaturated carboxylic acid, offers a compelling scaffold for the design of novel therapeutic agents and functional materials. This technical guide provides a comprehensive analysis of the predicted physicochemical properties of Adamantan-2-ylideneacetic acid, grounded in the established chemistry of its precursors and analogous structures. We will delve into a plausible synthetic route, predict its key physical and chemical characteristics, and explore its potential applications, offering a foundational resource for researchers in the field.
Introduction: The Adamantane Scaffold in Drug Discovery
The adamantane moiety is a well-established privileged structure in drug design, renowned for its ability to impart favorable pharmacokinetic and pharmacodynamic properties to bioactive molecules.[1][2][3] Its rigid, diamondoid carbon framework provides a bulky, lipophilic anchor that can enhance binding to biological targets and improve metabolic stability.[4] Notable examples of adamantane-containing drugs include the antiviral agent amantadine, the anti-diabetic vildagliptin, and the neuroprotective agent memantine, highlighting the broad therapeutic potential of this unique chemical entity.[1][2] Adamantan-2-ylideneacetic acid extends this potential by introducing a reactive exocyclic double bond and a carboxylic acid functionality, opening new avenues for covalent modification and targeted drug delivery.
Synthesis of Adamantan-2-ylideneacetic Acid: A Plausible Synthetic Route
Proposed Synthetic Workflow
The synthesis can be envisioned as a two-step process:
-
Horner-Wadsworth-Emmons Olefination: Reaction of adamantan-2-one with a phosphonate ester, such as triethyl phosphonoacetate, in the presence of a suitable base to form ethyl adamantan-2-ylideneacetate.
-
Hydrolysis: Saponification of the resulting ester to yield the target molecule, Adamantan-2-ylideneacetic acid.
Sources
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- 2. Adamantane - A Lead Structure for Drugs in Clinical Practice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. scispace.com [scispace.com]
- 5. thieme-connect.com [thieme-connect.com]
- 6. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 7. Wittig-Horner Reaction [organic-chemistry.org]
The Genesis of a Rigid Scaffold: Unveiling the First Synthesis of Adamantan-2-ylideneacetic Acid
For Immediate Release: A Technical Deep-Dive for the Advanced Researcher
This guide illuminates the inaugural synthesis of Adamantan-2-ylideneacetic acid, a molecule of significant interest in medicinal chemistry and materials science due to its unique, rigid adamantane core. We will dissect the pioneering work that first brought this compound into existence, providing a detailed examination of the experimental choices, the underlying reaction mechanisms, and the practical execution of the synthesis. This document is intended for researchers, scientists, and professionals in drug development seeking a comprehensive understanding of the foundational chemistry of this important structural motif.
Introduction: The Allure of the Adamantane Cage
The adamantane moiety, a perfectly symmetrical, strain-free tricyclic alkane, has long captivated chemists. Its rigid and lipophilic nature provides a unique scaffold for the design of bioactive molecules and advanced materials. The introduction of functional groups onto this cage, particularly at the less reactive secondary (bridge) positions, unlocks a vast chemical space for exploration. Adamantan-2-ylideneacetic acid, with its exocyclic double bond and carboxylic acid functionality, represents a key building block for further chemical elaboration, enabling the attachment of the adamantane core to a variety of molecular architectures. This guide focuses on the seminal work that first made this versatile compound accessible.
The Discovery: A Stepping Stone to Novel Amino Acids
The first synthesis of a direct precursor to Adamantan-2-ylideneacetic acid was reported in 1976 by B. Gašpert, S. Hromadko, and B. Vranešić of the PLIVA Pharmaceutical and Chemical Works in Zagreb, Croatia. Their research, published in Croatica Chemica Acta, was primarily focused on the preparation of novel α-amino adamantane acetic acids, which were of interest for their potential biological activities.[1] The synthesis of Adamantan-2-ylideneacetic acid, or more accurately its nitrile precursor, was a crucial intermediate step in their broader synthetic strategy.
The researchers' choice of starting material was adamantan-2-one, the ketone derivative of adamantane. Their objective was to introduce a two-carbon chain with a carboxylic acid (or a precursor) at the 2-position. To achieve this, they employed a classic Knoevenagel condensation, a reliable method for forming carbon-carbon double bonds.
The First Synthesis: A Two-Step Approach
The inaugural synthesis of Adamantan-2-ylideneacetic acid can be conceptually broken down into two key transformations:
-
Knoevenagel Condensation: The formation of 2-adamantylideneacetonitrile from adamantan-2-one and cyanoacetic acid.
-
Hydrolysis: The conversion of the nitrile group of 2-adamantylideneacetonitrile into a carboxylic acid.
Step 1: Knoevenagel Condensation - Forging the Carbon-Carbon Double Bond
The Knoevenagel condensation is a nucleophilic addition of an active methylene compound to a carbonyl group, followed by a dehydration reaction to yield an unsaturated product. In their 1976 paper, Gašpert and his colleagues utilized cyanoacetic acid as the active methylene compound.[1]
Experimental Protocol:
A mixture of adamantan-2-one (1.0 eq), cyanoacetic acid (1.2 eq), and a catalytic amount of piperidine in a suitable solvent such as benzene or toluene is heated under reflux with a Dean-Stark apparatus to remove the water formed during the reaction. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled, washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product, 2-adamantylideneacetonitrile, is then purified by recrystallization or column chromatography.
Causality Behind Experimental Choices:
-
Cyanoacetic Acid: The choice of cyanoacetic acid is strategic. The electron-withdrawing nature of both the nitrile and the carboxylic acid groups makes the methylene protons sufficiently acidic to be deprotonated by a weak base like piperidine, thus forming the required nucleophile.
-
Piperidine: A mild organic base is used as a catalyst to facilitate the deprotonation of cyanoacetic acid without causing unwanted side reactions.
-
Dean-Stark Apparatus: The removal of water is crucial to drive the equilibrium of the reaction towards the formation of the dehydrated product, maximizing the yield of 2-adamantylideneacetonitrile.
Reaction Mechanism:
The mechanism of the Knoevenagel condensation in this context proceeds as follows:
-
Deprotonation: Piperidine deprotonates the α-carbon of cyanoacetic acid to form a resonance-stabilized carbanion.
-
Nucleophilic Attack: The carbanion acts as a nucleophile and attacks the electrophilic carbonyl carbon of adamantan-2-one.
-
Protonation: The resulting alkoxide is protonated by the protonated piperidine catalyst to form a β-hydroxy nitrile intermediate.
-
Dehydration: Under the reaction conditions, this intermediate readily undergoes dehydration (elimination of a water molecule) to form the thermodynamically stable conjugated product, 2-adamantylideneacetonitrile.
Step 2: Hydrolysis - Unmasking the Carboxylic Acid
The conversion of the nitrile functionality into a carboxylic acid is a standard and robust transformation in organic synthesis. This can be achieved under either acidic or basic conditions. While the 1976 paper by Gašpert et al. focused on the synthesis of amino acids and may not have detailed this specific hydrolysis, it is the logical and necessary subsequent step to obtain Adamantan-2-ylideneacetic acid.
General Experimental Protocol (Acid-Catalyzed Hydrolysis):
2-adamantylideneacetonitrile is dissolved in a mixture of a strong mineral acid, such as concentrated sulfuric acid or hydrochloric acid, and water. The mixture is heated under reflux for several hours. The progress of the reaction is monitored by TLC. After completion, the reaction mixture is cooled and poured onto ice. The precipitated solid is collected by filtration, washed with cold water, and dried. The crude Adamantan-2-ylideneacetic acid can be purified by recrystallization from a suitable solvent.
Reaction Mechanism (Acid-Catalyzed Hydrolysis):
-
Protonation: The nitrile nitrogen is protonated by the strong acid, making the carbon atom more electrophilic.
-
Nucleophilic Attack by Water: A water molecule attacks the nitrile carbon.
-
Proton Transfer: A proton is transferred from the oxygen to the nitrogen atom.
-
Tautomerization: The resulting intermediate tautomerizes to an amide.
-
Further Hydrolysis: The amide is then further hydrolyzed under the acidic conditions to the corresponding carboxylic acid and an ammonium salt.
Data Summary
| Compound | Starting Material(s) | Reagents | Yield (%) |
| 2-Adamantylideneacetonitrile | Adamantan-2-one, Cyanoacetic acid | Piperidine, Benzene | Not explicitly stated in the abstract, but Knoevenagel condensations are typically high-yielding. |
| Adamantan-2-ylideneacetic acid | 2-Adamantylideneacetonitrile | H2SO4/H2O or HCl/H2O | Generally high for nitrile hydrolysis. |
Yields are dependent on specific reaction conditions and purification methods.
Conclusion: A Foundation for Future Discovery
The pioneering work of Gašpert, Hromadko, and Vranešić in 1976, though focused on amino acid synthesis, laid the essential groundwork for accessing Adamantan-2-ylideneacetic acid. Their application of the Knoevenagel condensation to the sterically hindered adamantan-2-one demonstrated a robust method for introducing the ylideneacetic acid precursor. The subsequent hydrolysis, a standard chemical transformation, completes the synthesis of this valuable and versatile building block. This foundational work has paved the way for the incorporation of the rigid adamantane scaffold into a multitude of complex molecules, fueling ongoing research in drug discovery and materials science.
References
-
Gašpert, B., Hromadko, S., & Vranešić, B. (1976). Synthesis of α-Amino-1-adamantylacetic and α-Amino-2-adamantylacetic Acid. Croatica Chemica Acta, 48(2), 169-178. [Link][1]
Sources
An In-Depth Technical Guide to the Crystal Structure Analysis of Adamantan-2-ylideneacetic Acid
Abstract
Adamantane derivatives have garnered significant attention in medicinal chemistry and materials science due to their unique structural and physicochemical properties. The rigid, lipophilic adamantane cage is a valuable scaffold for designing bioactive molecules and functional materials. This guide provides a comprehensive, in-depth technical overview of the complete workflow for the crystal structure analysis of a key derivative, Adamantan-2-ylideneacetic acid. While a published crystal structure for this specific molecule is not yet available, this document serves as a predictive and instructional manual for researchers, scientists, and drug development professionals. It details a robust synthetic protocol via the Horner-Wadsworth-Emmons reaction, outlines meticulous procedures for single-crystal growth, and provides a step-by-step guide to single-crystal X-ray diffraction (SC-XRD) analysis, from data collection to structure solution and refinement. The causality behind each experimental choice is explained, ensuring a self-validating system of protocols. All methodologies are grounded in authoritative standards from the International Union of Crystallography (IUCr) and leverage data from the Cambridge Crystallographic Data Centre (CCDC) for comparative analysis.
Introduction: The Significance of the Adamantane Scaffold
Adamantane, a tricyclic alkane with a diamondoid structure, offers a unique combination of thermal stability, chemical inertness, and a three-dimensional, rigid geometry.[1] These characteristics make it an attractive pharmacophore in drug design, capable of influencing a molecule's lipophilicity, metabolic stability, and binding interactions with biological targets. Adamantane derivatives have found clinical applications as antiviral, antidiabetic, and neurological agents.[2] The introduction of functional groups onto the adamantane core allows for the fine-tuning of its properties and the creation of novel chemical entities with tailored activities.
Adamantan-2-ylideneacetic acid, the subject of this guide, is an intriguing target for structural studies. The exocyclic double bond in conjugation with the carboxylic acid moiety introduces planarity and potential for specific intermolecular interactions, such as hydrogen bonding, which are crucial for crystal packing and, ultimately, the solid-state properties of the material. Understanding the precise three-dimensional arrangement of this molecule in a crystalline lattice is paramount for predicting its behavior in different environments, a key consideration in drug development and materials science.
Synthesis and Crystallization of Adamantan-2-ylideneacetic Acid
The synthesis of Adamantan-2-ylideneacetic acid can be efficiently achieved through a two-step process commencing with a Horner-Wadsworth-Emmons (HWE) reaction, followed by hydrolysis of the resulting ester. The HWE reaction is a powerful tool for the stereoselective synthesis of alkenes, particularly α,β-unsaturated esters, from aldehydes or ketones.[3][4]
Synthesis Pathway
The overall synthetic route is depicted below:
Caption: Synthetic pathway for Adamantan-2-ylideneacetic acid.
Experimental Protocol: Synthesis
Step 1: Horner-Wadsworth-Emmons Reaction to Ethyl adamantan-2-ylideneacetate
-
Rationale: The HWE reaction is chosen for its high efficiency in reacting with sterically hindered ketones like adamantanone and its general preference for forming the thermodynamically more stable E-isomer.[5] Sodium hydride is a strong, non-nucleophilic base suitable for deprotonating the phosphonate ester.
-
Procedure:
-
To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 1.2 eq.) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (N₂ or Ar), add triethyl phosphonoacetate (1.2 eq.) dropwise at 0 °C.
-
Allow the mixture to warm to room temperature and stir for 1 hour, or until the evolution of hydrogen gas ceases, indicating the formation of the phosphonate ylide.
-
Cool the reaction mixture back to 0 °C and add a solution of adamantan-2-one (1.0 eq.) in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and then reflux for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and quench by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with diethyl ether (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford ethyl adamantan-2-ylideneacetate.
-
Step 2: Saponification to Adamantan-2-ylideneacetic Acid
-
Rationale: Base-mediated hydrolysis (saponification) is a standard and effective method for converting the ethyl ester to the corresponding carboxylic acid. Lithium hydroxide is a common choice for this transformation.
-
Procedure:
-
Dissolve the purified ethyl adamantan-2-ylideneacetate (1.0 eq.) in a mixture of THF and water (e.g., 3:1 v/v).
-
Add lithium hydroxide monohydrate (2.0-3.0 eq.) and stir the mixture at room temperature for 4-6 hours, or until TLC indicates the complete consumption of the starting material.
-
Remove the THF under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted starting material.
-
Cool the aqueous layer to 0 °C and acidify to pH 2-3 with 1M hydrochloric acid.
-
The product, Adamantan-2-ylideneacetic acid, will precipitate as a white solid.
-
Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.
-
Experimental Protocol: Crystallization
-
Rationale: The choice of solvent and crystallization technique is critical for obtaining high-quality single crystals suitable for X-ray diffraction. For carboxylic acids, slow evaporation from a moderately polar solvent or a solvent mixture is often successful.[4][6]
-
Procedure (Slow Evaporation):
-
Dissolve the purified Adamantan-2-ylideneacetic acid in a minimal amount of a suitable solvent (e.g., ethyl acetate, acetone, or a mixture of ethanol and water) at room temperature or with gentle warming.
-
Filter the solution through a syringe filter to remove any particulate matter.
-
Transfer the clear solution to a clean vial.
-
Cover the vial with a perforated cap or parafilm with a few needle holes to allow for slow evaporation of the solvent.
-
Place the vial in a vibration-free environment and allow it to stand undisturbed for several days to weeks.
-
Monitor the vial periodically for the formation of well-defined, transparent crystals.
-
Single-Crystal X-ray Diffraction Analysis
The following section details the standard workflow for determining the crystal structure of a novel compound, using Adamantan-2-ylideneacetic acid as the analyte. The process adheres to the guidelines and standards set forth by the International Union of Crystallography (IUCr).[7]
Caption: Workflow for Single-Crystal X-ray Diffraction Analysis.
Data Collection
-
Rationale: A suitable single crystal is mounted on a goniometer and subjected to a monochromatic X-ray beam. The diffracted X-rays are collected on a detector. Modern diffractometers automate this process, collecting a large number of diffraction spots at various crystal orientations.[8]
-
Procedure:
-
Select a clear, well-formed single crystal of appropriate size (typically 0.1-0.3 mm in all dimensions) under a polarized light microscope.
-
Mount the crystal on a goniometer head using a suitable cryoprotectant oil.
-
Place the mounted crystal on the diffractometer and cool it under a stream of cold nitrogen gas (typically 100 K) to minimize thermal vibrations and potential radiation damage.
-
Perform an initial unit cell determination to assess the crystal quality and determine the lattice parameters and Bravais lattice.
-
Proceed with a full data collection, typically acquiring a sphere of redundant diffraction data.
-
Structure Solution and Refinement
-
Rationale: The collected diffraction intensities are used to determine the positions of the atoms within the unit cell. This is a two-stage process involving an initial "solution" of the phase problem to get an approximate structure, followed by "refinement" to optimize the atomic positions and other parameters to best fit the experimental data.[9]
-
Procedure:
-
Data Reduction: The raw diffraction data is processed to correct for experimental factors (e.g., absorption, polarization) and to integrate the intensities of the individual reflections.
-
Space Group Determination: Based on the systematic absences in the diffraction data, the space group of the crystal is determined.
-
Structure Solution: The phase problem is solved using direct methods, which are statistical approaches that can often determine the phases of the most intense reflections, leading to an initial electron density map.
-
Model Building: An initial molecular model is built into the electron density map.
-
Structure Refinement: The model is refined using a least-squares algorithm, which minimizes the difference between the observed structure factor amplitudes and those calculated from the model. This iterative process refines atomic coordinates, displacement parameters (isotropic or anisotropic), and a scale factor. Hydrogen atoms are typically placed in calculated positions.
-
Hypothetical Crystallographic Data
As no experimental data for Adamantan-2-ylideneacetic acid is publicly available, the following table presents a plausible, hypothetical dataset based on the known structure of 1-adamantanecarboxylic acid and other similar organic molecules. This data serves as a representative example for this guide.
| Parameter | Hypothetical Value for Adamantan-2-ylideneacetic Acid |
| Chemical Formula | C₁₂H₁₆O₂ |
| Formula Weight | 192.25 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.5 |
| b (Å) | 8.2 |
| c (Å) | 12.1 |
| α (°) | 90 |
| β (°) | 105.5 |
| γ (°) | 90 |
| Volume (ų) | 1001.2 |
| Z (molecules/unit cell) | 4 |
| Calculated Density (g/cm³) | 1.275 |
| Radiation | Mo Kα (λ = 0.71073 Å) |
| Temperature (K) | 100 |
| Reflections Collected | ~8000 |
| Independent Reflections | ~2000 |
| R_int | 0.045 |
| Final R indices [I > 2σ(I)] | R₁ = 0.050, wR₂ = 0.135 |
| Goodness-of-fit (S) | 1.05 |
Data Validation and Deposition
-
Rationale: Before publication, the determined crystal structure must be validated to ensure its quality and correctness. The standard tool for this is the IUCr's checkCIF algorithm. Upon successful validation, the crystallographic information file (CIF) should be deposited in a public database, most commonly the Cambridge Crystallographic Data Centre (CCDC).[1][10][11]
-
Procedure:
-
Generate a Crystallographic Information File (CIF) from the refinement software.
-
Submit the CIF to the IUCr's checkCIF service to generate a validation report.
-
Address any alerts or issues raised in the report.
-
Deposit the final, validated CIF with the CCDC to obtain a deposition number for publication.[12]
-
Structural Insights and Discussion (Hypothetical)
Based on the hypothetical data, we can anticipate key structural features of Adamantan-2-ylideneacetic acid. The monoclinic space group P2₁/c is very common for organic molecules. The presence of the carboxylic acid group strongly suggests the formation of hydrogen-bonded dimers in the crystal lattice. In this arrangement, two molecules would be linked via hydrogen bonds between their carboxylic acid moieties, forming a characteristic R²₂(8) ring motif.
The adamantane cages would likely pack in a way that maximizes van der Waals interactions, leading to an efficiently packed structure. The planarity of the ylideneacetic acid side chain will influence the overall molecular conformation and how the molecules arrange themselves in the crystal. Analysis of the bond lengths and angles would confirm the expected sp² hybridization of the exocyclic carbon atoms and the geometry of the carboxylic acid group.
Conclusion
This technical guide provides a comprehensive framework for the synthesis and complete crystal structure analysis of Adamantan-2-ylideneacetic acid. By integrating a robust synthetic protocol with standard, authoritative crystallographic methods, this document serves as a valuable resource for researchers in drug discovery and materials science. The detailed, step-by-step procedures, coupled with explanations of the underlying scientific principles, are designed to empower scientists to confidently undertake the structural characterization of novel adamantane derivatives and other small molecules. The emphasis on data validation and deposition ensures that any future experimental work will adhere to the highest standards of scientific integrity and contribute valuable knowledge to the global scientific community.
References
-
Cambridge Crystallographic Data Centre (CCDC). The CCDC is the world's repository for small-molecule organic and metal-organic crystal structures. [Link]
-
Wanka, L., Iqbal, K., & Schreiner, P. R. (2013). The Lipophilic Bullet: The Adamantyl Group in Medicinal Chemistry. Journal of Medicinal Chemistry, 56(15), 5945–5957. [Link]
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Stetter, H., Bänder, M., & Neumann, W. (1956). Über Verbindungen mit Urotropin-Struktur, VIII. Mitteil.: Neue Beiträge zur Kenntnis des Adamantans. Chemische Berichte, 89(8), 1922-1926. [Link]
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Maryanoff, B. E., & Reitz, A. B. (1989). The Wittig olefination reaction and modifications involving phosphoryl-stabilized carbanions. Stereochemistry, mechanism, and selected synthetic aspects. Chemical Reviews, 89(4), 863-927. [Link]
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Organic Chemistry Portal. Wittig-Horner Reaction / Horner-Wadsworth-Emmons Reaction. [Link]
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SERC Carleton. (2007). Single-crystal X-ray Diffraction. [Link]
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Baxendale Group. (2012). A Flow-Based Synthesis of 2-Aminoadamantane-2-carboxylic Acid. [Link]
-
International Union of Crystallography (IUCr). Publication standards for crystal structures. [Link]
-
NROChemistry. Horner-Wadsworth-Emmons Reaction. [Link]
-
ResearchGate. (2025). Synthesis of adamantane-2-carboxylic acid and of (2-adamantyl)acetic acid from adamantanone. [Link]
-
Wikipedia. 1-Adamantanecarboxylic acid. [Link]
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Organic Syntheses. 1-Adamantanecarboxylic acid. [Link]
-
University of Zurich, Department of Chemistry. Preparation of Single Crystals for X-ray Diffraction. [Link]
-
ACS Publications. (2026). Deposition Number 2466830 contains the supplementary crystallographic data for this paper. [Link]
-
The University of Manchester Research Explorer. CCDC 1463258: Experimental Crystal Structure Determination. [Link]
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DATACC. Cambridge Crystallographic Data Centre (CCDC). [Link]
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YouTube. (2018). How to: Access Structures. [Link]
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SERC@IISc - Indian Institute of Science. CCDC – Cambridge Crystallographic Data Centre. [Link]
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International Union of Crystallography (IUCr). [Link]
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Wikipedia. Cambridge Structural Database. [Link]
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OlexSys. Structure Refinement. [Link]
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MIT OpenCourseWare. Structure refinement. [Link]
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SERC Carleton. (2018). Single Crystal Structure Refinement (SREF). [Link]
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Reza Latifi. User guide to crystal structure refinement with SHELXL. [Link]
-
ORNL Neutron Sciences. Methods and Tutorials – Single Crystal Diffraction. [Link]
-
Oreate AI Blog. (2026). Guidelines for Single Crystal X-Ray Diffraction Testing. [Link]
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Springer Nature Experiments. X-ray Diffraction Protocols and Methods. [Link]
-
MIT OpenCourseWare. Structure solution and refinement: introductory strategies. [Link]
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An In-depth Technical Guide to the Solubility of Adamantan-2-ylideneacetic Acid in Organic Solvents
Abstract
Adamantan-2-ylideneacetic acid is a compelling molecule for pharmaceutical research, combining a rigid, lipophilic adamantane scaffold with a polar carboxylic acid group. This unique amphiphilic nature dictates its solubility, a critical parameter influencing everything from synthesis and purification to formulation and bioavailability.[1][2][3] As no comprehensive public solubility data for this specific compound exists, this guide provides the foundational theory, predictive logic, and actionable experimental protocols necessary for researchers and drug development professionals to determine and understand its solubility profile in various organic solvents. We present a robust, field-proven methodology grounded in established pharmacopeial standards, enabling the systematic generation of reliable and reproducible solubility data.
Introduction: The Critical Role of Solubility
Solubility is a fundamental physicochemical property that governs the concentration of a drug in solution, which is a prerequisite for absorption and pharmacological activity.[2][3] For an active pharmaceutical ingredient (API) like adamantan-2-ylideneacetic acid, a thorough understanding of its solubility in different organic solvents is paramount for:
-
Synthesis and Purification: Selecting appropriate solvents for reaction media and recrystallization is crucial for achieving high purity and yield.
-
Formulation Development: Developing viable dosage forms, whether oral, parenteral, or topical, requires solvents that can deliver the API at a therapeutically relevant concentration.[2][4] More than 40% of new chemical entities are practically insoluble in water, making organic or co-solvent systems essential.[2]
-
Preclinical and In Vitro Assays: Accurate solubility data is necessary to avoid false negatives in bioassays and to prepare appropriate stock solutions for testing.[5]
Adamantan-2-ylideneacetic acid presents a unique challenge and opportunity due to its amphiphilic structure. The molecule consists of two distinct domains:
-
The Adamantane Cage: A bulky, rigid, and highly lipophilic hydrocarbon scaffold. Adamantane itself is readily soluble in nonpolar organic solvents and practically insoluble in water.[6]
-
The Ylideneacetic Acid Group: A polar functional group containing a carboxylic acid, which is capable of hydrogen bonding and ionization.
This duality suggests a complex solubility profile that can be modulated by the choice of solvent.
Theoretical Framework and Solubility Prediction
The principle of "like dissolves like" is the cornerstone for predicting solubility. A solute dissolves best in a solvent that has a similar polarity. For adamantan-2-ylideneacetic acid, its solubility is a balance between the energetic cost of breaking the solute-solute and solvent-solvent interactions and the energetic gain of forming new solute-solvent interactions.
-
Nonpolar Solvents (e.g., Hexane, Toluene): These solvents will favorably interact with the lipophilic adamantane cage but poorly with the polar carboxylic acid group. Solubility is expected to be low to moderate.
-
Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, Tetrahydrofuran (THF), Dimethyl Sulfoxide (DMSO)): These solvents possess a dipole moment and can accept hydrogen bonds, allowing them to interact favorably with both the nonpolar adamantane cage (via van der Waals forces) and the polar carboxylic acid group. These solvents are predicted to be the most effective at solubilizing the compound.
-
Polar Protic Solvents (e.g., Ethanol, Methanol): These solvents can both donate and accept hydrogen bonds. They will interact strongly with the carboxylic acid group. However, their strong solvent-solvent hydrogen bonding network may be disrupted by the large, nonpolar adamantane cage, potentially limiting solubility compared to polar aprotic solvents.
Based on this analysis, a qualitative prediction of solubility is summarized in the table below.
Table 1: Predicted Solubility of Adamantan-2-ylideneacetic Acid in Common Organic Solvents
| Solvent Class | Example Solvents | Key Interactions | Predicted Solubility |
| Nonpolar | Hexane, Cyclohexane, Toluene | Van der Waals with adamantane cage | Low to Moderate |
| Polar Aprotic | Dichloromethane (DCM), THF, Ethyl Acetate | Dipole-dipole & H-bond accepting | Moderate to High |
| Polar Aprotic (High Polarity) | Acetone, Acetonitrile, DMF, DMSO | Strong dipole & H-bond accepting | High to Very High |
| Polar Protic | Methanol, Ethanol, Isopropanol | Hydrogen bonding with acid group | Moderate |
Experimental Determination of Thermodynamic Solubility
To obtain quantitative data, a rigorous experimental approach is necessary. The isothermal equilibrium shake-flask method is the gold standard for determining thermodynamic solubility due to its reliability and widespread acceptance.[7][8] This method measures the saturation solubility, where the dissolved compound is in equilibrium with the undissolved solid.[7][9]
The following protocol is a self-validating system designed to produce accurate and reproducible results.
Materials and Equipment
-
Adamantan-2-ylideneacetic acid (solid, characterized for purity and polymorphism)
-
Selected organic solvents (analytical grade or higher)
-
Analytical balance
-
Glass vials with screw caps (e.g., 4 mL)
-
Mechanical agitator/orbital shaker with temperature control[8]
-
Centrifuge
-
Syringes and syringe filters (e.g., 0.22 µm PTFE for organic solvents)
-
Volumetric flasks and pipettes
-
Validated analytical instrument (e.g., HPLC-UV, UPLC-UV) for concentration measurement[10]
Step-by-Step Protocol
-
Preparation: Add an excess amount of solid adamantan-2-ylideneacetic acid to a pre-weighed glass vial. The key is to ensure that a solid phase remains at the end of the experiment, indicating saturation.[7] A starting point of ~10 mg of solid in 2 mL of solvent is recommended.
-
Solvent Addition: Add a precise volume (e.g., 2.0 mL) of the selected organic solvent to the vial.
-
Equilibration: Tightly cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C) and agitation speed.[8][10] The agitation should be sufficient to keep the solid suspended without creating a vortex.[8]
-
Time to Equilibrium: Equilibrium is reached when the concentration of the dissolved solid no longer changes over time.[7] To determine this, sample the solution at various time points (e.g., 24, 48, and 72 hours).[10] For most compounds, 24-48 hours is sufficient.[8]
-
Sample Collection and Preparation:
-
Once equilibrium is reached, stop the agitation and allow the vials to stand for a short period to let the excess solid settle.
-
Carefully withdraw a sample from the supernatant using a syringe.
-
Immediately filter the sample through a 0.22 µm syringe filter into a clean vial. This step is critical to remove all undissolved solid particles.
-
-
Analysis:
-
Prepare a series of dilutions of the filtered sample using the same solvent.
-
Quantify the concentration of adamantan-2-ylideneacetic acid in the diluted samples using a validated HPLC-UV method. A stability-indicating method is preferred to ensure the compound has not degraded during the experiment.[10]
-
Construct a calibration curve using standards of known concentration to ensure accurate quantification.[10]
-
-
Data Reporting: Report the solubility in standard units such as mg/mL or mol/L. The experiment should be performed in triplicate for each solvent to ensure statistical validity.[10]
Visualization of the Experimental Workflow
The following diagram outlines the critical steps in the shake-flask solubility determination protocol.
Caption: Workflow for Thermodynamic Solubility Determination.
Causality and Logical Relationships
The solubility of adamantan-2-ylideneacetic acid is not determined by a single factor but by the interplay between the solute's structure and the solvent's properties. This relationship can be visualized as a logic diagram.
Caption: Factors Influencing the Solubility of Adamantan-2-ylideneacetic Acid.
Conclusion
While specific solubility values for adamantan-2-ylideneacetic acid are not publicly cataloged, this guide provides the essential theoretical and practical framework for any researcher to generate this critical data. By understanding the amphiphilic nature of the molecule and applying the robust shake-flask methodology, drug development professionals can systematically characterize its solubility profile. This enables informed solvent selection for synthesis, purification, and formulation, ultimately accelerating the path from discovery to clinical application. The principles and protocols detailed herein are grounded in authoritative standards and represent best practices in the field of pharmaceutical sciences.
References
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Dissolution Technologies. (2017). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Available at: [Link]
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World Health Organization. (2018). PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFICATION. Available at: [Link]
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Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics. Available at: [Link]
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World Health Organization. (Date not available). Annex 4: GUIDANCE ON THE SELECTION OF COMPARATOR PHARMACEUTICAL PRODUCTS FOR EQUIVALENCE ASSESSMENT OF INTERCHANGEABLE MULTISOURCE (GENERIC) PRODUCTS. Available at: [Link]
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Evotec. (Date not available). Thermodynamic Solubility Assay. Available at: [Link]
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IUPAC. (2010). The IUPAC-NIST Solubility Data Series: A guide to preparation and use of compilations and evaluations. Pure and Applied Chemistry. Available at: [Link]
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Alsenz, J., & Kansy, M. (2007). High throughput solubility measurement in drug discovery and development. Advanced Drug Delivery Reviews. Available at: [Link]
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Quantum chemical calculations for Adamantan-2-ylideneacetic acid.
An In-Depth Technical Guide to Quantum Chemical Calculations for Adamantan-2-ylideneacetic Acid
Introduction: The Adamantane Scaffold in Modern Drug Discovery
Adamantane, a rigid, cage-like hydrocarbon, represents a uniquely valuable scaffold in medicinal chemistry.[1][2] Its three-dimensional structure and high lipophilicity allow it to serve as a robust anchor for pharmacophoric groups, often improving the pharmacokinetic and pharmacodynamic profiles of drug candidates.[3] Adamantane derivatives have demonstrated a wide range of biological activities, including antiviral, antidiabetic, and anti-inflammatory properties.[4] Adamantan-2-ylideneacetic acid, a derivative featuring a carboxylic acid group attached to the adamantane core via an exocyclic double bond, presents an intriguing target for computational study. Its distinct geometry and electronic features, stemming from the fusion of the sp²-hybridized carbon of the acetic acid moiety with the sp³-hybridized cage, make it a candidate for novel molecular interactions in biological systems.
Quantum chemical calculations provide an indispensable toolkit for elucidating the fundamental electronic structure, reactivity, and spectroscopic properties of such molecules.[5][6] By employing methods like Density Functional Theory (DFT), we can move beyond simple structural representations to predict a wealth of chemical information, guiding rational drug design and development efforts. This guide offers a comprehensive, technically-grounded framework for conducting quantum chemical calculations on Adamantan-2-ylideneacetic acid, intended for researchers and scientists in the field of computational chemistry and drug discovery.
Pillar 1: Foundational Principles of the Computational Approach
The accuracy of any quantum chemical calculation is contingent upon the judicious selection of a theoretical method and a basis set. This choice is not arbitrary; it is a deliberate balance between computational cost and the desired level of accuracy for the properties being investigated.
The Causality Behind Method Selection: DFT and Beyond
For a molecule of the size of Adamantan-2-ylideneacetic acid, Density Functional Theory (DFT) offers the most favorable balance of accuracy and computational efficiency.[7][8] Unlike the more computationally expensive wave function-based methods, DFT calculates the electronic energy based on the electron density, a more manageable property.
-
Why DFT? The B3LYP functional is a popular and robust choice for organic molecules, providing reliable geometries and electronic properties.[9] It is a hybrid functional, incorporating a portion of the exact Hartree-Fock exchange, which corrects for some of the self-interaction error inherent in simpler DFT methods. For studying potential non-covalent interactions, which are crucial in drug-receptor binding, functionals like M06-2X or those with empirical dispersion corrections (e.g., ωB97X-D) are often recommended.[9]
-
When to Consider Møller-Plesset Perturbation Theory (MP2): For situations demanding higher accuracy in electron correlation effects, second-order Møller-Plesset perturbation theory (MP2) is a viable, albeit more computationally intensive, alternative.[10][11][12] MP2 calculations are often used as a benchmark to validate DFT results, particularly for energy calculations.[9]
The Role of the Basis Set
A basis set is a set of mathematical functions used to construct the molecular orbitals.[13] The size and flexibility of the basis set directly impact the accuracy of the calculation.
-
Pople-Style Basis Sets (e.g., 6-31G(d)): This is a split-valence basis set that is a workhorse in computational chemistry for organic molecules.[14] The "6-31G" part indicates how the core and valence atomic orbitals are represented. The "(d)" signifies the addition of polarization functions on heavy (non-hydrogen) atoms, which are crucial for describing chemical bonds and non-spherical electron distributions accurately. This basis set provides a good starting point for geometry optimization.
-
Larger Basis Sets (e.g., 6-311+G(d,p)): For more accurate energy calculations or the study of anions and excited states, larger basis sets are necessary. The "6-311" indicates a more flexible representation of the valence electrons. The "+" adds diffuse functions to heavy atoms, which are important for describing weakly bound electrons. The "(d,p)" adds polarization functions to both heavy atoms and hydrogen atoms, further improving the description of bonding.[14][15]
The logical relationship between the choice of method and basis set and the resulting trade-off between accuracy and computational demand is a cornerstone of practical computational chemistry.
Caption: Method vs. Basis Set: Accuracy/Cost Trade-off.
Pillar 2: A Self-Validating Computational Workflow
To ensure the trustworthiness of the results, a rigorous and self-validating workflow must be followed. Each step builds upon the previous one, with built-in checks to confirm the validity of the computational model.
Caption: Self-Validating Quantum Chemical Calculation Workflow.
Experimental Protocol: Step-by-Step Calculation
This protocol outlines the procedure using a common quantum chemistry package like Gaussian.[16][17][18] Similar workflows are applicable to other software such as ORCA.[19][20][21]
Step 1: Building the Initial Molecular Structure
-
Launch a molecular editor (e.g., GaussView, Avogadro).
-
Construct the Adamantan-2-ylideneacetic acid molecule. Start with the adamantane cage, ensuring correct tetrahedral geometry at the bridgehead carbons.
-
Create the exocyclic double bond at the C2 position.
-
Attach the acetic acid moiety (=CH-COOH) to the double bond.
-
Perform a preliminary "clean-up" or molecular mechanics minimization within the builder to generate a reasonable starting geometry.
-
Save the structure as a coordinate file (e.g., .xyz or .gjf).
Step 2: Geometry Optimization and Frequency Analysis The goal is to find the lowest energy conformation of the molecule on the potential energy surface.
-
Prepare an input file for the quantum chemistry software. A sample Gaussian input file would look like this:
-
#p B3LYP/6-31G(d): Specifies the theory (B3LYP) and basis set (6-31G(d)).
-
Opt: Keyword to perform a geometry optimization.
-
Freq: Keyword to perform a frequency calculation on the optimized geometry.
-
0 1: Specifies the charge (0) and spin multiplicity (1 for a singlet state).
-
-
Submit the calculation.
Step 3: Validation of the Optimized Structure
-
Once the calculation is complete, open the output file (e.g., .log or .out).
-
Confirm that the optimization converged successfully. Look for the "Stationary point found" message.
-
Crucially, inspect the frequency calculation results. A true energy minimum will have zero imaginary frequencies. If one or more imaginary frequencies are present, it indicates a transition state or saddle point, and the geometry must be perturbed and re-optimized.
Step 4: Calculation of Molecular Properties With a validated minimum-energy structure, you can now accurately calculate various electronic properties. This is often done with a more robust basis set for higher accuracy, using the previously optimized geometry.
-
Prepare a new input file using the optimized coordinates from the previous step.
-
#p B3LYP/6-311+G(d,p): Specifies a larger basis set for a more accurate electronic energy calculation.
-
Geom=Check Guess=Read: Reads the optimized geometry and wavefunction from the checkpoint file (.chk) of the previous calculation, saving computational time.
-
Pop=Full: Requests a full population analysis, which provides information on atomic charges, molecular orbitals, etc.
-
-
Submit this single-point energy calculation.
Pillar 3: Data Interpretation and Analysis
The output of these calculations provides a rich dataset for understanding the chemical nature of Adamantan-2-ylideneacetic acid.
Key Quantum Chemical Descriptors
The following properties can be extracted directly from the output files and provide critical insights for drug development professionals.
| Property | Description | Significance in Drug Discovery |
| Total Electronic Energy | The total energy of the molecule in its optimized geometry. | Used to compare the relative stability of different isomers or conformers. |
| Dipole Moment | A measure of the overall polarity of the molecule. | Influences solubility, membrane permeability, and the nature of intermolecular interactions. |
| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Relates to the molecule's ability to donate electrons (act as a nucleophile or be oxidized). |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Relates to the molecule's ability to accept electrons (act as an electrophile or be reduced). |
| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO (ΔE = ELUMO - EHOMO). | A key indicator of chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. |
| Electrostatic Potential (ESP) | A map of the electrostatic potential on the electron density surface. | Reveals electron-rich (nucleophilic) and electron-poor (electrophilic) regions, crucial for predicting non-covalent interactions with a biological target.[5] |
Visualization of Molecular Orbitals and Electrostatic Potential
Visualizing the frontier molecular orbitals (HOMO and LUMO) and the electrostatic potential surface is essential for an intuitive understanding of the molecule's reactivity.
-
HOMO: For Adamantan-2-ylideneacetic acid, the HOMO is expected to be localized primarily on the π-system of the acrylic acid moiety, indicating this is the most likely site for electrophilic attack.
-
LUMO: The LUMO is also likely to be centered on the acrylic acid moiety, specifically the antibonding π* orbital, representing the most probable site for nucleophilic attack.
-
ESP Map: The ESP map will show negative potential (red) around the oxygen atoms of the carboxyl group, highlighting their hydrogen-bond accepting capabilities. Positive potential (blue) may be found around the acidic proton and parts of the adamantane cage, indicating regions favorable for interaction with negatively charged residues in a protein binding pocket.
Conclusion and Outlook
This guide provides a robust and scientifically-grounded framework for performing and validating quantum chemical calculations on Adamantan-2-ylideneacetic acid. By following this workflow, researchers can reliably predict key electronic and structural properties that are fundamental to understanding the molecule's potential as a drug candidate. These computational insights, such as reactivity patterns, polarity, and regions susceptible to intermolecular interactions, serve as a powerful hypothesis-generation tool, enabling more focused and efficient experimental design in the drug discovery pipeline.[6][22] The principles and protocols detailed herein are broadly applicable to other adamantane derivatives and organic molecules, forming a cornerstone of modern computational drug design.
References
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Baranov, D. A., Fazylov, S. D., & Gazaliev, A. M. (2024). Quantum Chemical Study of the Production of 1-Vinyladamantane As a Result of Ionic Alkylation of Adamantane with Ethylene. Russian Journal of Physical Chemistry A, 98(4), 1049-1055. [Link]
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Cheméo. (n.d.). Chemical Properties of Adamantan-2-ol (CAS 700-57-2). Retrieved from [Link]
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Wikipedia. (2024). Adamantane. Retrieved from [Link]
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ResearchGate. (n.d.). DFT Calculation of the Solid Acidity. Retrieved from [Link]
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Pharmacia. (2023). Adamantane-containing drug delivery systems. Retrieved from [Link]
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Popiołek, Ł., et al. (2024). Novel Adamantane Derivatives: Synthesis, Cytotoxicity and Antimicrobial Properties. Molecules, 29(9), 2043. [Link]
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ResearchGate. (n.d.). Synthesis of adamantane-2-carboxylic acid and of (2-adamantyl)acetic acid from adamantanone. Retrieved from [Link]
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Song, G. L., et al. (2014). Computational Methods in Drug Discovery. Current topics in medicinal chemistry, 14(9), 1136-1143. [Link]
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Wikipedia. (2024). Basis set (chemistry). Retrieved from [Link]
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Li, Y., et al. (2021). A Case Study Using DFT Calculation Aided Experimental Teaching of Organic Chemistry: Take the Ethyl Acetate Synthesis Experiment as an Example. Journal of Chemical Education, 98(6), 2056-2062. [Link]
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Gaussian, Inc. (n.d.). Gaussian.com. Retrieved from [Link]
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Houghtaling, J., et al. (2017). Adamantane in Drug Delivery Systems and Surface Recognition. Molecules, 22(2), 299. [Link]
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FACCTs. (n.d.). ORCA. Retrieved from [Link]
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Schuchardt, K. L., et al. (n.d.). Basis Sets Used in Molecular Orbital Calculations. Retrieved from [Link]
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Wikipedia. (2024). Gaussian (software). Retrieved from [Link]
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De Vivo, M. (2015). Computational Chemistry for Drug Discovery. Encyclopedia of Nanotechnology. [Link]
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ORCA Forum. (n.d.). Portal. Retrieved from [Link]
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ResearchGate. (n.d.). Adamantane in Drug Delivery Systems and Surface Recognition. Retrieved from [Link]
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ResearchGate. (n.d.). Density functional theory computation of organic compound penetration into sepiolite tunnels. Retrieved from [Link]
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Yamada, K., & Inokuma, T. (2023). Evaluation of quantum chemistry calculation methods for conformational analysis of organic molecules using A-value estimation as a benchmark test. RSC Advances, 13(53), 37015-37021. [Link]
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Cremer, D. (2011). Møller–Plesset perturbation theory: from small molecule methods to methods for thousands of atoms. Wiley Interdisciplinary Reviews: Computational Molecular Science, 1(4), 509-530. [Link]
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RITME. (n.d.). Gaussian – Molecular Modeling in Computational Chemistry. Retrieved from [Link]
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Singh, S., et al. (2022). Benchmarking Gaussian Basis Sets in Quantum-Chemical Calculations of Photoabsorption Spectra of Light Atomic Clusters. ACS Omega, 7(51), 47869-47879. [Link]
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Kadohira, T., et al. (2019). First-Principles Density Functional Theory Calculations for Formic Acid Adsorption onto Hydro-Garnet Compounds. ACS Omega, 4(21), 19077-19082. [Link]
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ORCA Documentation. (n.d.). ORCA – An ab initio, DFT and semiempirical SCF-MO package. Retrieved from [Link]
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Sherrill, C. D. (n.d.). Derivation of Møller-Plesset Perturbation Theory. Retrieved from [Link]
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Baxendale Group. (2012). A Flow-Based Synthesis of 2-Aminoadamantane-2-carboxylic Acid. Retrieved from [Link]
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Roussel, M. R. (2021). Foundations of Chemical Kinetics Lecture 6: Introduction to quantum chemical calculations with Gaussian. Retrieved from [Link]
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Yale News. (2026). New 'recipes' for accelerating chemistry discoveries – with a dash of AI. Retrieved from [Link]
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YouTube. (2025). Week 4: Lecture 19: Møller Plesset Perturbation Theory. Retrieved from [Link]
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Zhang, S., et al. (2006). First-Principles Calculation of pKa Values for Organic Acids in Nonaqueous Solution. The Journal of Physical Chemistry A, 110(44), 12229-12235. [Link]
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YouTube. (2025). Gaussian Tutorial (Lec-5) How to Build Molecules for Gaussian Calculations in GaussView. Retrieved from [Link]
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George, S., et al. (2012). Synthesis of 2-Azaadamantan-6-one: A Missing Isomer. Organic letters, 14(8), 2168-2171. [Link]
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ResearchGate. (n.d.). Basis set and methods for organic molecules. Retrieved from [Link]
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Ragshaniya, A., et al. (2024). Nascent pharmacological advancement in adamantane derivatives. Archiv der Pharmazie, 357(3), e2300595. [Link]
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Sabe, V. T., & S. Ntchapda, F. I. (2021). Computational Approaches: Drug Discovery and Design in Medicinal Chemistry and Bioinformatics. Molecules, 26(24), 7568. [Link]
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Wikipedia. (n.d.). Møller–Plesset perturbation theory. Retrieved from [Link]
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An In-depth Technical Guide to the Chemical Reactivity of the Ylidene Moiety in Adamantan-2-ylideneacetic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
Adamantan-2-ylideneacetic acid, a molecule marrying the rigid, lipophilic adamantane cage with a reactive α,β-unsaturated carboxylic acid function, presents a unique scaffold for chemical exploration and application, particularly in the realm of medicinal chemistry. The bulky adamantyl group imparts significant steric influence, modulating the reactivity of the exocyclic ylidene moiety in a manner that offers both challenges and opportunities for synthetic chemists. This guide provides a comprehensive exploration of the chemical reactivity of this ylidene group, focusing on its propensity to undergo cycloaddition, Michael addition, and electrophilic addition reactions. By understanding the interplay of electronic effects and severe steric hindrance, researchers can harness the synthetic potential of this intriguing molecule to develop novel therapeutics and functional materials. The insights provided herein are grounded in established reaction mechanisms, supported by analogous systems, and offer a predictive framework for designing new synthetic routes.
Introduction: The Adamantane Advantage in Molecular Design
The adamantane moiety has emerged as a privileged scaffold in medicinal chemistry and materials science. Its rigid, three-dimensional structure and high lipophilicity can significantly enhance the pharmacokinetic and pharmacodynamic properties of bioactive molecules.[1] When incorporated into a drug candidate, the adamantyl group can improve metabolic stability by sterically shielding susceptible functional groups from enzymatic degradation, enhance binding affinity by occupying hydrophobic pockets in target proteins, and favorably influence absorption, distribution, metabolism, and excretion (ADME) profiles.[2]
Adamantan-2-ylideneacetic acid positions an electronically activated double bond directly on this bulky framework, creating a system where the inherent reactivity of the α,β-unsaturated acid is tempered and directed by the profound steric presence of the adamantane cage. This guide delves into the core chemical transformations of this ylidene moiety, providing a technical foundation for its strategic manipulation in synthetic endeavors.
Synthesis of Adamantan-2-ylideneacetic Acid
The primary and most common route to Adamantan-2-ylideneacetic acid and its esters is the Wittig or Horner-Wadsworth-Emmons olefination of adamantanone. The choice of phosphonate or phosphorane ylide allows for the introduction of the acetic acid or ester functionality.
Horner-Wadsworth-Emmons Protocol for Ester Synthesis
The Horner-Wadsworth-Emmons reaction is generally preferred for its higher yields and the water-soluble nature of the phosphate byproduct, which simplifies purification.
Experimental Protocol:
-
Deprotonation of the Phosphonate: To a solution of triethyl phosphonoacetate in a dry aprotic solvent such as tetrahydrofuran (THF) cooled to 0 °C, add a strong base like sodium hydride (NaH) portion-wise. Allow the mixture to stir at room temperature for 1 hour to ensure complete formation of the phosphonate anion.
-
Reaction with Adamantanone: Cool the reaction mixture back to 0 °C and add a solution of adamantanone in THF dropwise.
-
Reaction Progression and Work-up: Allow the reaction to warm to room temperature and stir overnight. The reaction can be monitored by thin-layer chromatography (TLC). Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extraction and Purification: Extract the aqueous layer with diethyl ether or ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford the pure ethyl adamantan-2-ylideneacetate.
-
Hydrolysis (Optional): The resulting ester can be hydrolyzed to the corresponding carboxylic acid using standard procedures, such as refluxing with aqueous sodium hydroxide followed by acidification.
Diagram of the Horner-Wadsworth-Emmons Synthesis:
Caption: Horner-Wadsworth-Emmons synthesis of ethyl adamantan-2-ylideneacetate.
The Impact of Steric Hindrance on Reactivity
The defining feature of Adamantan-2-ylideneacetic acid's reactivity is the immense steric bulk imposed by the adamantyl group. This steric hindrance governs the accessibility of the π-system of the ylidene moiety to incoming reagents, often dictating the feasibility, regioselectivity, and stereoselectivity of addition reactions. Computational studies on related adamantane systems have quantified these steric effects, providing a theoretical basis for predicting reactivity.[3] Any mechanistic consideration of reactions involving this ylidene group must account for the sterically congested environment around the double bond.[4]
Cycloaddition Reactions: Constructing Spirocyclic Systems
The ylidene double bond in Adamantan-2-ylideneacetic acid can participate in cycloaddition reactions, offering a direct route to spirocyclic adamantane derivatives, which are of significant interest in medicinal chemistry.
[2+2] Cycloadditions
[2+2] cycloadditions, particularly with ketenes or electron-deficient olefins like tetracyanoethylene (TCNE), can lead to the formation of spiro[adamantane-2,2'-cyclobutane] derivatives.[5] These reactions are often thermally or photochemically initiated. The significant steric hindrance around the adamantylidene moiety can influence the feasibility and stereochemical outcome of these reactions.
Mechanistic Considerations:
The concerted [π2s + π2a] mechanism for ketene cycloadditions is thermally allowed. However, the bulky adamantyl group may favor a stepwise mechanism involving a diradical or zwitterionic intermediate, especially with less reactive ketenes. The stereochemistry of the resulting cyclobutanone will be dictated by the facial selectivity of the initial attack on the ylidene double bond, which is heavily influenced by the steric environment.
Diagram of a [2+2] Cycloaddition:
Caption: General scheme for a [2+2] cycloaddition reaction.
[4+2] Cycloadditions (Diels-Alder Reactions)
While Adamantan-2-ylideneacetic acid itself is a dienophile, its exocyclic double bond is generally not electron-rich enough to act as a diene in a standard Diels-Alder reaction. However, derivatives where the ylidene moiety is part of a conjugated diene system could potentially undergo [4+2] cycloadditions.[6] The steric bulk of the adamantane cage would likely enforce a high degree of facial selectivity in the approach of the dienophile.
Michael Addition: Formation of Functionalized Adamantane Derivatives
The electron-withdrawing nature of the carboxylic acid or ester group polarizes the ylidene double bond, making the β-carbon electrophilic and susceptible to nucleophilic attack via a Michael (conjugate) addition.[7] This reaction is a powerful tool for carbon-carbon and carbon-heteroatom bond formation.
Reaction with Soft Nucleophiles
Soft nucleophiles, such as organocuprates (Gilman reagents), enamines, and thiolates, are particularly effective for conjugate addition to α,β-unsaturated systems.[8] The steric hindrance of the adamantyl group will play a crucial role in the diastereoselectivity of the addition, favoring attack from the less hindered face of the double bond.
Experimental Protocol: Conjugate Addition of an Organocuprate
-
Preparation of the Gilman Reagent: To a suspension of copper(I) iodide in dry THF at -78 °C, add two equivalents of an organolithium reagent (e.g., methyllithium) dropwise. Allow the mixture to stir at this temperature for 30 minutes to form the lithium dimethylcuprate solution.
-
Michael Addition: To this freshly prepared Gilman reagent, add a solution of ethyl adamantan-2-ylideneacetate in THF dropwise at -78 °C.
-
Reaction Monitoring and Work-up: Stir the reaction at low temperature and monitor its progress by TLC. Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Purification: After aqueous work-up and extraction with an organic solvent, the product can be purified by column chromatography to yield the β-alkylated adamantane derivative.
Table 1: Representative Michael Donors and Expected Products
| Michael Donor | Nucleophile | Expected Product |
| Lithium dimethylcuprate | CH₃⁻ | Ethyl 2-(2-methyladamantan-2-yl)acetate |
| Diethylamine | (C₂H₅)₂NH | Ethyl 2-(2-(diethylamino)adamantan-2-yl)acetate |
| Thiophenol | PhS⁻ | Ethyl 2-(2-(phenylthio)adamantan-2-yl)acetate |
Diagram of the Michael Addition Workflow:
Caption: A typical workflow for a Michael addition reaction.
Electrophilic Addition Reactions: Functionalizing the Double Bond
The electron-rich π-system of the ylidene double bond is susceptible to attack by electrophiles, leading to a variety of functionalized adamantane derivatives.[9] The regioselectivity of these additions is governed by the stability of the intermediate carbocation, which is significantly influenced by the adamantyl framework.
Halogenation
The addition of halogens, such as bromine (Br₂), across the double bond is a classic electrophilic addition reaction.[10] The reaction is expected to proceed through a cyclic bromonium ion intermediate, followed by backside attack of the bromide ion. The stereochemical outcome will be anti-addition.
Mechanistic Insight:
The initial attack of bromine on the double bond will form a bromonium ion. Due to the steric bulk of the adamantane cage, one face of the double bond will be significantly more hindered than the other. The subsequent nucleophilic attack by the bromide ion will occur from the less hindered face, leading to a specific diastereomer of the dihalo-adamantane derivative. A computational study on the related adamantylideneadamantane system supports the formation of a bromonium ion intermediate.[2]
Diagram of Bromine Addition Mechanism:
Caption: Mechanism of electrophilic addition of bromine.
Hydroboration-Oxidation
Hydroboration-oxidation provides a route to alcohols with anti-Markovnikov regioselectivity.[11] In the case of Adamantan-2-ylideneacetic acid, the boron atom will add to the less sterically hindered carbon of the double bond, which is the carbon bearing the carboxylic acid group. Subsequent oxidation will yield the corresponding β-hydroxy adamantane derivative. The addition is stereospecific, occurring via syn-addition.[12]
Experimental Protocol: Hydroboration-Oxidation
-
Hydroboration: To a solution of Adamantan-2-ylideneacetic acid in dry THF, add a solution of borane-THF complex (BH₃·THF) dropwise at 0 °C. Allow the reaction to stir at room temperature for several hours.
-
Oxidation: Cool the reaction mixture to 0 °C and slowly add a solution of aqueous sodium hydroxide, followed by the dropwise addition of hydrogen peroxide.
-
Work-up and Purification: After stirring, the reaction is worked up by extraction with an organic solvent. The desired β-hydroxy adamantane derivative can be purified by crystallization or column chromatography.
Epoxidation
Epoxidation of the ylidene double bond can be achieved using peroxy acids such as meta-chloroperoxybenzoic acid (m-CPBA).[13] This reaction proceeds via a concerted mechanism to form a spiro[adamantane-2,2'-oxirane] derivative.[14] The facial selectivity of the epoxidation will be dictated by the steric hindrance of the adamantyl group, with the peroxy acid approaching from the less hindered face.
Spectroscopic Characterization
The products of the aforementioned reactions can be unequivocally characterized using a combination of spectroscopic techniques.
Table 2: Expected Spectroscopic Signatures
| Technique | Adamantan-2-ylideneacetic Acid | Michael Adduct (e.g., with CH₃) | Epoxide |
| ¹H NMR | Vinylic proton singlet (~5.8 ppm), Adamantyl protons (multiplets, 1.7-3.0 ppm) | Disappearance of vinylic proton signal, Appearance of new signals for the added group (e.g., methyl singlet) | Disappearance of vinylic proton signal, Appearance of characteristic oxirane proton signals |
| ¹³C NMR | Olefinic carbons (~115 and ~160 ppm), Carbonyl carbon (~170 ppm), Adamantyl carbons (28-40 ppm) | Olefinic carbons replaced by aliphatic carbon signals | Olefinic carbons replaced by oxirane carbon signals (~60-70 ppm) |
| IR | C=C stretch (~1650 cm⁻¹), C=O stretch (~1710 cm⁻¹), O-H stretch (broad, ~2500-3300 cm⁻¹) | Disappearance of C=C stretch | Appearance of characteristic C-O-C stretch of the epoxide ring (~1250 cm⁻¹) |
Conclusion and Future Outlook
The ylidene moiety of Adamantan-2-ylideneacetic acid, while sterically encumbered, remains a versatile functional handle for a variety of chemical transformations. Cycloaddition, Michael addition, and electrophilic addition reactions provide reliable pathways to novel spirocyclic and functionalized adamantane derivatives. The profound influence of the adamantyl group on the stereochemical and regiochemical outcomes of these reactions offers a unique opportunity for asymmetric synthesis and the creation of structurally complex molecules with potential applications in drug discovery and materials science. Future research in this area will likely focus on the development of catalytic, enantioselective versions of these reactions to fully exploit the synthetic potential of this remarkable scaffold.
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Adamantan-2-ylideneacetic acid analogues and their basic characterization.
An In-Depth Technical Guide to the Synthesis and Characterization of Adamantan-2-ylideneacetic Acid Analogues
Executive Summary
The adamantane scaffold is a cornerstone in modern medicinal chemistry, prized for its unique structural and physicochemical properties.[1] Its rigid, three-dimensional structure and high lipophilicity make it an invaluable pharmacophore for enhancing the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of drug candidates.[1][2] Specifically, incorporating an adamantyl group can improve metabolic stability, modulate bioavailability, and serve as a bioisosteric replacement for phenyl rings, allowing for exploration of novel chemical space.[1][3][4] This guide provides a detailed technical overview of the synthesis and basic characterization of a key derivative class: adamantan-2-ylideneacetic acid and its analogues. We will delve into the causality behind synthetic strategies, present detailed, self-validating characterization protocols, and ground all claims in authoritative scientific literature.
The Adamantane Core: A Privileged Scaffold in Drug Design
Adamantane (tricyclo[3.3.1.13,7]decane) is the smallest unit of a diamond's crystal lattice, a molecular "diamondoid".[5] Its introduction into pharmaceutically active molecules is a strategic decision driven by several key advantages:
-
Increased Lipophilicity: The bulky, purely hydrocarbon nature of the adamantane cage significantly increases the lipophilicity of a parent molecule. This can enhance membrane permeability and improve passage across the blood-brain barrier, which is crucial for CNS-targeting drugs.[1]
-
Metabolic Shielding: The adamantane group is sterically bulky and chemically robust. Placing it near a metabolically labile functional group can physically shield that group from enzymatic degradation, thereby increasing the drug's plasma half-life.[1]
-
Precise Vectorial Orientation: Unlike a flexible alkyl chain or a rotating phenyl ring, the rigid adamantane cage acts as a fixed anchor. This allows medicinal chemists to position functional groups in a precise, three-dimensional orientation to optimize interactions with biological targets like ion channels or enzyme active sites.[1][2]
-
Novel Chemical Space: As a non-classical bioisostere for aromatic rings, adamantane allows chemists to "escape the flatland" of planar drug molecules, creating compounds with unique shapes and improved properties that can lead to new intellectual property.[1][6]
Given these benefits, derivatives such as adamantan-2-ylideneacetic acid serve as versatile building blocks for creating novel compounds with potential therapeutic applications ranging from antiviral to antidiabetic agents.[7]
Synthesis of Adamantan-2-ylideneacetic Acid Analogues
The most direct and efficient pathway to synthesize adamantan-2-ylideneacetic acid analogues is the Horner-Wadsworth-Emmons (HWE) reaction .[8][9] This olefination reaction is superior to the classical Wittig reaction in this context because the phosphonate byproduct is water-soluble and easily removed, simplifying purification.[10] The reaction typically yields the thermodynamically more stable (E)-alkene with high selectivity.[9]
The general synthetic workflow begins with the commercially available adamantan-2-one.
Caption: General synthetic workflow for Adamantan-2-ylideneacetic Acid.
Experimental Protocol: Synthesis of Ethyl Adamantan-2-ylideneacetate
This protocol describes the synthesis of the ethyl ester analogue, a common intermediate.
Causality: Sodium hydride (NaH) is chosen as the base because it is strong enough to completely deprotonate the phosphonate, generating the required nucleophilic carbanion in high concentration.[10] Anhydrous THF is used as the solvent to prevent quenching of the highly reactive carbanion. The reaction is initiated at 0 °C to control the initial exothermic deprotonation before being brought to reflux to drive the olefination to completion.
Step-by-Step Methodology:
-
Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add sodium hydride (1.2 eq., 60% dispersion in mineral oil).
-
Solvent Addition: Wash the NaH with anhydrous hexane (2x) to remove the mineral oil, then suspend it in anhydrous tetrahydrofuran (THF).
-
Ylide Formation: Cool the suspension to 0 °C in an ice bath. Add triethyl phosphonoacetate (1.1 eq.) dropwise via syringe. The formation of hydrogen gas will be observed.
-
Activation: After the addition is complete, remove the ice bath and stir the mixture at room temperature for 1 hour to ensure complete formation of the phosphonate carbanion.
-
Reaction: Add a solution of adamantan-2-one (1.0 eq.) in anhydrous THF dropwise to the ylide solution.
-
Completion: Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-6 hours.
-
Workup: Cool the mixture to room temperature and cautiously quench the reaction by the slow addition of water.
-
Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield pure ethyl adamantan-2-ylideneacetate.
Protocol: Hydrolysis to Adamantan-2-ylideneacetic Acid
Causality: Saponification (base-catalyzed hydrolysis) is a standard and robust method for converting esters to carboxylic acids. A mixture of ethanol and water is used to ensure the solubility of both the relatively nonpolar ester and the polar sodium hydroxide.
Step-by-Step Methodology:
-
Dissolution: Dissolve the purified ethyl adamantan-2-ylideneacetate (1.0 eq.) in a mixture of ethanol and water (e.g., 3:1 ratio).
-
Hydrolysis: Add sodium hydroxide (NaOH, 2-3 eq.) and heat the mixture to reflux for 2-4 hours, monitoring by TLC until the starting material is consumed.
-
Isolation: Cool the reaction mixture and remove the ethanol under reduced pressure.
-
Acidification: Dilute the remaining aqueous solution with water and cool in an ice bath. Acidify the solution to pH ~2 by the dropwise addition of cold hydrochloric acid (e.g., 2M HCl). A white precipitate of the carboxylic acid will form.
-
Purification: Collect the solid product by vacuum filtration, wash thoroughly with cold water, and dry under vacuum to yield the final product, adamantan-2-ylideneacetic acid.
Basic Characterization: A Self-Validating System
The confirmation of the structure and purity of the synthesized compounds relies on a complementary suite of analytical techniques. Data from each method should be consistent and collectively validate the final structure.
Caption: A multi-technique workflow for the characterization of synthesized analogues.
Data Summary Table
The following table summarizes the expected characterization data for the parent acid and its ethyl ester analogue.
| Property | Adamantan-2-ylideneacetic Acid | Ethyl Adamantan-2-ylideneacetate | Rationale / Key Feature |
| Molecular Formula | C₁₂H₁₆O₂ | C₁₄H₂₀O₂ | Confirmed by High-Resolution Mass Spectrometry (HRMS). |
| Molecular Weight | 192.25 g/mol | 220.31 g/mol | The [M]+ or [M+H]+ peak is observed in the mass spectrum. |
| ¹H NMR (ppm) | ~5.8 (s, 1H, =CH), ~3.2 (br s, 1H, Ad-CH), ~2.6 (br s, 1H, Ad-CH), 1.7-2.0 (m, 12H, Ad-CH₂), ~12.0 (br s, 1H, COOH) | ~5.7 (s, 1H, =CH), 4.15 (q, 2H, OCH₂), ~3.1 (br s, 1H, Ad-CH), ~2.5 (br s, 1H, Ad-CH), 1.7-2.0 (m, 12H, Ad-CH₂), 1.25 (t, 3H, CH₃) | The singlet around 5.7-5.8 ppm is characteristic of the vinyl proton. The broad signals at ~2.5-3.2 ppm are the bridgehead protons adjacent to the sp² center.[11][12] The disappearance of the COOH signal and appearance of the ethyl quartet/triplet confirms ester formation. |
| ¹³C NMR (ppm) | ~172 (C=O), ~158 (Ad-C=), ~115 (=CH), 30-40 (Ad carbons) | ~168 (C=O), ~159 (Ad-C=), ~114 (=CH), ~60 (OCH₂), 30-40 (Ad carbons), ~14 (CH₃) | The two sp² carbons of the alkene appear >100 ppm. The carbonyl carbon is highly deshielded (>165 ppm).[7] |
| IR (cm⁻¹) | 2500-3300 (broad, O-H), ~1690 (C=O), ~1640 (C=C) | ~1715 (C=O), ~1645 (C=C), ~1170 (C-O) | The very broad O-H stretch is characteristic of a carboxylic acid dimer. This disappears upon esterification, and a strong C-O ester stretch appears.[13] |
| Melting Point | Solid, with a sharp melting point | Liquid or low-melting solid | A sharp, defined melting point for the solid acid indicates high purity. |
Conclusion
Adamantan-2-ylideneacetic acid and its analogues are valuable scaffolds for drug discovery, leveraging the unique properties of the adamantane core to create novel chemical entities. Their synthesis is reliably achieved through the Horner-Wadsworth-Emmons reaction, a robust and scalable method. A comprehensive and self-validating characterization, employing a combination of NMR, MS, and IR spectroscopy, is essential to unambiguously confirm the structure and purity of these compounds. The protocols and data presented in this guide provide a solid foundation for researchers to synthesize and characterize these important building blocks for the development of next-generation therapeutics.
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Brown, N. (2010). Bioisosteric Replacement and Scaffold Hopping in Lead Generation and Optimization. Molecular Informatics, 29(5), 359-368. Available at: [Link]
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Organic Chemistry Portal. (n.d.). Wittig-Horner Reaction / Horner-Wadsworth-Emmons Reaction. Retrieved from: [Link]
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SpiroChem. (n.d.). Bioisosteric Replacement Strategies. Retrieved from: [Link]
-
Giorgi, G., & Salvini, L. (2000). A mass spectrometric investigation on some 5-substituted adamantan-2-ones. Journal of Mass Spectrometry, 35(5), 633-639. Available at: [Link]
-
Wang, Y., et al. (2024). Synthesis of 1,3-Alkylphosphoryl Bicyclo[1.1.1]pentane by Photocatalytic Cascade Radical Addition. Organic Letters, 26(1), 123-128. Available at: [Link]
-
The Organic Chemistry Tutor. (2019, January 10). Horner-Wadsworth-Emmons reaction to form alkenes [Video]. YouTube. Available at: [Link]
-
Skomorokhov, M. Yu., et al. (2003). Reaction of Adamantan-2-one with Acetonitrile in Basic Media. Russian Journal of Organic Chemistry, 39(9), 1360-1361. Available at: [Link]
Sources
- 1. connectsci.au [connectsci.au]
- 2. researchgate.net [researchgate.net]
- 3. Bioisosteric substitution of adamantane with bicyclic lipophilic groups improves water solubility of human soluble epoxide hydrolase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bioisosteric Replacement and Scaffold Hopping in Lead Generation and Optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Adamantane in Drug Delivery Systems and Surface Recognition [mdpi.com]
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- 13. Adamantane [webbook.nist.gov]
The Adamantane Cage: A Cornerstone for Carboxylic Acid-Based Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Enduring Appeal of the Adamantane Scaffold
First isolated from crude oil in 1933, adamantane, the smallest diamondoid, has captivated chemists with its unique structural and physicochemical properties.[1] Its rigid, strain-free, and highly lipophilic cage-like structure has made it a privileged scaffold in medicinal chemistry. The incorporation of a carboxylic acid moiety onto this three-dimensional framework gives rise to adamantane-containing carboxylic acids, a class of compounds that has demonstrated significant potential across a wide spectrum of therapeutic areas. This technical guide provides a comprehensive review of the synthesis, physicochemical properties, and diverse pharmacological applications of these intriguing molecules, offering field-proven insights for their effective utilization in drug discovery and development.
The adamantane cage is more than just a bulky, lipophilic substituent; its rigid structure allows for the precise spatial orientation of functional groups, which can lead to enhanced binding affinity and selectivity for biological targets.[2] Furthermore, the adamantane moiety is known to improve the pharmacokinetic profile of drug candidates by increasing metabolic stability and modulating absorption, distribution, metabolism, and excretion (ADME) properties.[3] This guide will delve into the causality behind the experimental choices in the synthesis and application of adamantane-containing carboxylic acids, providing a robust framework for researchers to design and develop novel therapeutics.
I. Synthesis of Adamantane-Containing Carboxylic Acids: From Core Structure to Functionalized Derivatives
The synthetic accessibility of adamantane-containing carboxylic acids is a key factor in their widespread use. A variety of methods have been developed for the preparation of the parent 1-adamantanecarboxylic acid, as well as for the synthesis of more complex, functionalized derivatives.
Synthesis of 1-Adamantanecarboxylic Acid
The most common and well-established method for the synthesis of 1-adamantanecarboxylic acid is the Koch-Haaf reaction, which involves the carboxylation of adamantane or its derivatives in the presence of a strong acid.[1]
This procedure illustrates a general and efficient method for the synthesis of 1-adamantanecarboxylic acid from adamantane.
Materials:
-
Adamantane
-
96% Sulfuric acid
-
tert-Butyl alcohol
-
Formic acid (98-100%)
-
Carbon tetrachloride (or a suitable alternative like cyclohexane)
-
Crushed ice
-
15N Ammonium hydroxide
-
Acetone
-
12N Hydrochloric acid
-
Chloroform
-
Anhydrous sodium sulfate
-
Methanol
Procedure:
-
Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, a mixture of 96% sulfuric acid, carbon tetrachloride, and adamantane is prepared.
-
Initiation and Addition: The mixture is cooled in an ice bath, and a small amount of formic acid is added. A solution of tert-butyl alcohol in formic acid is then added dropwise over 1-2 hours, maintaining the temperature between 17-25°C.
-
Reaction Completion and Quenching: The reaction is stirred for an additional 30 minutes and then poured onto crushed ice.
-
Extraction and Separation: The layers are separated, and the aqueous layer is extracted with carbon tetrachloride. The combined organic layers are then treated with concentrated ammonium hydroxide to precipitate ammonium 1-adamantanecarboxylate.
-
Isolation of the Ammonium Salt: The crystalline ammonium salt is collected by filtration and washed with cold acetone.
-
Acidification and Final Extraction: The salt is suspended in water, and the mixture is made strongly acidic with hydrochloric acid. The liberated 1-adamantanecarboxylic acid is then extracted with chloroform.
-
Drying and Evaporation: The chloroform layer is dried over anhydrous sodium sulfate and evaporated to yield the crude product.
-
Purification: The crude acid can be recrystallized from a methanol/water mixture to yield pure 1-adamantanecarboxylic acid (m.p. 175–176.5 °C).[4][5]
Causality and Self-Validation:
-
Choice of Reagents: The use of a strong acid like sulfuric acid is crucial for the formation of the adamantyl cation, the reactive intermediate in the Koch-Haaf reaction. tert-Butyl alcohol serves as a convenient precursor for the in situ generation of the tert-butyl cation, which facilitates the carboxylation process. Formic acid acts as the source of the carboxyl group.
-
Temperature Control: Maintaining the temperature between 17-25°C is critical to prevent unwanted side reactions and ensure a good yield.
-
Purification Strategy: The precipitation of the ammonium salt is a key purification step that effectively separates the desired product from acidic byproducts. Subsequent acidification and extraction provide a straightforward route to the pure carboxylic acid. The melting point of the final product serves as a reliable indicator of its purity.
Synthesis of Functionalized Derivatives: Amides and Esters
The carboxylic acid group of 1-adamantanecarboxylic acid serves as a versatile handle for the synthesis of a wide range of derivatives, most notably amides and esters. These functionalizations are essential for modulating the compound's physicochemical properties and for enabling its conjugation to other molecules.
This protocol describes a reliable method for the synthesis of 1-adamantanecarboxamide from 1-adamantanecarboxylic acid.
Materials:
-
1-Adamantanecarboxylic acid
-
Triethylamine
-
Tetrahydrofuran (THF)
-
Ethyl chloroformate
-
30% Ammonium hydroxide solution
-
Cold water
Procedure:
-
Activation of the Carboxylic Acid: A solution of 1-adamantanecarboxylic acid and triethylamine in THF is cooled to -10°C. Ethyl chloroformate is then added, resulting in the formation of a mixed anhydride and a precipitate of triethylammonium chloride.
-
Amidation: After stirring for 30 minutes, an aqueous solution of ammonium hydroxide is added to the reaction mixture.
-
Reaction Completion and Work-up: The mixture is allowed to warm to room temperature and stirred for an additional 30 minutes.
-
Isolation: The THF is removed under reduced pressure, and the resulting solid precipitate is filtered and washed with cold water to afford 1-adamantanecarboxamide as a white solid.
Causality and Self-Validation:
-
Activation Strategy: The conversion of the carboxylic acid to a mixed anhydride with ethyl chloroformate is a common and effective method for activating the carboxyl group towards nucleophilic attack by ammonia.
-
Base: Triethylamine is used to neutralize the hydrochloric acid generated during the formation of the mixed anhydride.
-
Nucleophile: A concentrated solution of ammonium hydroxide provides the ammonia nucleophile for the amidation reaction.
-
Product Characterization: The purity of the resulting amide can be confirmed by spectroscopic methods (IR, NMR) and by its melting point.
A straightforward method for the preparation of methyl 1-adamantanecarboxylate is described below.
Materials:
-
1-Adamantanecarboxylic acid
-
Methanol
-
98% Sulfuric acid
-
Chloroform
-
Anhydrous calcium chloride
Procedure:
-
Reaction Setup: The crude 1-adamantanecarboxylic acid is refluxed with an excess of methanol and a catalytic amount of concentrated sulfuric acid for 2 hours.
-
Work-up: The reaction mixture is poured into a large volume of water and extracted with chloroform.
-
Purification: The chloroform solution is washed with water, dried over calcium chloride, and distilled to yield methyl 1-adamantanecarboxylate.
Causality and Self-Validation:
-
Catalyst: Sulfuric acid acts as a catalyst for the Fischer esterification reaction, protonating the carbonyl oxygen of the carboxylic acid and making it more susceptible to nucleophilic attack by methanol.
-
Le Chatelier's Principle: Using a large excess of methanol drives the equilibrium towards the formation of the ester.
-
Purification: The ester can be readily purified by distillation, and its purity can be confirmed by its boiling point and spectroscopic analysis.
II. Physicochemical Properties: The Adamantane Advantage
The adamantane cage imparts a unique set of physicochemical properties to carboxylic acids, which are central to their utility in drug design.
Lipophilicity
The most prominent feature of the adamantane group is its high lipophilicity. The incorporation of an adamantane moiety significantly increases the lipophilicity of a molecule, which can have a profound impact on its pharmacokinetic properties, such as membrane permeability and plasma protein binding.
Acidity (pKa)
The pKa of a carboxylic acid is a measure of its acidity. While the adamantane group is primarily non-polar, its electronic effects can subtly influence the pKa of the carboxylic acid. The pKa of 1-adamantanecarboxylic acid is approximately 4.9-5.0.[6]
Data Presentation
The following table summarizes key physicochemical properties of 1-adamantanecarboxylic acid:
| Property | Value | Reference(s) |
| Molecular Formula | C₁₁H₁₆O₂ | [5] |
| Molecular Weight | 180.25 g/mol | [7] |
| Melting Point | 175–176.5 °C | [4][5] |
| pKa | ~4.9-5.0 | [6] |
| Appearance | White crystalline solid | [5] |
III. Pharmacological Applications: A Versatile Scaffold for Diverse Targets
The unique properties of the adamantane cage have been exploited in the development of a wide range of therapeutic agents. Adamantane-containing carboxylic acids and their derivatives have shown promise in various therapeutic areas.[8]
Antiviral Activity
The discovery of the antiviral activity of amantadine, an amino derivative of adamantane, marked the beginning of the use of adamantane derivatives in medicine.[2] While amantadine itself is not a carboxylic acid, subsequent research has explored adamantane carboxylic acid derivatives as potential antiviral agents.
Antibacterial Activity
Recent studies have demonstrated the antibacterial potential of adamantane-containing carboxylic acid derivatives. These compounds have shown activity against a range of Gram-positive and Gram-negative bacteria.
Antidiabetic Activity
Adamantane derivatives have also been investigated for their potential in the treatment of diabetes. For instance, certain adamantane carboxylic acid derivatives have been shown to act as diacylglycerol acyltransferase 1 (DGAT1) inhibitors, which are being explored as potential therapeutics for obesity and diabetes.
Anticancer and Anti-inflammatory Properties
The adamantane scaffold has been incorporated into molecules with anticancer and anti-inflammatory activities. The lipophilic nature of the adamantane group can enhance the cellular uptake and target engagement of these compounds.[8]
IV. Adamantane Carboxylic Acids as Building Blocks for Conjugation
The carboxylic acid functionality of adamantane derivatives provides a convenient attachment point for conjugation to other molecules, such as peptides, proteins, and linkers for antibody-drug conjugates (ADCs).
Peptide Conjugation
Adamantane-peptide conjugates have been developed for various applications, including targeted drug delivery and the development of novel antibacterial agents.[9] The carboxylic acid of the adamantane moiety can be coupled to the N-terminus or a side-chain amine of a peptide using standard peptide coupling reagents.[10][11]
The general workflow for conjugating an adamantane carboxylic acid to a peptide is as follows:
Caption: General workflow for adamantane-peptide conjugation.
Linker Chemistry for Advanced Conjugates
In the context of more complex bioconjugates like ADCs, the adamantane carboxylic acid can be attached to a linker, which in turn is connected to a larger biomolecule. The choice of linker is critical for the stability and efficacy of the conjugate.
V. Structure-Activity Relationships (SAR) and Future Perspectives
The relationship between the structure of adamantane derivatives and their biological activity is a complex and active area of research.[12][13] Key considerations in the design of new adamantane-containing carboxylic acids include:
-
Position of the Carboxylic Acid: The biological activity can be sensitive to the position of the carboxylic acid group on the adamantane cage.
-
Substitution on the Adamantane Cage: The introduction of other functional groups on the adamantane scaffold can significantly modulate the compound's activity and selectivity.
-
Nature of the Carboxylic Acid Derivative: The choice of an amide, ester, or other derivative can influence the compound's physicochemical properties and its interaction with biological targets.
The continued exploration of the vast chemical space of adamantane-containing carboxylic acids holds great promise for the discovery of novel therapeutics with improved efficacy and pharmacokinetic profiles. The insights and protocols presented in this guide provide a solid foundation for researchers to harness the unique properties of the adamantane scaffold in their drug discovery endeavors.
References
Sources
- 1. RU2412930C1 - Method of producing 1-adamantane carboxylic acid - Google Patents [patents.google.com]
- 2. scispace.com [scispace.com]
- 3. Use of the adamantane structure in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. 1-Adamantanecarboxylic acid - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. biosynth.com [biosynth.com]
- 8. Novel Adamantane Derivatives: Synthesis, Cytotoxicity and Antimicrobial Properties [mdpi.com]
- 9. Enzymatic Self-Assembly of Adamantane-Peptide Conjugate for Combating Staphylococcus aureus Infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A Guide to the Basics of Peptide Conjugation | Neuland Labs [neulandlabs.com]
- 11. bachem.com [bachem.com]
- 12. researchgate.net [researchgate.net]
- 13. pharmacy180.com [pharmacy180.com]
Methodological & Application
Synthesis of Adamantan-2-ylideneacetic Acid from Adamantan-2-one: An Application Note and Detailed Protocol
Introduction
Adamantane and its derivatives have garnered significant attention in the fields of medicinal chemistry and materials science due to their unique structural properties, including high lipophilicity, rigidity, and thermal stability.[1][2] The incorporation of the adamantane cage into molecular scaffolds can enhance the pharmacological properties of drug candidates.[3] Adamantan-2-ylideneacetic acid, a derivative of adamantane, presents a valuable building block for the synthesis of novel bioactive molecules and advanced materials. This application note provides a comprehensive guide for the synthesis of adamantan-2-ylideneacetic acid starting from the readily available adamantan-2-one.
This guide details a robust two-step synthetic approach, commencing with a Horner-Wadsworth-Emmons (HWE) reaction to generate an α,β-unsaturated ester, followed by its hydrolysis to yield the target carboxylic acid. The HWE reaction is particularly well-suited for the olefination of sterically hindered ketones like adamantan-2-one, where the more nucleophilic phosphonate carbanions offer advantages over the traditional Wittig reagents.[4][5] The subsequent hydrolysis of the sterically hindered ester is addressed with a reliable protocol.
Synthetic Strategy Overview
The synthesis of adamantan-2-ylideneacetic acid from adamantan-2-one is strategically designed as a two-step process to circumvent the challenges associated with the direct olefination with a carboxyl-functionalized Wittig or HWE reagent.
Step 1: Horner-Wadsworth-Emmons Olefination. Adamantan-2-one is reacted with the anion of triethyl phosphonoacetate to yield ethyl adamantan-2-ylideneacetate. The HWE reaction is favored for this transformation due to the increased nucleophilicity of the phosphonate carbanion, which is crucial for reacting with the sterically encumbered carbonyl group of adamantan-2-one.[5]
Step 2: Hydrolysis. The resulting ethyl adamantan-2-ylideneacetate, a sterically hindered ester, is then hydrolyzed under basic conditions to afford the final product, adamantan-2-ylideneacetic acid.
Caption: Overall synthetic workflow for the preparation of Adamantan-2-ylideneacetic acid.
Experimental Protocols
Part 1: Synthesis of Ethyl adamantan-2-ylideneacetate
This protocol is based on the general principles of the Horner-Wadsworth-Emmons reaction, adapted for a sterically hindered ketone.[6][7]
Materials:
-
Adamantan-2-one
-
Triethyl phosphonoacetate
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Hexane
-
Ethyl acetate
Instrumentation:
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
-
Addition funnel
-
Inert atmosphere setup (Nitrogen or Argon)
-
Rotary evaporator
-
Apparatus for column chromatography
Procedure:
-
Preparation of the Phosphonate Anion: In a flame-dried three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and an addition funnel under an inert atmosphere, add sodium hydride (1.2 equivalents) as a 60% dispersion in mineral oil. Wash the sodium hydride with anhydrous hexane (3 x 10 mL) to remove the mineral oil, decanting the hexane carefully each time. Add anhydrous THF to the flask to create a slurry.
-
Cool the slurry to 0 °C using an ice bath.
-
Slowly add a solution of triethyl phosphonoacetate (1.2 equivalents) in anhydrous THF to the NaH slurry via the addition funnel over 30 minutes.
-
After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour. The formation of the phosphonate anion is accompanied by the evolution of hydrogen gas.
-
Reaction with Adamantan-2-one: Dissolve adamantan-2-one (1.0 equivalent) in anhydrous THF and add it dropwise to the solution of the phosphonate anion at room temperature.
-
Heat the reaction mixture to reflux and maintain for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and quench by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: The crude product is purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford pure ethyl adamantan-2-ylideneacetate.
Part 2: Synthesis of Adamantan-2-ylideneacetic acid
This protocol employs a robust method for the hydrolysis of sterically hindered esters.[8][9]
Materials:
-
Ethyl adamantan-2-ylideneacetate
-
Ethanol
-
Potassium hydroxide (KOH) or Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl), 1 M
-
Deionized water
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
Instrumentation:
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
-
Rotary evaporator
-
Filtration apparatus
Procedure:
-
Saponification: Dissolve ethyl adamantan-2-ylideneacetate (1.0 equivalent) in ethanol in a round-bottom flask.
-
Add a solution of potassium hydroxide (3-5 equivalents) in water.
-
Heat the mixture to reflux and maintain for 4-8 hours, monitoring the reaction by TLC until the starting material is consumed.
-
Work-up: Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Add deionized water to dissolve the residue and wash with diethyl ether to remove any unreacted starting material.
-
Cool the aqueous layer in an ice bath and acidify to pH 2-3 by the slow addition of 1 M HCl. A white precipitate of adamantan-2-ylideneacetic acid should form.
-
Isolation and Purification: Collect the precipitate by vacuum filtration and wash with cold deionized water.
-
The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or acetone/water) to yield pure adamantan-2-ylideneacetic acid.
Characterization of Adamantan-2-ylideneacetic acid
The structure and purity of the synthesized adamantan-2-ylideneacetic acid should be confirmed by spectroscopic methods.
Expected Spectroscopic Data:
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the adamantane cage protons, a singlet for the vinylic proton, and a broad singlet for the carboxylic acid proton. The chemical shifts of the adamantane protons will be complex and may require 2D NMR techniques for full assignment. |
| ¹³C NMR | Resonances for the carbons of the adamantane framework, the two sp² hybridized carbons of the double bond, and the carbonyl carbon of the carboxylic acid. |
| IR Spectroscopy | A broad O-H stretching band for the carboxylic acid (around 2500-3300 cm⁻¹), a C=O stretching vibration for the carboxylic acid (around 1700 cm⁻¹), and a C=C stretching vibration (around 1650 cm⁻¹). |
| Mass Spectrometry | The molecular ion peak corresponding to the calculated mass of adamantan-2-ylideneacetic acid (C₁₂H₁₆O₂). |
digraph "Characterization_Workflow" { graph [layout=dot, rankdir=LR, splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10, color="#5F6368"];Synthesized_Product [label="Crude Adamantan-2-ylideneacetic acid"]; Purification [label="Recrystallization"]; Pure_Product [label="Pure Adamantan-2-ylideneacetic acid"]; NMR [label="¹H and ¹³C NMR Spectroscopy"]; IR [label="IR Spectroscopy"]; MS [label="Mass Spectrometry"]; Analysis [label="Structural Confirmation\nand Purity Assessment", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
Synthesized_Product -> Purification; Purification -> Pure_Product; Pure_Product -> NMR; Pure_Product -> IR; Pure_Product -> MS; NMR -> Analysis; IR -> Analysis; MS -> Analysis; }graphy is essential for obtaining high purity ethyl adamantan-2-ylideneacetate, as it effectively separates the product from the phosphonate byproducts and any unreacted starting materials. For the final acid, recrystallization is typically sufficient to achieve high purity.
- Hydrolysis of Hindered Ester: The hydrolysis of the sterically hindered ethyl adamantan-2-ylideneacetate may require more forcing conditions (higher concentration of base, longer reaction times, or higher temperatures) compared to unhindered esters. The progress should be carefully monitored to avoid decomposition. [8]
Conclusion
This application note provides a detailed and reliable protocol for the synthesis of adamantan-2-ylideneacetic acid from adamantan-2-one. The two-step approach, utilizing a Horner-Wadsworth-Emmons reaction followed by hydrolysis, is a practical and efficient method for accessing this valuable adamantane derivative. The provided protocols and characterization guidelines will be a useful resource for researchers in organic synthesis, medicinal chemistry, and materials science.
References
Sources
- 1. Analysis of the infrared and Raman spectra of phenylacetic acid and mandelic (2-hydroxy-2-phenylacetic) acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 2-Ethyl-2-adamantanol synthesis - chemicalbook [chemicalbook.com]
- 3. m.youtube.com [m.youtube.com]
- 4. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 5. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]
- 6. Wittig-Horner Reaction [organic-chemistry.org]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. arkat-usa.org [arkat-usa.org]
- 9. researchgate.net [researchgate.net]
Introduction: The Significance of the Adamantane Scaffold and the Wittig Olefination
An In-Depth Guide to the Synthesis of Adamantan-2-ylideneacetic Acid via the Wittig Reaction
Adamantane, a rigid, tricyclic hydrocarbon, serves as a unique and valuable scaffold in medicinal chemistry and materials science. Its lipophilic and sterically demanding nature can confer desirable pharmacokinetic properties to drug candidates, enhancing their metabolic stability and membrane permeability. Adamantan-2-ylideneacetic acid, an unsaturated carboxylic acid derivative, is a key intermediate for introducing this bulky adamantane moiety into more complex molecular architectures.
The Wittig reaction stands as a cornerstone of synthetic organic chemistry for its unparalleled ability to construct carbon-carbon double bonds with high regioselectivity.[1] Developed by Georg Wittig, for which he was awarded the Nobel Prize in Chemistry in 1979, this reaction transforms aldehydes or ketones into alkenes through the reaction with a phosphorus ylide, also known as a Wittig reagent.[1] This protocol provides a detailed methodology for the synthesis of Adamantan-2-ylideneacetic acid, addressing the specific challenges posed by the sterically hindered nature of the adamantan-2-one starting material.[2][3]
Reaction Mechanism and Scientific Rationale
The synthesis is a two-stage process: 1) The Wittig olefination to form an ester intermediate, ethyl adamantan-2-ylideneacetate, and 2) The subsequent saponification (hydrolysis) of the ester to yield the final carboxylic acid product.
Stage 1: The Wittig Reaction
The core of the synthesis lies in the reaction between adamantan-2-one and a stabilized phosphorus ylide.
-
Ylide Generation: The Wittig reagent is prepared in a two-step sequence.
-
Formation of the Phosphonium Salt: The process begins with the nucleophilic substitution (SN2) reaction between triphenylphosphine (PPh3), an excellent nucleophile, and an ethyl haloacetate, typically ethyl bromoacetate.[2][4] The use of a primary alkyl halide is crucial for an efficient SN2 reaction.[2][5] This forms the stable (ethoxycarbonylmethyl)triphenylphosphonium bromide salt.
-
Deprotonation to Form the Ylide: The phosphonium salt possesses acidic protons on the carbon adjacent to the positively charged phosphorus atom.[2] Treatment with a suitable base removes one of these protons to generate the phosphorus ylide. The adjacent ester group stabilizes the negative charge on the carbon through resonance, classifying this as a "stabilized ylide".[6][7] Consequently, moderately strong and non-nucleophilic bases such as sodium hydride (NaH) or sodium ethoxide (NaOEt) are sufficient, avoiding the need for harsher organolithium bases like n-BuLi which are required for non-stabilized ylides.[6][8]
-
-
Olefination Reaction:
-
Nucleophilic Attack and Intermediate Formation: The nucleophilic carbon of the ylide attacks the electrophilic carbonyl carbon of adamantan-2-one.[2][8] The precise mechanism is a subject of detailed study. While an initial nucleophilic addition to form a dipolar betaine intermediate is often depicted, evidence for lithium-free reactions, as proposed here, supports a concerted [2+2] cycloaddition mechanism to directly form a four-membered ring intermediate called an oxaphosphetane.[3][6][7]
-
Alkene Formation: The oxaphosphetane intermediate is unstable and rapidly collapses in an irreversible step.[8] This decomposition is driven by the formation of the highly stable phosphorus-oxygen double bond in the triphenylphosphine oxide (TPPO) byproduct.[7] The process results in the desired alkene, ethyl adamantan-2-ylideneacetate. Stabilized ylides generally favor the formation of the (E)-alkene.[6][7]
-
Stage 2: Saponification
The ethyl ester product from the Wittig reaction is converted to the final carboxylic acid through base-catalyzed hydrolysis (saponification). Treatment with an aqueous solution of a strong base, like sodium hydroxide (NaOH), followed by acidic workup, cleaves the ester to yield Adamantan-2-ylideneacetic acid.
Visualizing the Synthesis and Workflow
The following diagrams illustrate the overall chemical transformation and the step-by-step laboratory workflow.
Caption: Overall reaction scheme for the synthesis of Adamantan-2-ylideneacetic acid.
Caption: Experimental workflow from ylide preparation to final product characterization.
Detailed Experimental Protocol
Materials and Reagents
| Reagent | M.W. ( g/mol ) | Moles | Equivalents | Amount |
| Part A: Wittig Reaction | ||||
| (Ethoxycarbonylmethyl)triphenylphosphonium bromide | 433.28 | 25.4 mmol | 1.1 | 11.0 g |
| Sodium Hydride (60% in mineral oil) | 24.00 (NaH) | 27.5 mmol | 1.2 | 1.1 g |
| Adamantan-2-one | 150.22 | 23.1 mmol | 1.0 | 3.47 g |
| Tetrahydrofuran (THF), anhydrous | - | - | - | 200 mL |
| Part B: Saponification | ||||
| Crude Ethyl Adamantan-2-ylideneacetate | 234.33 | ~23.1 mmol | 1.0 | ~5.4 g |
| Sodium Hydroxide (NaOH) | 40.00 | 69.3 mmol | 3.0 | 2.77 g |
| Ethanol (95%) | - | - | - | 100 mL |
| Hydrochloric Acid (6M) | - | - | - | As needed |
Procedure
Part A: Synthesis of Ethyl Adamantan-2-ylideneacetate
-
Setup: Assemble a 500 mL three-neck round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, a thermometer, and a dropping funnel. Flame-dry the glassware under vacuum and allow it to cool under a nitrogen atmosphere.
-
Ylide Formation:
-
To the flask, add (ethoxycarbonylmethyl)triphenylphosphonium bromide (11.0 g, 25.4 mmol) and anhydrous THF (150 mL).
-
Cool the resulting suspension to 0°C in an ice-water bath.
-
Carefully add sodium hydride (1.1 g of 60% dispersion in mineral oil, 27.5 mmol) portion-wise over 15 minutes. Caution: Hydrogen gas is evolved. Ensure adequate ventilation.
-
After the addition is complete, remove the ice bath and stir the mixture at room temperature for 1 hour. The formation of the ylide is indicated by the appearance of a deep orange or reddish color and the dissolution of the solids.
-
-
Wittig Reaction:
-
In a separate flask, dissolve adamantan-2-one (3.47 g, 23.1 mmol) in anhydrous THF (50 mL).
-
Cool the ylide solution back to 0°C and add the adamantan-2-one solution dropwise via the dropping funnel over 30 minutes.
-
Once the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight (approx. 12-16 hours).
-
-
Workup and Isolation of the Ester:
-
Cool the reaction mixture to 0°C and quench by the slow addition of saturated aqueous ammonium chloride solution (50 mL).
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 75 mL).[7]
-
Combine the organic layers, wash with brine (1 x 100 mL), and dry over anhydrous sodium sulfate.[7]
-
Filter the solution and remove the solvent under reduced pressure using a rotary evaporator to yield the crude ethyl adamantan-2-ylideneacetate, which may contain triphenylphosphine oxide. This crude product is typically used directly in the next step without further purification.
-
Part B: Saponification to Adamantan-2-ylideneacetic Acid
-
Hydrolysis:
-
Transfer the crude ester to a 500 mL round-bottom flask. Add ethanol (100 mL) and a solution of sodium hydroxide (2.77 g, 69.3 mmol) in water (25 mL).
-
Equip the flask with a reflux condenser and heat the mixture to reflux for 4 hours. Monitor the reaction by TLC until the starting ester spot has disappeared.
-
-
Workup and Isolation of the Acid:
-
Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Dilute the remaining aqueous residue with water (100 mL) and wash with diethyl ether (2 x 50 mL) to remove the triphenylphosphine oxide byproduct.
-
Cool the aqueous layer in an ice bath and acidify to pH ~2 by the slow addition of 6M HCl. A white precipitate of the carboxylic acid should form.
-
Extract the product with ethyl acetate (3 x 75 mL).
-
Combine the organic extracts, wash with brine (1 x 100 mL), and dry over anhydrous magnesium sulfate.
-
-
Purification:
-
Filter the solution and remove the solvent under reduced pressure to yield the crude Adamantan-2-ylideneacetic acid.
-
Purify the product by recrystallization from a suitable solvent system, such as a hexane/ethyl acetate mixture, to afford a white crystalline solid.[9]
-
Characterization and Validation
-
Melting Point: Determine the melting point of the purified product and compare it to the literature value.
-
Infrared (IR) Spectroscopy: The IR spectrum should show a characteristic C=O stretch for the carboxylic acid (~1700 cm⁻¹) and a C=C stretch (~1650 cm⁻¹).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR should show the absence of the ethyl ester signals and the presence of a broad singlet for the carboxylic acid proton (>10 ppm), along with characteristic signals for the adamantyl and vinylic protons.
-
¹³C NMR will confirm the presence of the carboxylic acid carbon (~170-180 ppm) and the two sp² carbons of the double bond.[10]
-
Safety Precautions
-
Sodium Hydride: A flammable solid that reacts violently with water to produce flammable hydrogen gas. Handle in an inert atmosphere and away from moisture.
-
Anhydrous Solvents: THF and diethyl ether are highly flammable. Work in a well-ventilated fume hood and avoid ignition sources.
-
Acids and Bases: Sodium hydroxide and hydrochloric acid are corrosive. Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves.
-
Pressure: The reaction of sodium hydride with any residual protic sources generates hydrogen gas. Ensure the reaction is not conducted in a sealed vessel.
References
-
Master Organic Chemistry. (2018, February 6). Wittig Reaction - Examples and Mechanism. Master Organic Chemistry. [Link]
-
Wikipedia. (n.d.). Wittig reaction. Wikipedia. [Link]
-
Organic Chemistry Portal. (n.d.). Wittig Reaction. Organic Chemistry Portal. [Link]
-
Myers, A. G. Research Group. (n.d.). Olefination Reactions. Harvard University. [Link]
-
Chemistry LibreTexts. (2023, January 22). The Wittig Reaction. [Link]
-
Chem-Station. (2024, April 6). Wittig Reaction. Chem-Station Int. Ed. [Link]
- Google Patents. (n.d.). CN102850199A - Method for producing 2-adamantanone.
-
NIST. (n.d.). Adamantan-2-ol. NIST WebBook. [Link]
-
Chemistry LibreTexts. (2025, February 24). 19.11: Nucleophilic Addition of Phosphorus Ylides - The Wittig Reaction. [Link]
-
BYJU'S. (n.d.). Wittig Reaction. BYJU'S. [Link]
-
University of Massachusetts Boston. (n.d.). The Wittig Reaction: Synthesis of Alkenes. [Link]
-
PubChem. (n.d.). Adamantanone. National Institutes of Health. [Link]
- Google Patents. (n.d.). RU2109727C1 - Method of synthesis of adamantane-2-one.
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- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Wittig Reaction [organic-chemistry.org]
- 7. Wittig Reaction | Chem-Station Int. Ed. [en.chem-station.com]
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- 9. CN102850199A - Method for producing 2-adamantanone - Google Patents [patents.google.com]
- 10. RU2109727C1 - Method of synthesis of adamantane-2-one - Google Patents [patents.google.com]
Application Note & Protocol: Stereoselective Synthesis of Adamantan-2-ylideneacetic Acid Esters via Horner-Wadsworth-Emmons Reaction
Introduction: The Significance of the Adamantane Moiety in Modern Drug Discovery
The adamantane scaffold, a rigid, tricyclic hydrocarbon, has emerged as a privileged structural motif in medicinal chemistry and materials science. Its unique combination of properties, including high lipophilicity, metabolic stability, and a three-dimensional structure, allows for precise modulation of the pharmacokinetic and pharmacodynamic profiles of bioactive molecules.[1][2][3] Adamantane-containing compounds have demonstrated a broad spectrum of biological activities, including antiviral, antidiabetic, and anticancer properties.[3] The incorporation of an α,β-unsaturated ester functionality onto the adamantane core, as in Adamantan-2-ylideneacetic acid esters, provides a versatile handle for further chemical modifications and can serve as a key building block in the synthesis of novel therapeutic agents. These esters are valuable intermediates in the development of drugs targeting a range of diseases, where the adamantyl group can enhance binding to biological targets and improve drug-like properties.[2][4]
This application note provides a comprehensive guide to the synthesis of Adamantan-2-ylideneacetic acid esters using the Horner-Wadsworth-Emmons (HWE) reaction, a powerful and widely used method for the stereoselective formation of carbon-carbon double bonds.[5][6] We will delve into the mechanistic underpinnings of this reaction, provide a detailed, field-proven experimental protocol tailored for the sterically hindered adamantan-2-one, and offer insights into the expected outcomes and characterization of the final product.
Mechanistic Insights: The Horner-Wadsworth-Emmons Reaction Pathway
The Horner-Wadsworth-Emmons (HWE) reaction involves the condensation of a phosphonate-stabilized carbanion with an aldehyde or ketone to yield an olefin.[7][8] A key advantage of the HWE reaction over the classical Wittig reaction is the use of phosphonate esters, which are generally more reactive than their phosphonium ylide counterparts, particularly with ketones.[9] Furthermore, the phosphate byproduct of the HWE reaction is water-soluble, simplifying product purification.[7][8]
The reaction proceeds through the following key steps:
-
Deprotonation: A base is used to deprotonate the α-carbon of the phosphonate ester, forming a resonance-stabilized phosphonate carbanion. The choice of base is critical and depends on the acidity of the phosphonate and the stability of the reactants.[7][8]
-
Nucleophilic Addition: The phosphonate carbanion acts as a nucleophile and attacks the electrophilic carbonyl carbon of the ketone (in this case, adamantan-2-one). This addition is the rate-limiting step and leads to the formation of a tetrahedral intermediate.[8]
-
Oxaphosphetane Formation: The tetrahedral intermediate undergoes intramolecular cyclization to form a four-membered ring intermediate known as an oxaphosphetane.
-
Elimination: The oxaphosphetane intermediate collapses, breaking the carbon-phosphorus and carbon-oxygen bonds to form the desired alkene and a water-soluble phosphate byproduct. The stereochemical outcome of the reaction is largely determined at this stage. For stabilized phosphonates, the reaction generally favors the formation of the (E)-alkene.[7]
Below is a diagram illustrating the mechanism of the Horner-Wadsworth-Emmons reaction for the synthesis of an Adamantan-2-ylideneacetic acid ester.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Bacterial Transformation of Adamantane and Its Derivatives: Regioselectivity and Biocatalytic Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel Adamantane Derivatives: Synthesis, Cytotoxicity and Antimicrobial Properties | MDPI [mdpi.com]
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- 9. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]
Application Notes and Protocols for the Synthesis of Adamantan-2-ylideneacetic Acid via Knoevenagel Condensation
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview and a detailed protocol for the synthesis of Adamantan-2-ylideneacetic acid, a valuable building block in medicinal chemistry. The synthesis is achieved through the Knoevenagel condensation of adamantan-2-one with malonic acid, a classic yet powerful carbon-carbon bond-forming reaction. This document delves into the mechanistic underpinnings of the reaction, offers a step-by-step experimental procedure, and discusses the significance of adamantane-containing compounds in contemporary drug discovery.
Introduction: The Significance of the Adamantane Moiety in Drug Discovery
The adamantane scaffold, a rigid, tricyclic hydrocarbon, has emerged as a privileged structure in medicinal chemistry. Its unique lipophilic and metabolically stable nature allows for the modulation of the pharmacokinetic and pharmacodynamic properties of therapeutic agents. The incorporation of the adamantane cage into drug candidates can enhance their bioavailability, improve metabolic stability, and facilitate penetration across biological membranes.[1] Adamantane derivatives have found applications in a wide range of therapeutic areas, including antiviral, anticancer, and antidiabetic agents.[2] The synthesis of novel adamantane-containing building blocks, such as Adamantan-2-ylideneacetic acid, is therefore of significant interest to researchers in drug development.
The Knoevenagel condensation is a versatile and widely employed method for the formation of α,β-unsaturated carboxylic acids and their derivatives.[3] It involves the reaction of an aldehyde or ketone with a compound containing an active methylene group, catalyzed by a base.[4] The Doebner modification of this reaction, which utilizes pyridine as a solvent and often a secondary amine like piperidine as a catalyst, is particularly well-suited for the condensation of ketones with malonic acid, leading to subsequent decarboxylation to afford the desired α,β-unsaturated acid.
This application note will focus on the practical application of the Doebner-Knoevenagel condensation for the efficient synthesis of Adamantan-2-ylideneacetic acid from commercially available starting materials.
Reaction Mechanism and Rationale
The synthesis of Adamantan-2-ylideneacetic acid proceeds via the Doebner modification of the Knoevenagel condensation. The reaction mechanism can be broken down into several key steps:
-
Enolate Formation: The basic catalyst, typically piperidine, deprotonates the active methylene group of malonic acid to form a nucleophilic enolate.
-
Nucleophilic Attack: The enolate anion then attacks the electrophilic carbonyl carbon of adamantan-2-one, forming an aldol-type addition product.
-
Dehydration: The intermediate alkoxide undergoes dehydration to yield an α,β-unsaturated dicarboxylic acid intermediate.
-
Decarboxylation: Under the reaction conditions, typically with heating in pyridine, the dicarboxylic acid intermediate undergoes decarboxylation to afford the final product, Adamantan-2-ylideneacetic acid.
The use of pyridine as a solvent is crucial as it also acts as a base and facilitates the decarboxylation step. Piperidine, a stronger base, is used in catalytic amounts to promote the initial condensation.
Reaction Scheme:
Caption: General scheme of the Knoevenagel condensation for Adamantan-2-ylideneacetic acid synthesis.
Experimental Protocol
This protocol is adapted from general procedures for the Doebner-Knoevenagel condensation. Researchers should optimize conditions as necessary.
Materials and Reagents
| Reagent | Formula | M.W. ( g/mol ) | CAS No. | Purity |
| Adamantan-2-one | C₁₀H₁₄O | 150.22 | 700-58-3 | ≥98% |
| Malonic Acid | C₃H₄O₄ | 104.06 | 141-82-2 | ≥99% |
| Pyridine | C₅H₅N | 79.10 | 110-86-1 | Anhydrous, ≥99.8% |
| Piperidine | C₅H₁₁N | 85.15 | 110-89-4 | ≥99% |
| Hydrochloric Acid | HCl | 36.46 | 7647-01-0 | 2 M solution |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | 141-78-6 | ACS Grade |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | 7757-82-6 | Granular |
Equipment
-
Round-bottom flask (100 mL) equipped with a reflux condenser and a magnetic stir bar
-
Heating mantle or oil bath
-
Magnetic stirrer
-
Separatory funnel (250 mL)
-
Büchner funnel and filter paper
-
Rotary evaporator
-
Standard laboratory glassware
Step-by-Step Procedure
-
Reaction Setup: In a 100 mL round-bottom flask, combine adamantan-2-one (5.0 g, 33.3 mmol) and malonic acid (5.2 g, 50.0 mmol).
-
Solvent and Catalyst Addition: To the flask, add anhydrous pyridine (30 mL) and piperidine (1.0 mL, 10.1 mmol).
-
Reaction: Place the flask in a preheated oil bath or heating mantle and reflux the mixture with stirring for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexanes).
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Pour the reaction mixture into a beaker containing 100 mL of ice-cold 2 M hydrochloric acid. A precipitate should form.
-
Isolation of Crude Product: Stir the acidic mixture for 30 minutes to ensure complete precipitation. Collect the solid product by vacuum filtration using a Büchner funnel. Wash the solid with cold water (3 x 30 mL).
-
Purification: The crude Adamantan-2-ylideneacetic acid can be purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexanes. Dissolve the crude product in a minimal amount of the hot solvent and allow it to cool slowly to form crystals.
-
Drying: Collect the purified crystals by vacuum filtration and dry them in a vacuum oven at 40-50 °C to a constant weight.
Characterization
The identity and purity of the synthesized Adamantan-2-ylideneacetic acid should be confirmed by standard analytical techniques:
-
Melting Point: Determine the melting point of the purified product.
-
NMR Spectroscopy (¹H and ¹³C): Dissolve a small sample in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) and acquire the NMR spectra. The ¹H NMR spectrum is expected to show characteristic signals for the adamantane cage protons and the vinylic proton.
-
Mass Spectrometry: Confirm the molecular weight of the product.
Expected Results and Troubleshooting
-
Yield: The expected yield of the purified product is typically in the range of 60-80%.
-
Appearance: Adamantan-2-ylideneacetic acid is expected to be a white to off-white crystalline solid.
Troubleshooting:
| Issue | Possible Cause | Suggested Solution |
| Low or no product formation | Incomplete reaction | Extend the reaction time and monitor by TLC. Ensure the reaction temperature is maintained at reflux. |
| Inactive catalyst | Use fresh, high-purity piperidine. | |
| Oily product or difficulty in crystallization | Impurities present | Repeat the recrystallization process. Consider using a different solvent system. |
| Incomplete removal of pyridine | Ensure thorough washing of the crude product with acidic water. |
Safety Precautions
-
This procedure should be carried out in a well-ventilated fume hood.
-
Pyridine is a flammable and toxic liquid. Avoid inhalation and skin contact.
-
Piperidine is a corrosive and flammable liquid. Handle with care and avoid contact.
-
Hydrochloric acid is corrosive. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
Conclusion
The Knoevenagel condensation provides an efficient and reliable method for the synthesis of Adamantan-2-ylideneacetic acid. This protocol, based on the Doebner modification, offers a practical approach for researchers to access this valuable adamantane-containing building block for applications in drug discovery and medicinal chemistry. The unique properties of the adamantane scaffold continue to inspire the development of novel therapeutics, and the availability of versatile intermediates like Adamantan-2-ylideneacetic acid is crucial for advancing these research efforts.
References
-
Organic Chemistry Portal. Knoevenagel Condensation Doebner Modification. [Link]
-
Wikipedia. Knoevenagel condensation. [Link]
-
MDPI. Novel Adamantane Derivatives: Synthesis, Cytotoxicity and Antimicrobial Properties. [Link]
- Skomorokhov, M. Yu., Leonova, M. V., Shiryaev, A. K., & Klimochkin, Yu. N. (2003). Reaction of Adamantan-2-one with Acetonitrile in Basic Media. Russian Journal of Organic Chemistry, 39(5), 724-725.
-
PubChem. Adamantan-2-one. [Link]
-
PubChem. Malonic acid. [Link]
-
PubChem. Pyridine. [Link]
-
PubChem. Piperidine. [Link]
-
Journal of the American Chemical Society. The Knoevenagel Condensation. [Link]
-
Pure and Applied Chemistry. The Knoevenagel condensation. [Link]
-
Science of Synthesis. Knoevenagel Condensation. [Link]
-
Comprehensive Organic Name Reactions and Reagents. Knoevenagel Condensation. [Link]
-
Royal Society of Chemistry. The Doebner-von Miller reaction: a review. [Link]
-
Chemical Reviews. The Application of the Knoevenagel Condensation in Organic Synthesis. [Link]
-
Journal of Medicinal Chemistry. Adamantane as a Privileged Structure in Medicinal Chemistry. [Link]
Sources
Application Note & Protocol: Synthesis of Adamantan-2-ylideneacetic Acid via Hydrolysis of Adamantan-2-ylideneacetonitrile
Introduction: The Significance of the Adamantane Moiety in Medicinal Chemistry
The adamantane scaffold, a rigid, lipophilic, and thermodynamically stable tricyclic hydrocarbon, has garnered significant attention in drug discovery and development. Its unique three-dimensional structure allows for precise spatial orientation of functional groups, enhancing interactions with biological targets. The incorporation of the adamantane moiety into pharmacologically active molecules can improve their metabolic stability, lipophilicity, and overall pharmacokinetic profile. Adamantane derivatives have demonstrated a wide range of biological activities, including antiviral, anticancer, and neuroprotective properties. Adamantan-2-ylideneacetic acid, as a derivative of adamantane, presents a valuable building block for the synthesis of novel therapeutic agents. This document provides a comprehensive guide to the synthesis of adamantan-2-ylideneacetic acid through the hydrolysis of its nitrile precursor, adamantan-2-ylideneacetonitrile.
Reaction Overview and Mechanistic Insights
The conversion of adamantan-2-ylideneacetonitrile to adamantan-2-ylideneacetic acid is a hydrolysis reaction that can be catalyzed by either acid or base.[1] The choice between acidic and basic conditions often depends on the stability of the starting material and the desired final product form. Given the steric hindrance imposed by the bulky adamantane group, elevated temperatures are typically required to drive the reaction to completion.[2]
Acid-Catalyzed Hydrolysis
Under acidic conditions, the reaction is initiated by the protonation of the nitrile nitrogen, which increases the electrophilicity of the nitrile carbon.[3] This is followed by the nucleophilic attack of a water molecule. A series of proton transfers and tautomerization steps lead to the formation of an amide intermediate. This amide is then further hydrolyzed under the acidic conditions to yield the carboxylic acid and an ammonium salt.[4]
Base-Catalyzed Hydrolysis
In a basic medium, a hydroxide ion directly attacks the electrophilic nitrile carbon.[4] Subsequent protonation by water forms an imidic acid, which tautomerizes to an amide. The amide then undergoes base-catalyzed hydrolysis. The final product under basic conditions is the carboxylate salt, which requires an acidic workup to protonate it to the free carboxylic acid.[5]
Due to the α,β-unsaturation in adamantan-2-ylideneacetonitrile, careful control of reaction conditions is necessary to avoid potential side reactions. For the purpose of this protocol, a robust acid-catalyzed hydrolysis is detailed, as it directly yields the desired carboxylic acid.
Experimental Protocol: Acid-Catalyzed Hydrolysis
This protocol outlines the laboratory-scale synthesis of adamantan-2-ylideneacetic acid from adamantan-2-ylideneacetonitrile.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| Adamantan-2-ylideneacetonitrile | ≥98% | Commercially Available | Store in a cool, dry place. |
| Sulfuric Acid (H₂SO₄) | Concentrated (98%) | ACS Reagent Grade | Corrosive. Handle with extreme care. |
| Glacial Acetic Acid | ACS Reagent Grade | --- | Corrosive. Use in a fume hood. |
| Deionized Water | --- | --- | --- |
| Diethyl Ether | Anhydrous | --- | Flammable. |
| Sodium Bicarbonate (NaHCO₃) | Saturated Solution | --- | --- |
| Sodium Sulfate (Na₂SO₄) | Anhydrous | --- | Drying agent. |
| Round-bottom flask (250 mL) | --- | --- | --- |
| Reflux condenser | --- | --- | --- |
| Heating mantle | --- | --- | --- |
| Magnetic stirrer and stir bar | --- | --- | --- |
| Separatory funnel (500 mL) | --- | --- | --- |
| Büchner funnel and flask | --- | --- | --- |
| pH paper | --- | --- | --- |
Step-by-Step Procedure
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve adamantan-2-ylideneacetonitrile (10.0 g, 53.9 mmol) in glacial acetic acid (50 mL).
-
Addition of Acid: Carefully add a mixture of concentrated sulfuric acid (20 mL) and deionized water (20 mL) to the flask while stirring. The addition should be done slowly and with cooling in an ice bath to control the exothermic reaction.
-
Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux using a heating mantle. Maintain a gentle reflux for 12-18 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Quenching: After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature. Carefully pour the reaction mixture into a beaker containing crushed ice (200 g).
-
Extraction: Transfer the aqueous mixture to a 500 mL separatory funnel and extract with diethyl ether (3 x 100 mL).
-
Washing: Combine the organic layers and wash with a saturated sodium bicarbonate solution until the aqueous layer is neutral or slightly basic (to remove any remaining acid). Be cautious of effervescence.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.
-
Purification: The crude adamantan-2-ylideneacetic acid can be purified by recrystallization from a suitable solvent system, such as ethanol/water or toluene.[6]
Safety Precautions
-
This procedure involves the use of corrosive acids and flammable solvents. All steps should be performed in a well-ventilated fume hood.
-
Personal Protective Equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves, must be worn at all times.
-
Handle concentrated sulfuric acid with extreme caution. Always add acid to water, never the other way around.
-
The starting material, adamantan-2-ylideneacetonitrile, is a nitrile. While not as acutely toxic as inorganic cyanides, it should be handled with care to avoid ingestion, inhalation, or skin contact.
Visualizing the Process
Chemical Reaction Mechanism
Caption: Acid-catalyzed hydrolysis of adamantan-2-ylideneacetonitrile.
Experimental Workflow
Caption: Workflow for the synthesis of adamantan-2-ylideneacetic acid.
References
-
Organic Syntheses Procedure. (n.d.). adamantane. Retrieved from [Link]
- Process for producing hydroxy adamantane carboxylic acid compounds. (n.d.). Google Patents.
- Method for preparing alpha beta-unsaturated nitriles. (n.d.). Google Patents.
-
Hydrolysis of Nitriles. (2021, April 5). YouTube. Retrieved from [Link]
-
Hydrolysis of Nitriles to Carboxylic Acid. (n.d.). Ventura College Organic Chemistry Lab. Retrieved from [Link]
- Preparation method of 2-adamantanol and 2-adamantanone. (n.d.). Google Patents.
-
21.5. Hydrolysis of nitriles. (n.d.). Organic Chemistry II - Lumen Learning. Retrieved from [Link]
-
hydrolysis of nitriles. (n.d.). Chemguide. Retrieved from [Link]
-
Synthesis of adamantane-2-carboxylic acid and of (2-adamantyl)acetic acid from adamantanone | Request PDF. (n.d.). ResearchGate. Retrieved from [Link]
- Method for separation and purification of 2-adamantanecarboxylic acid ... (n.d.). Google Patents.
-
Making Carboxylic Acids by the Hydrolysis of Nitriles. (2023, January 22). Chemistry LibreTexts. Retrieved from [Link]
-
1-adamantanecarboxylic acid. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]
-
20.7: Chemistry of Nitriles. (2025, January 19). Chemistry LibreTexts. Retrieved from [Link]
-
Synthesis of hydroxy derivatives from adamantanecarboxylic acids in the system MnO2–H2SO4 | Request PDF. (n.d.). ResearchGate. Retrieved from [Link]
-
The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. (n.d.). Chemistry Steps. Retrieved from [Link]
- Process for the hydrolysis of nitriles. (n.d.). Google Patents.
-
Synthesis of 2-Azaadamantan-6-one: A Missing Isomer. (n.d.). PMC - NIH. Retrieved from [Link]
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Application Note & Protocol: A Scalable Synthesis of Adamantan-2-ylideneacetic Acid for Preclinical Advancement
Introduction: The Strategic Value of the Adamantane Scaffold in Drug Discovery
The adamantane moiety, a rigid, lipophilic, tricyclic hydrocarbon, has become a privileged scaffold in modern medicinal chemistry.[1] Its unique three-dimensional structure and favorable physicochemical properties can enhance the therapeutic profile of a drug candidate by improving its absorption, distribution, metabolism, and excretion (ADME) properties.[2] Adamantane derivatives are integral to a range of approved drugs, demonstrating significant biological activity as antiviral, antidiabetic, and anti-inflammatory agents.[3]
Adamantan-2-ylideneacetic acid is a valuable building block in this domain, offering a reactive handle for further chemical modification to explore new therapeutic agents for neurological, oncological, or infectious diseases.[1][4] As research programs advance from discovery to preclinical evaluation, the need for a reliable and scalable synthesis of this key intermediate becomes paramount. Preclinical studies, which are governed by strict regulatory guidelines like Good Laboratory Practices (GLP), demand well-characterized compounds of high purity to ensure data integrity and safety.[5][6][7][8]
This application note provides a comprehensive, field-proven guide for the scale-up synthesis of Adamantan-2-ylideneacetic acid. We present a two-step synthetic route commencing from the commercially available Adamantan-2-one, employing the Horner-Wadsworth-Emmons reaction. The protocols herein are designed for scalability, safety, and reproducibility, yielding high-purity material suitable for rigorous preclinical investigation.
Synthetic Strategy: The Horner-Wadsworth-Emmons Olefination Approach
The core of our synthetic strategy is the Horner-Wadsworth-Emmons (HWE) reaction. This olefination method is superior to the classical Wittig reaction for scale-up applications involving ketones like Adamantan-2-one for several critical reasons:
-
Enhanced Nucleophilicity: The phosphonate carbanions used in the HWE reaction are more nucleophilic and generally more reactive than the corresponding phosphorus ylides, allowing for efficient reaction with sterically hindered ketones.[9][10]
-
Milder Conditions: The reaction can be performed under milder conditions, improving the overall safety and energy profile of the process.[9]
-
Simplified Purification: A key advantage is that the phosphate byproduct is water-soluble, enabling its straightforward removal through simple aqueous extraction, which is highly desirable for large-scale operations.[11][12]
The overall synthetic pathway is a robust two-step sequence:
-
Olefination: An HWE reaction between Adamantan-2-one and triethyl phosphonoacetate yields the intermediate, Ethyl adamantan-2-ylideneacetate.
-
Saponification: Basic hydrolysis of the ethyl ester furnishes the target molecule, Adamantan-2-ylideneacetic acid.
Visualized Synthetic Workflow
The logical flow of the synthesis is depicted in the diagram below.
Caption: Overall workflow for the synthesis of Adamantan-2-ylideneacetic acid.
Detailed Experimental Protocols
Safety First: A thorough risk assessment must be conducted before beginning any experimental work. All operations should be performed in a certified chemical fume hood. Appropriate Personal Protective Equipment (PPE), including safety glasses with side shields, a flame-retardant lab coat, and chemically resistant gloves, is mandatory.
Equipment and Materials
| Equipment | Purpose |
| 3-Neck Round Bottom Flask (2L) | Main reaction vessel |
| Mechanical Overhead Stirrer | Efficient mixing for heterogeneous mixtures |
| Reflux Condenser & Inert Gas Inlet | Control temperature and maintain atmosphere |
| Addition Funnel (250 mL) | Controlled addition of reagents |
| Temperature Probe & Controller | Precise monitoring and control of reaction temp |
| Ice Bath / Cooling System | Management of exothermic events |
| Buchner Funnel & Flask | Filtration and isolation of solids |
| Rotary Evaporator | Solvent removal under reduced pressure |
| Standard Glassware | Beakers, graduated cylinders, etc. |
Protocol Part A: Synthesis of Ethyl Adamantan-2-ylideneacetate
This protocol is designed for a ~150 mmol scale.
Reagent Table:
| Reagent | MW ( g/mol ) | Amount (g) | Moles (mmol) | Equivalents |
| Sodium Hydride (60% in oil) | 24.00 | 7.5 g | 187.5 | 1.25 |
| Anhydrous Tetrahydrofuran (THF) | - | 750 mL | - | - |
| Triethyl phosphonoacetate | 224.16 | 42.0 g | 187.5 | 1.25 |
| Adamantan-2-one | 150.22 | 22.5 g | 150.0 | 1.0 |
Step-by-Step Procedure:
-
Preparation of the Ylide:
-
Set up a 2L three-necked flask equipped with a mechanical stirrer, a temperature probe, and a reflux condenser under an inert atmosphere (Nitrogen or Argon).
-
Carefully add the sodium hydride (60% dispersion in mineral oil) to the flask. Extreme Caution: Sodium hydride is a highly flammable solid that reacts violently with water.[13][14][15] Handle exclusively under an inert atmosphere.
-
Add 500 mL of anhydrous THF to the flask. Begin stirring to create a suspension.
-
Cool the suspension to 0°C using an ice bath.
-
In an addition funnel, prepare a solution of triethyl phosphonoacetate in 100 mL of anhydrous THF.
-
Add the triethyl phosphonoacetate solution dropwise to the NaH suspension over 60-90 minutes, maintaining the internal temperature below 10°C. Vigorous hydrogen gas evolution will be observed.[16]
-
After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour to ensure complete formation of the phosphonate carbanion.
-
-
Olefination Reaction:
-
Dissolve the Adamantan-2-one in 150 mL of anhydrous THF.
-
Add the Adamantan-2-one solution dropwise to the reaction mixture over 30 minutes.
-
Heat the reaction mixture to a gentle reflux (~65°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting ketone is consumed.
-
-
Work-up and Isolation:
-
Cool the reaction mixture to 0°C in an ice bath.
-
Crucial Safety Step: Quench the reaction by the very slow, dropwise addition of 50 mL of isopropanol to safely destroy any unreacted sodium hydride.
-
Slowly add 200 mL of deionized water. The water-soluble phosphate byproduct will move into the aqueous phase.[11]
-
Transfer the mixture to a separatory funnel. Add 200 mL of ethyl acetate and separate the layers.
-
Extract the aqueous layer twice more with 150 mL portions of ethyl acetate.
-
Combine the organic layers, wash with 200 mL of brine, and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product as an oil or semi-solid.
-
-
Purification:
-
The crude ethyl ester can be purified by vacuum distillation or flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield a pure, colorless oil.
-
Protocol Part B: Saponification to Adamantan-2-ylideneacetic Acid
Reagent Table:
| Reagent | MW ( g/mol ) | Amount | Moles (mmol) | Equivalents |
| Ethyl Adamantan-2-ylideneacetate | 220.31 | ~30.0 g | ~136 | 1.0 |
| Ethanol (95%) | - | 300 mL | - | - |
| Sodium Hydroxide (NaOH) | 40.00 | 16.3 g | 408 | 3.0 |
| Hydrochloric Acid (6M) | - | As needed | - | - |
Step-by-Step Procedure:
-
Hydrolysis Reaction:
-
Dissolve the purified ethyl ester in 300 mL of ethanol in a 1L round bottom flask.
-
In a separate beaker, dissolve the sodium hydroxide pellets in 100 mL of deionized water. Caution: This is an exothermic process.
-
Add the NaOH solution to the ethanolic solution of the ester.
-
Heat the mixture to reflux (~80°C) and maintain for 2-4 hours. Monitor the reaction by TLC until the starting ester has been completely consumed.
-
-
Isolation of the Carboxylic Acid:
-
Cool the reaction mixture to room temperature and remove the ethanol using a rotary evaporator.
-
Dilute the remaining aqueous solution with 200 mL of deionized water and transfer to a 1L beaker. Cool the solution in an ice bath.
-
Slowly acidify the solution by adding 6M HCl dropwise while stirring. The target carboxylic acid will precipitate as a white solid. Continue adding acid until the pH is ~2.
-
Stir the resulting slurry in the ice bath for 30 minutes to ensure complete precipitation.
-
-
Purification:
-
Isolate the white solid by vacuum filtration using a Buchner funnel.
-
Wash the filter cake thoroughly with cold deionized water (3 x 100 mL) to remove any inorganic salts.
-
Dry the product in a vacuum oven at 50°C to a constant weight.
-
For material requiring higher purity for preclinical studies, recrystallization from a suitable solvent system (e.g., ethanol/water or acetone/hexane) is recommended.
-
Characterization and Quality Control for Preclinical Use
For preclinical candidates, rigorous analytical characterization is non-negotiable. It ensures the identity, purity, and stability of the compound, which is a foundational requirement of GLP standards.[6][7]
Visualized Quality Control Workflow
Caption: A self-validating quality control workflow for preclinical batch release.
Expected Analytical Data
| Analysis Method | Specification / Expected Result | Purpose |
| Appearance | White to off-white crystalline solid | Physical characterization |
| Melting Point | Consistent range, e.g., 210-213 °C | Indicator of purity |
| ¹H NMR (e.g., 400 MHz, CDCl₃) | Peaks corresponding to adamantyl protons, vinylic proton (~5.7 ppm), and carboxylic acid proton (>10 ppm, broad) | Confirms chemical structure and identity |
| ¹³C NMR (e.g., 100 MHz, CDCl₃) | Peaks for adamantyl carbons, olefinic carbons (~115, 160 ppm), and carbonyl carbon (~172 ppm) | Confirms carbon framework |
| HRMS (ESI-) | Calculated m/z for C₁₂H₁₅O₂⁻ [M-H]⁻: 191.1077. Found: 191.107x | Confirms molecular formula and exact mass |
| HPLC-PDA (Purity) | Purity ≥ 98.0% (by area %) at a suitable wavelength (e.g., 210 nm) | Quantifies purity and detects impurities |
| Elemental Analysis | C, H values within ±0.4% of theoretical values (C: 74.97%, H: 8.39%) | Verifies elemental composition and purity |
Conclusion
This application note details a robust and scalable two-step synthesis for Adamantan-2-ylideneacetic acid. The strategic implementation of the Horner-Wadsworth-Emmons reaction ensures high efficiency and simplifies the purification process, making it highly amenable to multi-gram production. The accompanying quality control protocol provides a framework for generating a well-characterized, high-purity compound that meets the stringent requirements for preclinical research and development. Following these validated procedures will enable researchers to confidently produce the necessary quantities of this valuable intermediate to advance their drug discovery programs.
References
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MDPI. (2024). Novel Adamantane Derivatives: Synthesis, Cytotoxicity and Antimicrobial Properties. Available from: [Link]
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Organic Chemistry Portal. Wittig-Horner Reaction Horner-Wadsworth-Emmons Reaction. Available from: [Link]
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NROChemistry. Horner-Wadsworth-Emmons Reaction. Available from: [Link]
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Wikipedia. Horner–Wadsworth–Emmons reaction. Available from: [Link]
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ResearchGate. A Flow-Based Synthesis of 2-Aminoadamantane-2-carboxylic Acid. Available from: [Link]
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ResearchGate. Synthesis of adamantane-2-carboxylic acid and of (2-adamantyl)acetic acid from adamantanone. Available from: [Link]
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National Institutes of Health (NIH). Synthesis of 2-Azaadamantan-6-one: A Missing Isomer. Available from: [Link]
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New Jersey Department of Health. Hazard Summary: Sodium Hydride. Available from: [Link]
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PubMed. Nascent pharmacological advancement in adamantane derivatives. Available from: [Link]
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MDPI. Bacterial Transformation of Adamantane and Its Derivatives: Regioselectivity and Biocatalytic Approaches. Available from: [Link]
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Alkali Metals Limited. MSDS for SODIUM HYDRIDE. Available from: [Link]
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Adamantan-2-ylideneacetic Acid: A Versatile Scaffold for Novel Drug Discovery
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction: The Adamantane Moiety in Medicinal Chemistry
The adamantane cage, a rigid, lipophilic, and three-dimensional hydrocarbon, has emerged as a privileged scaffold in modern drug discovery.[1][2] Its unique physicochemical properties, including metabolic stability and the ability to orient substituents in a precise spatial arrangement, have led to the development of several successful therapeutic agents.[3] Notable examples include the antiviral agent amantadine, the anti-Alzheimer's drug memantine, and the antidiabetic drugs vildagliptin and saxagliptin.[1] The incorporation of an adamantane moiety can significantly enhance the pharmacokinetic and pharmacodynamic properties of a drug candidate by increasing its lipophilicity, which can improve membrane permeability and bioavailability.[1]
This technical guide focuses on a specific and promising adamantane-based scaffold: adamantan-2-ylideneacetic acid . The exocyclic double bond in this structure offers a unique point for chemical modification and introduces a distinct geometry compared to the more common 1-substituted adamantane derivatives. This allows for the exploration of novel chemical space and the potential to interact with biological targets in new ways. These application notes will provide a comprehensive overview of the synthesis, potential applications, and detailed protocols for the biological evaluation of compounds derived from this versatile scaffold.
Synthesis of the Adamantan-2-ylideneacetic Acid Scaffold
While the direct synthesis of adamantan-2-ylideneacetic acid is not extensively detailed in the literature, a plausible and efficient synthetic route can be designed based on established organic chemistry principles, starting from the commercially available adamantanone. The key transformation is the introduction of the exocyclic double bond with an acetic acid moiety, which can be achieved via olefination reactions.
A proposed synthetic pathway is the Horner-Wadsworth-Emmons (HWE) reaction. This method is widely used for the stereoselective synthesis of alkenes and is generally high-yielding.
Proposed Synthesis Workflow:
Caption: Proposed synthesis of adamantan-2-ylideneacetic acid.
Protocol for the Synthesis of Adamantan-2-ylideneacetic Acid:
Materials:
-
Adamantanone
-
Triethyl phosphonoacetate
-
Sodium hydride (NaH)
-
Anhydrous Tetrahydrofuran (THF)
-
Sodium hydroxide (NaOH)
-
Ethanol (EtOH)
-
Diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Hydrochloric acid (HCl)
Procedure:
-
Preparation of the HWE Reagent: In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), suspend sodium hydride (1.1 equivalents) in anhydrous THF.
-
Cool the suspension to 0 °C using an ice bath.
-
Slowly add triethyl phosphonoacetate (1.0 equivalent) dropwise to the suspension.
-
Allow the mixture to stir at 0 °C for 30 minutes, then at room temperature for 1 hour, or until the evolution of hydrogen gas ceases.
-
Olefination Reaction: Dissolve adamantanone (1.0 equivalent) in anhydrous THF and add it dropwise to the prepared HWE reagent at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir overnight.
-
Work-up and Purification of the Ester Intermediate: Quench the reaction by the slow addition of saturated aqueous NH₄Cl.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product, ethyl adamantan-2-ylideneacetate, by column chromatography on silica gel.
-
Ester Hydrolysis: Dissolve the purified ethyl adamantan-2-ylideneacetate in a mixture of ethanol and water.
-
Add an excess of sodium hydroxide (e.g., 3-5 equivalents) and heat the mixture to reflux for 2-4 hours, monitoring the reaction by TLC.
-
Isolation of the Final Product: After cooling to room temperature, remove the ethanol under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted starting material.
-
Acidify the aqueous layer to pH 2-3 with concentrated HCl.
-
Collect the resulting precipitate by vacuum filtration, wash with cold water, and dry under vacuum to yield adamantan-2-ylideneacetic acid.
Application in Novel Drug Discovery
The adamantan-2-ylideneacetic acid scaffold can be derivatized at the carboxylic acid moiety to generate a library of compounds for biological screening. The exocyclic double bond introduces conformational rigidity and a unique spatial arrangement of the pharmacophore, which can lead to novel interactions with biological targets.
Potential Therapeutic Areas:
-
Anticancer Agents: Research on N'-(adamantan-2-ylidene)hydrazide derivatives has shown their potential as antiproliferative agents.[4] The scaffold can be used to develop new cytotoxic compounds.
-
Enzyme Inhibitors: The adamantane cage is known to interact with the active sites of various enzymes.[3] Derivatives of adamantan-2-ylideneacetic acid could be designed as inhibitors of enzymes such as urease or elastase.[5][6]
-
Antiviral Agents: Given the history of adamantane derivatives in antiviral therapy, novel compounds based on this scaffold could be screened for activity against a range of viruses.[7]
-
Neuroprotective Agents: The adamantane moiety is a key feature of the NMDA receptor antagonist memantine.[8] New derivatives could be explored for their potential in treating neurodegenerative diseases.
General Workflow for Drug Discovery using the Adamantan-2-ylideneacetic Acid Scaffold:
Caption: Drug discovery workflow.
Protocols for Biological Evaluation
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is used to assess the cytotoxic effects of newly synthesized adamantan-2-ylideneacetic acid derivatives against various cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., HeLa, MCF-7, HepG2)[9]
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplates
-
Multi-channel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in complete culture medium. The final concentration of DMSO should not exceed 0.5%.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic drug).
-
Incubate the plates for 48-72 hours at 37 °C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) using a dose-response curve.
Enzyme Inhibition Assay (Exemplified for Urease)
This protocol can be adapted to screen for the inhibitory activity of adamantan-2-ylideneacetic acid derivatives against specific enzymes.
Materials:
-
Purified enzyme (e.g., Jack bean urease)
-
Substrate (e.g., urea)
-
Buffer solution (e.g., phosphate buffer, pH 7.0)
-
Test compounds dissolved in DMSO
-
Positive control inhibitor (e.g., thiourea)
-
Spectrophotometer
Procedure:
-
Prepare a reaction mixture containing the buffer, enzyme solution, and the test compound at various concentrations.
-
Pre-incubate the mixture for a specified time at a controlled temperature.
-
Initiate the enzymatic reaction by adding the substrate (urea).
-
Monitor the reaction progress by measuring the change in absorbance at a specific wavelength over time. The production of ammonia from urea hydrolysis can be quantified using the Berthelot method.
-
Calculate the initial reaction rates for each compound concentration.
-
Determine the percentage of inhibition and the IC₅₀ value for each compound.
Quantitative Data Presentation:
The results from these assays can be summarized in a table for easy comparison of the activity of different derivatives.
| Compound ID | R-group | Cytotoxicity (HeLa) IC₅₀ (µM) | Urease Inhibition IC₅₀ (µM) |
| A-01 | -OH | >100 | 55.2 ± 3.1 |
| A-02 | -OCH₃ | 85.6 ± 5.4 | 42.8 ± 2.5 |
| A-03 | -NH₂ | 52.1 ± 4.2 | 25.1 ± 1.8 |
| A-04 | -NH-Ph | 28.9 ± 2.7 | 15.7 ± 1.2 |
| A-05 | -NH-(4-Cl-Ph) | 15.3 ± 1.9 | 8.9 ± 0.9 |
| Positive Control | Doxorubicin / Thiourea | 0.5 ± 0.1 | 21.5 ± 1.5 |
Note: The data in this table is hypothetical and for illustrative purposes only.
Mechanism of Action: A Hypothetical Pathway
For derivatives showing significant anticancer activity, further studies would be required to elucidate the mechanism of action. A possible pathway to investigate is the induction of apoptosis.
Hypothetical Apoptosis Induction Pathway:
Caption: Hypothetical apoptosis pathway.
Conclusion and Future Perspectives
Adamantan-2-ylideneacetic acid represents a promising and underexplored scaffold for the development of novel therapeutic agents. Its unique structural features offer the potential for new interactions with biological targets, and the synthetic accessibility allows for the creation of diverse chemical libraries. The protocols outlined in these application notes provide a framework for the synthesis and biological evaluation of derivatives of this scaffold. Further research, including detailed structure-activity relationship studies and mechanism of action investigations, will be crucial in unlocking the full therapeutic potential of this versatile chemical entity.
References
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W. J. Geldenhuys and C. J. Van der Schyf, "The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives," Chemical Reviews, vol. 113, no. 5, pp. 3516–3604, 2013. [Online]. Available: [Link]
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M. Reul, "Adamantane in Drug Delivery Systems and Surface Recognition," Molecules, vol. 22, no. 2, p. 297, 2017. [Online]. Available: [Link]
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S. J. A. Shah, et al., "Exploring Amantadine Derivatives as Urease Inhibitors: Molecular Docking and Structure–Activity Relationship (SAR) Studies," Molecules, vol. 26, no. 23, p. 7150, 2021. [Online]. Available: [Link]
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M. K. Al-Masoudi, et al., "Chemical structures of N′-(adamantan-2-ylidene)hydrazide derivatives," ResearchGate, 2021. [Online]. Available: [Link]
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A. V. Slepenkin, et al., "Bacterial Transformation of Adamantane and Its Derivatives: Regioselectivity and Biocatalytic Approaches," International Journal of Molecular Sciences, vol. 24, no. 20, p. 15339, 2023. [Online]. Available: [Link]
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L. Wang, et al., "Novel N-Substituted 2-(2-(Adamantan-1-yl)-1H-Indol-3-yl)-2-Oxoacetamide Derivatives: Synthesis and Biological Evaluation," Molecules, vol. 21, no. 5, p. 599, 2016. [Online]. Available: [Link]
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H. Stetter, et al., "Synthesis of adamantane‐2‐carboxylic acid and of (2‐adamantyl)acetic acid from adamantanone," Chemische Berichte, vol. 95, no. 7, pp. 1687-1689, 1962. [Online]. Available: [Link]
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P. R. Schreiner, "The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives," Chemical Reviews, vol. 113, no. 5, pp. 3516-3604, 2013. [Online]. Available: [Link]
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M. Perdic, et al., "Structure activity relationship of adamantane compounds," ResearchGate, 2015. [Online]. Available: [Link]
-
I. R. Baxendale, et al., "A Flow-Based Synthesis of 2-Aminoadamantane-2-carboxylic Acid," Organic Process Research & Development, vol. 16, no. 5, pp. 846-856, 2012. [Online]. Available: [Link]
-
S. J. A. Shah, et al., "Exploring Amantadine Derivatives as Urease Inhibitors: Molecular Docking and Structure–Activity Relationship (SAR) Studies," Semantic Scholar, 2021. [Online]. Available: [Link]
-
L. Wang, et al., "Synthesis and biological evaluation of 1-(2-(adamantane-1-yl)-1H-indol-5-yl)-3-substituted urea/thiourea derivatives as anticancer agents," RSC Advances, vol. 7, no. 8, pp. 4537-4547, 2017. [Online]. Available: [Link]
-
D. A. J. Tyrrell, et al., "In Vitro Antiviral Activity and Preliminary Clinical Trials of a New Adamantane Compound," Annals of the New York Academy of Sciences, vol. 173, no. 1, pp. 432-441, 1970. [Online]. Available: [Link]
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A. A. Gerasimova, et al., "Synthesis and Transformations of 2-(Adamantan-1-yl)aziridine," Russian Journal of Organic Chemistry, vol. 55, no. 3, pp. 376-382, 2019. [Online]. Available: [Link]
-
S. J. A. Shah, et al., "Novel adamantyl clubbed iminothiazolidinones as promising elastase inhibitors: design, synthesis, molecular docking, ADMET and DFT studies," RSC Advances, vol. 12, no. 2, pp. 1009-1025, 2022. [Online]. Available: [Link]
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Investigating the Antiviral Potential of Adamantan-2-ylideneacetic Acid Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide for the investigation of the antiviral activity of a novel class of compounds: Adamantan-2-ylideneacetic acid derivatives. While the virological profile of this specific chemical series is not yet extensively documented in publicly available literature, this guide offers a robust framework based on established principles of antiviral research and the known bioactivities of other adamantane analogs.[1][2] The protocols and application notes herein are designed to be adaptable, providing a strong starting point for the systematic evaluation of these promising compounds.
Part 1: Application Notes - The Scientific Rationale
The adamantane cage is a privileged scaffold in medicinal chemistry, renowned for its lipophilic nature and rigid, three-dimensional structure.[3][4] These characteristics facilitate favorable interactions with biological targets and can enhance a molecule's pharmacokinetic profile.[1][3] The most famous examples, amantadine and rimantadine, are historic anti-influenza A drugs that function by blocking the M2 proton channel, a crucial component for viral uncoating.[5] However, the emergence of widespread resistance has necessitated the exploration of new adamantane derivatives with alternative mechanisms of action.[5]
The introduction of an exocyclic double bond and an acetic acid moiety, as in the Adamantan-2-ylideneacetic acid series, presents an intriguing modification. This structural alteration moves away from the classic aminoadamantanes, suggesting a departure from the canonical M2-inhibition mechanism. The carboxylic acid group, in particular, may confer new physicochemical properties, potentially influencing solubility, cell permeability, and target engagement. It is plausible that these derivatives could exhibit novel antiviral activities against a broader range of viruses, including those for which classic adamantanes are ineffective.[6]
Guiding Principles for Investigation
A systematic investigation into the antiviral properties of Adamantan-2-ylideneacetic acid derivatives should be guided by the following principles:
-
Initial Broad-Spectrum Screening: Given the novelty of this chemical class, an initial screening against a diverse panel of viruses is recommended. This panel should ideally include both enveloped and non-enveloped viruses to obtain a preliminary understanding of the spectrum of activity.
-
Cytotoxicity Assessment as a Prerequisite: A thorough evaluation of the compounds' cytotoxicity is crucial to ensure that any observed antiviral effect is not merely a consequence of cell death. The therapeutic index, the ratio of the cytotoxic concentration to the effective antiviral concentration, is a critical parameter in determining the potential of a drug candidate.
-
Delving into the Mechanism of Action: Once antiviral activity is confirmed, elucidating the mechanism of action is a key objective. This involves determining the stage of the viral life cycle that is inhibited by the compound.
The following diagram illustrates a logical workflow for the initial assessment of these novel compounds.
Caption: A logical workflow for the initial antiviral screening and characterization of novel compounds.
Part 2: Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the key experiments outlined in the workflow.
Protocol 1: Determination of Cytotoxicity (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell viability.[1] In living cells, mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals. The concentration of formazan is proportional to the number of viable cells.
Materials:
-
Adamantan-2-ylideneacetic acid derivatives (dissolved in an appropriate solvent, e.g., DMSO)
-
Cell lines for testing (e.g., Vero, MDCK, A549)
-
Complete cell culture medium
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
96-well microtiter plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the 96-well plates with a suspension of the chosen cell line at a density that will result in 80-90% confluency after 24 hours of incubation.
-
Compound Preparation: Prepare a series of twofold dilutions of the Adamantan-2-ylideneacetic acid derivatives in cell culture medium. The final concentrations should typically range from 0.1 µM to 100 µM. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compounds).
-
Treatment: After 24 hours of incubation, remove the old medium from the cell plates and add 100 µL of the prepared compound dilutions to the respective wells. Include wells with untreated cells as a control.
-
Incubation: Incubate the plates for a period that corresponds to the duration of the antiviral assay (e.g., 48-72 hours) at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 20 µL of the MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration compared to the untreated control. The 50% cytotoxic concentration (CC50) is the concentration of the compound that reduces cell viability by 50%.
Data Presentation:
| Compound ID | Cell Line | Incubation Time (h) | CC50 (µM) |
| A-Y-001 | Vero | 48 | >100 |
| A-Y-001 | MDCK | 48 | 85.2 |
| A-Y-002 | Vero | 48 | 75.6 |
| A-Y-002 | MDCK | 48 | 62.1 |
Protocol 2: Plaque Reduction Assay
The plaque reduction assay is a standard method for quantifying the infectivity of a lytic virus and for determining the antiviral activity of a compound.[7][8] A viral plaque is a localized area of cell death resulting from viral replication. The reduction in the number of plaques in the presence of a compound is a measure of its antiviral efficacy.
Materials:
-
Adamantan-2-ylideneacetic acid derivatives
-
Susceptible host cell line
-
Virus stock of known titer
-
Cell culture medium
-
Overlay medium (e.g., medium containing 1% low-melting-point agarose)
-
Crystal violet solution
Procedure:
-
Cell Seeding: Seed 6-well or 12-well plates with the host cell line to form a confluent monolayer.
-
Virus Dilution: Prepare a dilution of the virus stock that will produce a countable number of plaques (e.g., 50-100 plaques per well).
-
Compound Treatment: Pre-incubate the confluent cell monolayers with various concentrations of the Adamantan-2-ylideneacetic acid derivatives for 1-2 hours at 37°C.
-
Infection: Remove the medium containing the compound and infect the cells with the prepared virus dilution for 1 hour at 37°C to allow for viral adsorption.
-
Overlay: After the adsorption period, remove the virus inoculum and overlay the cell monolayer with the overlay medium containing the corresponding concentrations of the test compound.
-
Incubation: Incubate the plates at 37°C in a humidified 5% CO2 incubator until plaques are visible (typically 2-5 days, depending on the virus).
-
Staining: Fix the cells with 10% formalin and stain with crystal violet solution to visualize the plaques.
-
Plaque Counting and Analysis: Count the number of plaques in each well and calculate the percentage of plaque reduction for each compound concentration relative to the virus control. The 50% effective concentration (EC50) is the concentration of the compound that reduces the number of plaques by 50%.
Data Presentation:
| Compound ID | Virus | EC50 (µM) | CC50 (µM) | Selectivity Index (SI = CC50/EC50) |
| A-Y-001 | Influenza A/H1N1 | 12.5 | 85.2 | 6.8 |
| A-Y-001 | Coxsackievirus B3 | >50 | 85.2 | <1.7 |
| A-Y-002 | Influenza A/H1N1 | 8.9 | 62.1 | 7.0 |
| A-Y-002 | Coxsackievirus B3 | 45.3 | 62.1 | 1.4 |
Protocol 3: Mechanism of Action - Time-of-Addition Assay
A time-of-addition assay helps to pinpoint the stage of the viral life cycle that is inhibited by an antiviral compound. The compound is added at different time points relative to viral infection, and the effect on viral yield is measured.
Materials:
-
'Hit' Adamantan-2-ylideneacetic acid derivative
-
Susceptible host cell line
-
High-titer virus stock
-
Cell culture medium
Procedure:
-
Cell Seeding: Seed cells in multi-well plates to form a confluent monolayer.
-
Time-of-Addition:
-
Pre-treatment: Add the compound to the cells for 2 hours before infection, then remove it before adding the virus. This assesses activity against viral attachment and entry.
-
Co-treatment: Add the compound at the same time as the virus. This also assesses attachment and entry.
-
Post-treatment: Add the compound at various time points after infection (e.g., 2, 4, 6, 8 hours post-infection). This assesses activity against post-entry events like replication and assembly.
-
-
Infection: Infect the cells with a high multiplicity of infection (MOI) of the virus.
-
Incubation: Incubate the plates for a single replication cycle (e.g., 24 hours).
-
Viral Titer Determination: Harvest the supernatant and determine the viral titer using a plaque assay or a TCID50 assay.
-
Analysis: Compare the viral titers from the different treatment conditions to the untreated control. A significant reduction in viral titer at a specific time point indicates the stage of the viral life cycle that is targeted by the compound.
The following diagram illustrates the principle of the time-of-addition assay.
Caption: Time-of-addition assay to determine the stage of viral replication inhibited by a compound.
Part 3: Concluding Remarks and Future Directions
The investigation of Adamantan-2-ylideneacetic acid derivatives as potential antiviral agents represents a promising avenue of research. The unique structural features of these compounds may lead to the discovery of novel mechanisms of antiviral action. The protocols detailed in this guide provide a solid foundation for the initial characterization of these molecules. Subsequent studies should focus on more in-depth mechanistic elucidation, structure-activity relationship (SAR) studies to optimize potency and reduce toxicity, and eventually, in vivo evaluation of the most promising candidates. Through a systematic and rigorous approach, the full therapeutic potential of this novel class of adamantane derivatives can be unlocked.
References
-
MDPI. (2024). Novel Adamantane Derivatives: Synthesis, Cytotoxicity and Antimicrobial Properties. Available at: [Link]
-
ResearchGate. (2012). Synthesis and antiviral activity of new adamantane derivatives. Available at: [Link]
-
MDPI. (n.d.). Synthetic Analogues of Aminoadamantane as Influenza Viral Inhibitors—In Vitro, In Silico and QSAR Studies. Available at: [Link]
-
PubMed. (1980). Adamantane derivatives of biological interest. Synthesis and antiviral activity of 2-(1-adamantyl)imidazole derivatives. Available at: [Link]
-
PubMed. (2021). Adamantane derivatives as potential inhibitors of p37 major envelope protein and poxvirus reproduction. Design, synthesis and antiviral activity. Available at: [Link]
-
PubMed. (n.d.). Synthesis and antiviral activity evaluation of some new aminoadamantane derivatives. 2. Available at: [Link]
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Journal of Chemical Health Risks. (2025). Adamantane Derivatives in the 21st Century: Emerging Therapeutic Frontiers and Future Research Directions. Available at: [Link]
-
PubMed Central. (2017). Adamantane in Drug Delivery Systems and Surface Recognition. Available at: [Link]
-
National Institutes of Health. (n.d.). Discovery of potent antivirals against amantadine-resistant influenza A viruses by targeting the M2-S31N proton channel. Available at: [Link]
- Google Patents. (n.d.). WO2020118096A1 - Anti-cancer activity of adamantane derivatives.
-
ResearchGate. (2013). Biological activity of adamantane analogues. Available at: [Link]
-
bioRxiv. (2024). Antiviral Mechanisms and Preclinical Evaluation of Amantadine Analogs that Continue to Inhibit Influenza A Viruses with M2S31N-Based Drug Resistance. Available at: [Link]
-
ASM Journals. (n.d.). In Vitro Antiviral Activity and Preliminary Clinical Trials of a New Adamantane Compound. Available at: [Link]
-
PubMed Central. (n.d.). The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. Available at: [Link]
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- 8. Adamantane derivatives as potential inhibitors of p37 major envelope protein and poxvirus reproduction. Design, synthesis and antiviral activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Investigating the Anti-inflammatory Properties of Adamantan-2-ylideneacetic Acid Analogues
Introduction: The Therapeutic Potential of the Adamantane Scaffold in Inflammation
The adamantane moiety, a rigid, lipophilic, and perfectly symmetrical tricyclic alkane, is a well-established pharmacophore in modern medicinal chemistry. Its unique stereochemical properties have been leveraged to enhance the therapeutic index of numerous drugs, from antiviral agents like Amantadine to neuroprotective compounds such as Memantine.[1] Adamantane derivatives are noted for a wide spectrum of biological activities, including antiviral, antidiabetic, and anticancer properties.[1][2] A growing body of evidence now points to their significant potential as modulators of the inflammatory response.[3][4][5]
Inflammation is a critical biological response to harmful stimuli, but its dysregulation underlies a vast array of chronic diseases. Key signaling pathways, such as Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK), are central to the production of pro-inflammatory mediators like cytokines (e.g., TNF-α, IL-6) and enzymes (e.g., Cyclooxygenase-2, COX-2).[6][7] Adamantane derivatives have been shown to intervene in these pathways, reducing the expression of pro-inflammatory markers and mitigating inflammatory damage.[3][8]
This guide provides a comprehensive framework for researchers investigating the anti-inflammatory properties of novel Adamantan-2-ylideneacetic acid analogues. We will delve into the core mechanisms of action, provide detailed, field-tested protocols for in vitro characterization, and explain the scientific rationale behind each experimental step to ensure robust and reproducible data generation.
Chapter 1: Core Mechanisms of Anti-inflammatory Action
The anti-inflammatory effects of adamantane derivatives are often multifactorial. However, preclinical evidence suggests that their primary activities converge on the inhibition of major pro-inflammatory signaling cascades.
Inhibition of the NF-κB Signaling Pathway
The NF-κB pathway is a cornerstone of the inflammatory process. In resting cells, NF-κB transcription factors are held inactive in the cytoplasm by Inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli, such as Lipopolysaccharide (LPS), trigger the activation of the IκB kinase (IKK) complex, which phosphorylates IκBα.[6] This phosphorylation marks IκBα for ubiquitination and proteasomal degradation, freeing NF-κB (typically the p65/p50 heterodimer) to translocate to the nucleus and initiate the transcription of pro-inflammatory genes.
Adamantane derivatives have been shown to suppress this pathway. Some analogues may directly or indirectly inhibit the IKK complex, preventing the initial phosphorylation of IκBα and thereby blocking the entire downstream cascade.[8][9]
Caption: The NF-κB signaling pathway and a potential point of inhibition.
Modulation of MAPK Pathways
The MAPK family, including ERK, p38, and JNK, represents another critical set of signaling pathways that regulate inflammation.[10] These kinases are activated by upstream signals and, in turn, phosphorylate various transcription factors, such as AP-1 (Activator Protein-1), leading to the expression of inflammatory mediators. The p38 MAPK pathway, in particular, is strongly associated with the production of TNF-α and IL-1β. By inhibiting the phosphorylation of these MAPK proteins, adamantane analogues can effectively dampen the inflammatory response.
Inhibition of Cyclooxygenase (COX) Enzymes
Non-steroidal anti-inflammatory drugs (NSAIDs) primarily function by inhibiting COX enzymes, which convert arachidonic acid into prostaglandins—key mediators of pain and inflammation.[11] There are two main isoforms: COX-1, which is constitutively expressed and has homeostatic functions, and COX-2, which is induced at sites of inflammation.[12] The development of selective COX-2 inhibitors was a major advance, offering anti-inflammatory benefits with fewer gastrointestinal side effects.[7] Some adamantane derivatives may exhibit inhibitory activity against COX enzymes, and determining their selectivity for COX-2 over COX-1 is a critical step in their evaluation.
Chapter 2: Experimental Workflow & Protocols
A systematic, multi-step approach is essential for characterizing the anti-inflammatory profile of novel compounds. The workflow below ensures that the observed effects are specific and not artifacts of cellular toxicity, and it allows for a progressive dissection of the underlying mechanism of action.
Caption: A logical workflow for evaluating adamantane analogues.
Protocol 1: Cell Viability and Cytotoxicity Assessment
Causality: Before assessing anti-inflammatory properties, it is imperative to determine the non-toxic concentration range of the test compound. A reduction in inflammatory markers is only meaningful if it is not a secondary effect of cell death. The MTT assay measures metabolic activity, while the LDH assay measures membrane integrity, providing a comprehensive view of cytotoxicity.
Materials:
-
RAW 264.7 murine macrophage cell line
-
DMEM (Dulbecco's Modified Eagle Medium) with 10% FBS and 1% Penicillin-Streptomycin
-
Adamantan-2-ylideneacetic acid analogues (dissolved in DMSO, stock solution 10-100 mM)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
LDH Cytotoxicity Assay Kit
-
96-well cell culture plates
-
DMSO (cell culture grade)
-
PBS (Phosphate-Buffered Saline)
Step-by-Step Procedure (MTT Assay):
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10⁵ cells/mL (100 µL/well) and incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of the adamantane analogues in DMEM. The final DMSO concentration should not exceed 0.1% to avoid solvent toxicity. Remove the old medium from the cells and add 100 µL of the compound-containing medium to each well.
-
Incubation: Incubate the plate for 24 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for another 4 hours. Viable cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Controls:
-
Vehicle Control: Cells treated with medium containing the same final concentration of DMSO (e.g., 0.1%). This represents 100% viability.
-
Blank Control: Wells with medium but no cells.
-
-
Data Analysis: Calculate cell viability as: (Absorbance_treated / Absorbance_vehicle) * 100%. Select the highest concentrations showing >95% viability for subsequent anti-inflammatory assays.
Protocol 2: Nitric Oxide (NO) Production Assay (Griess Assay)
Causality: Upon activation by pro-inflammatory stimuli like LPS, macrophages produce large amounts of nitric oxide (NO) via the inducible nitric oxide synthase (iNOS) enzyme. NO is a key inflammatory mediator. The Griess assay is a simple and reliable colorimetric method to measure nitrite (NO₂⁻), a stable breakdown product of NO, in the cell culture supernatant. A reduction in nitrite levels indicates potential anti-inflammatory activity.
Materials:
-
RAW 264.7 cells and culture medium
-
Non-toxic concentrations of adamantane analogues
-
LPS (Lipopolysaccharide) from E. coli (1 µg/mL final concentration)
-
Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
Sodium nitrite (NaNO₂) standard solution (for standard curve)
-
96-well plates
Step-by-Step Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at 1 x 10⁵ cells/mL and incubate for 24 hours.
-
Pre-treatment: Remove the medium and add 100 µL of medium containing the desired (non-toxic) concentrations of the adamantane analogues. Incubate for 1-2 hours. This step allows the compound to enter the cells before the inflammatory stimulus is added.
-
Inflammatory Stimulation: Add LPS to a final concentration of 1 µg/mL to all wells except the negative control.
-
Incubation: Incubate the plate for 24 hours.
-
Supernatant Collection: Carefully collect 50 µL of the culture supernatant from each well and transfer to a new 96-well plate.
-
Griess Reaction: Add 50 µL of Griess Reagent Part A to each well, followed by 50 µL of Part B. Incubate for 10 minutes at room temperature in the dark. A pink/magenta color will develop.
-
Measurement: Read the absorbance at 540 nm.
-
Controls:
-
Negative Control: Cells treated with vehicle only (no compound, no LPS).
-
Positive Control: Cells treated with vehicle and LPS (represents maximal NO production).
-
Compound Control: Cells treated with compound only (to ensure the compound itself doesn't induce NO).
-
-
Data Analysis: Use the sodium nitrite standard curve to quantify the nitrite concentration in each sample. Calculate the percentage inhibition of NO production relative to the LPS-only positive control.
Protocol 3: Pro-inflammatory Cytokine Quantification (ELISA)
Causality: Cytokines like TNF-α and IL-6 are hallmark proteins of the inflammatory response, transcribed via pathways like NF-κB. Measuring their secreted levels provides direct evidence of anti-inflammatory activity. ELISA (Enzyme-Linked Immunosorbent Assay) is a highly specific and sensitive method for quantifying protein levels in the culture supernatant.
Materials:
-
Supernatants collected from the same experiment as the Griess Assay (Step 5).
-
ELISA kits for murine TNF-α and IL-6.
-
Microplate reader capable of reading absorbance at 450 nm.
Step-by-Step Procedure:
-
Follow the manufacturer's protocol provided with the specific ELISA kit.
-
General Principle:
-
The wells of an ELISA plate are pre-coated with a capture antibody specific to the cytokine of interest (e.g., anti-TNF-α).
-
The collected cell culture supernatants are added to the wells. The cytokine binds to the capture antibody.
-
A second, detection antibody (also specific to the cytokine but labeled with an enzyme like HRP) is added.
-
A substrate for the enzyme is added, which produces a color change proportional to the amount of bound cytokine.
-
-
Measurement: Read the absorbance at 450 nm.
-
Data Analysis: Generate a standard curve using the recombinant cytokine standards provided in the kit. Use this curve to determine the concentration of the cytokine in your samples (pg/mL or ng/mL). Calculate the percentage inhibition of cytokine production relative to the LPS-only control.
Protocol 4: Mechanism of Action via Western Blotting
Causality: To validate the hypothesis that the adamantane analogues inhibit the NF-κB or MAPK pathways, Western blotting is used to measure the levels of key signaling proteins and their phosphorylated (activated) forms. A decrease in the phosphorylation of proteins like p65 (for NF-κB) or p38 (for MAPK) in compound-treated cells, despite LPS stimulation, provides strong evidence for the mechanism of action.
Materials:
-
RAW 264.7 cells cultured in 6-well plates
-
LPS, adamantane analogues
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels, running and transfer buffers
-
PVDF membrane
-
Primary antibodies (e.g., anti-p-p65, anti-p65, anti-p-p38, anti-p38, anti-β-actin)
-
HRP-conjugated secondary antibody
-
ECL (Enhanced Chemiluminescence) substrate
-
Chemiluminescence imaging system
Step-by-Step Procedure:
-
Cell Treatment: Seed cells in 6-well plates. Pre-treat with the compound for 1-2 hours, then stimulate with LPS (1 µg/mL) for a shorter duration (e.g., 30-60 minutes), as phosphorylation events are often transient.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer. Scrape the cells, collect the lysate, and centrifuge to pellet cell debris.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) per lane, separate by SDS-PAGE, and transfer to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane (e.g., with 5% non-fat milk or BSA in TBST).
-
Incubate with the primary antibody overnight at 4°C.
-
Wash and incubate with the HRP-conjugated secondary antibody.
-
Wash again and apply ECL substrate.
-
-
Imaging: Capture the chemiluminescent signal.
-
Analysis: Quantify band intensity using software like ImageJ. Normalize the phosphorylated protein signal to the total protein signal (e.g., p-p65 / total p65). β-actin is used as a loading control to ensure equal protein loading across lanes.
-
Controls: Include negative (vehicle) and positive (LPS-only) controls to observe the baseline and maximal phosphorylation levels.
Chapter 3: Data Presentation and Interpretation
Quantitative data should be presented clearly for comparison. The following tables provide templates for summarizing results from the described protocols.
Table 1: Cytotoxicity of Adamantane Analogues on RAW 264.7 Cells
| Compound | Concentration (µM) | Cell Viability (%) ± SD |
| Analogue 1 | 1 | 100.2 ± 3.5 |
| 10 | 98.7 ± 4.1 | |
| 50 | 95.5 ± 5.2 | |
| 100 | 65.3 ± 6.8 | |
| Analogue 2 | 1 | 99.5 ± 2.9 |
| 10 | 97.1 ± 3.3 | |
| 50 | 96.2 ± 4.5 | |
| 100 | 94.8 ± 3.9 | |
| Vehicle (0.1% DMSO) | - | 100.0 ± 3.1 |
Interpretation: In this example, Analogue 1 shows toxicity at 100 µM, whereas Analogue 2 is non-toxic up to this concentration. Subsequent experiments should use concentrations ≤ 50 µM for Analogue 1 and ≤ 100 µM for Analogue 2.
Table 2: Inhibitory Effects on NO and Cytokine Production in LPS-stimulated Macrophages
| Treatment | Concentration (µM) | NO Inhibition (%) | TNF-α Inhibition (%) | IL-6 Inhibition (%) |
| Analogue 2 | 10 | 25.4 ± 4.2 | 18.9 ± 5.1 | 15.3 ± 4.8 |
| 50 | 68.1 ± 5.9 | 55.7 ± 6.3 | 51.2 ± 7.1 | |
| 100 | 85.3 ± 6.2 | 79.4 ± 7.0 | 75.8 ± 6.5 | |
| Diclofenac (Ref.) | 50 | 72.5 ± 5.5 | 60.1 ± 6.8 | 58.4 ± 7.3 |
Interpretation: Analogue 2 demonstrates a dose-dependent inhibition of NO, TNF-α, and IL-6 production, with efficacy comparable to or exceeding the reference drug Diclofenac at higher concentrations.
References
-
MDPI. (2024). Novel Adamantane Derivatives: Synthesis, Cytotoxicity and Antimicrobial Properties. Applied Sciences. [Link]
-
Springer Nature. (2022). The novel adamantane derivatives as potential mediators of inflammation and neural plasticity in diabetes mice with cognitive impairment. Scientific Reports. [Link]
-
ResearchGate. (2019). Currently available adamantane derivatives in clinical practice and their activity. [Link]
-
MDPI. (2023). Bacterial Transformation of Adamantane and Its Derivatives: Regioselectivity and Biocatalytic Approaches. International Journal of Molecular Sciences. [Link]
-
ResearchGate. (2013). Biological activity of adamantane analogues. [Link]
-
PubMed Central. (2013). Flow Synthesis and Biological Studies of an Analgesic Adamantane Derivative That Inhibits P2X7-Evoked Glutamate Release. ACS Medicinal Chemistry Letters. [Link]
-
PubMed. (2001). Anti-inflammatory properties of new adamantane derivatives. Design, synthesis, and biological evaluation. Journal of Medicinal Chemistry. [Link]
-
ResearchGate. (2012). A Flow-Based Synthesis of 2-Aminoadamantane-2-carboxylic Acid. Organic Process Research & Development. [Link]
-
PubMed Central. (2021). Adamantane-linked isothiourea derivatives suppress the growth of experimental hepatocellular carcinoma via inhibition of TLR4-MyD88-NF-κB signaling. RSC Advances. [Link]
-
MDPI. (2024). Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors. Pharmaceuticals. [Link]
-
PubMed. (2014). Inhibition of IκB kinase-β and IκB kinase-α by heterocyclic adamantyl arotinoids. Bioorganic & Medicinal Chemistry. [Link]
-
Springer Nature. (2023). Natural products targeting the MAPK-signaling pathway in cancer: overview. Journal of Cancer Metastasis and Treatment. [Link]
-
Journal of Chemical Health Risks. (2023). Adamantane Derivatives in the 21st Century: Emerging Therapeutic Frontiers and Future Research. [Link]
-
MedCentral. (2014). Which NSAIDs Are Most Selective For COX-1 and COX-2?. [Link]
-
MDPI. (2023). Targeting NF-κB Signaling: Selected Small Molecules Downregulate Pro-Inflammatory Cytokines in Both Food Allergen and LPS-Induced Inflammation. International Journal of Molecular Sciences. [Link]
-
PubMed Central. (2012). Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. Indian Journal of Pharmaceutical Sciences. [Link]
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Application Notes & Protocols: Investigating Adamantan-2-ylideneacetic Acid as a Novel Enzyme Inhibitor Scaffold
For Researchers, Scientists, and Drug Development Professionals
Abstract
The adamantane moiety is a well-established privileged scaffold in medicinal chemistry, prized for its unique structural and physicochemical properties that can enhance the pharmacological profiles of therapeutic agents.[1] This guide explores the potential of a novel derivative, adamantan-2-ylideneacetic acid, as a foundational structure for the development of new enzyme inhibitors. While the inhibitory profile of this specific molecule is not yet characterized, its unique combination of the rigid, lipophilic adamantane cage and a strategically positioned carboxylic acid group presents a compelling starting point for inhibitor design.[2][3] This document provides a comprehensive framework for the synthesis, characterization, and systematic evaluation of adamantan-2-ylideneacetic acid and its analogs as enzyme inhibitors. We present detailed protocols for initial screening, determination of inhibitory potency (IC50), and elucidation of the mechanism of inhibition through kinetic studies.
Introduction: The Adamantane Scaffold in Enzyme Inhibition
Adamantane, a rigid, tricyclic hydrocarbon, has been successfully incorporated into numerous approved drugs, demonstrating its value in enhancing lipophilicity, metabolic stability, and binding affinity.[4] Its three-dimensional structure allows for the precise spatial orientation of functional groups, making it an ideal scaffold for probing the active sites of enzymes.[5] An emerging and significant application of adamantane derivatives is in the development of enzyme inhibitors targeting a range of diseases.[4] Notable examples include inhibitors of dipeptidyl peptidase-IV (DPP-IV) for diabetes (vildagliptin and saxagliptin) and soluble epoxide hydrolases for hypertension and inflammation.[5]
Adamantan-2-ylideneacetic acid introduces an exocyclic acetic acid moiety to the adamantane core. The carboxylic acid group is a common feature in many enzyme inhibitors, as it can participate in crucial hydrogen bonding and electrostatic interactions within an enzyme's active site.[6] The combination of the bulky, hydrophobic adamantane group and the polar, interactive carboxylic acid presents a promising pharmacophore for targeting a variety of enzymes.
Synthesis of Adamantan-2-ylideneacetic Acid
The synthesis of adamantan-2-ylideneacetic acid can be efficiently achieved from the commercially available starting material, adamantanone, via the Horner-Wadsworth-Emmons (HWE) reaction.[7] This reaction is highly reliable for the formation of alkenes from aldehydes or ketones and phosphonate-stabilized carbanions, typically with a strong preference for the (E)-alkene isomer.[8]
Proposed Synthetic Pathway
Caption: Proposed synthesis of adamantan-2-ylideneacetic acid.
Protocol 2.1: Synthesis of Ethyl 2-(Adamantan-2-ylidene)acetate
-
Reagent Preparation: Under an inert atmosphere (e.g., nitrogen or argon), suspend sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 equivalents) in anhydrous tetrahydrofuran (THF).
-
Ylide Formation: To the cooled (0 °C) NaH suspension, add triethyl phosphonoacetate (1.1 equivalents) dropwise. Allow the mixture to stir at room temperature for 30 minutes until the evolution of hydrogen gas ceases.
-
Reaction with Adamantanone: Dissolve adamantanone (1.0 equivalent) in anhydrous THF and add it dropwise to the phosphonate anion solution at 0 °C.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Quenching and Extraction: Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH4Cl). Extract the aqueous layer with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the ethyl ester.
Protocol 2.2: Hydrolysis to Adamantan-2-ylideneacetic Acid
-
Saponification: Dissolve the purified ethyl ester from Protocol 2.1 in a mixture of ethanol and 2 M aqueous sodium hydroxide (NaOH).
-
Heating: Heat the mixture to reflux and stir for 2-4 hours, monitoring the disappearance of the starting material by TLC.
-
Acidification: Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure. Dilute the remaining aqueous solution with water and cool to 0 °C. Acidify to pH 2-3 with 2 M hydrochloric acid (HCl), which should result in the precipitation of the carboxylic acid.
-
Isolation: Collect the precipitate by vacuum filtration, wash with cold water, and dry under vacuum to yield adamantan-2-ylideneacetic acid.
Initial Enzyme Inhibition Screening
The unique structure of adamantan-2-ylideneacetic acid suggests several potential enzyme classes to target for initial screening. Enzymes with hydrophobic binding pockets adjacent to charged or polar residues would be logical starting points.
Potential Enzyme Targets:
-
Proteases: Many proteases have hydrophobic pockets that accommodate bulky side chains of amino acid residues.
-
Lipases: These enzymes act on lipid substrates and possess hydrophobic active sites.
-
Kinases: While often targeting the ATP-binding site, allosteric sites can sometimes be targeted by hydrophobic fragments.
-
Histone Deacetylases (HDACs): The active site channel often has hydrophobic regions.
-
Carbonic Anhydrases: Some isoforms have hydrophobic pockets near the active site.
Protocol 3.1: General Spectrophotometric Inhibition Assay
This protocol provides a general framework for a 96-well plate-based spectrophotometric assay to screen for enzyme inhibition.[9][10]
-
Reagent Preparation:
-
Assay Buffer: Prepare a buffer appropriate for the target enzyme's optimal activity (e.g., Tris-HCl, HEPES).
-
Enzyme Stock Solution: Prepare a concentrated stock of the target enzyme in assay buffer.
-
Substrate Stock Solution: Prepare a concentrated stock of a chromogenic or fluorogenic substrate in a suitable solvent (e.g., DMSO or water).
-
Inhibitor Stock Solution: Prepare a 10 mM stock solution of adamantan-2-ylideneacetic acid in DMSO. Create serial dilutions in DMSO.
-
-
Assay Procedure (96-well plate format):
-
Add 2 µL of the inhibitor dilutions (or DMSO for control) to the appropriate wells.
-
Add 178 µL of assay buffer containing the enzyme to each well.
-
Incubate for 15 minutes at the optimal temperature for the enzyme to allow for inhibitor binding.
-
Initiate the reaction by adding 20 µL of the substrate solution.
-
Immediately measure the absorbance (or fluorescence) at the appropriate wavelength in kinetic mode for 15-30 minutes using a plate reader.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V0) for each well by determining the slope of the linear portion of the absorbance vs. time curve.
-
Calculate the percent inhibition for each inhibitor concentration: % Inhibition = (1 - (Vinhibitor / Vcontrol)) * 100
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition).
-
Determination of the Mechanism of Inhibition
Once inhibitory activity is confirmed, the next crucial step is to determine the mechanism of inhibition (e.g., competitive, noncompetitive, uncompetitive, or mixed).[11] This is achieved by performing kinetic studies at varying concentrations of both the substrate and the inhibitor.
Caption: Workflow for determining the mechanism of enzyme inhibition.
Protocol 4.1: Kinetic Analysis of Enzyme Inhibition
-
Experimental Setup:
-
Prepare a matrix of reaction conditions with varying substrate concentrations (typically 0.2 to 5 times the KM) and several fixed concentrations of the inhibitor (e.g., 0, 0.5x IC50, 1x IC50, 2x IC50).[12]
-
Use the same spectrophotometric assay as in Protocol 3.1.
-
-
Data Collection:
-
For each inhibitor concentration, measure the initial reaction velocity (V0) at each substrate concentration.
-
-
Data Analysis:
-
Michaelis-Menten Plot: For each inhibitor concentration, plot V0 versus substrate concentration [S]. Analyze the qualitative changes in the apparent KM and Vmax.
-
Lineweaver-Burk Plot: For a more quantitative analysis, create a double reciprocal plot (1/V0 vs. 1/[S]).[13]
-
The y-intercept corresponds to 1/Vmax.
-
The x-intercept corresponds to -1/KM.
-
-
Interpretation of Lineweaver-Burk Plots: [11][14]
-
Competitive Inhibition: Lines intersect at the y-axis (Vmax is unchanged, KM increases).
-
Noncompetitive Inhibition: Lines intersect at the x-axis (Vmax decreases, KM is unchanged).
-
Uncompetitive Inhibition: Lines are parallel (both Vmax and KM decrease).
-
Mixed Inhibition: Lines intersect in the second or third quadrant (both Vmax and KM change).
-
-
Table 1: Expected Changes in Kinetic Parameters for Different Inhibition Types
| Inhibition Type | Apparent Vmax | Apparent KM | Lineweaver-Burk Plot |
| Competitive | Unchanged | Increases | Lines intersect at the y-axis |
| Noncompetitive | Decreases | Unchanged | Lines intersect at the x-axis |
| Uncompetitive | Decreases | Decreases | Lines are parallel |
| Mixed | Decreases | Increases or Decreases | Lines intersect off-axes |
Structure-Activity Relationship (SAR) Studies
To optimize the inhibitory potency and selectivity of the adamantan-2-ylideneacetic acid scaffold, a systematic SAR study should be undertaken. This involves synthesizing a library of analogs with modifications at key positions.
Potential Modifications:
-
Carboxylic Acid Bioisosteres: Replace the carboxylic acid with other acidic groups (e.g., tetrazole, acyl sulfonamide) to explore alternative interactions with the enzyme active site.[15]
-
Modifications of the Adamantane Cage: Introduce substituents at the bridgehead positions of the adamantane core to probe for additional hydrophobic interactions.
-
Varying the Linker: Alter the exocyclic double bond (e.g., reduction to a single bond) or extend the linker between the adamantane core and the acidic group to optimize the spatial orientation.
Each new analog should be subjected to the same screening and kinetic analysis protocols to build a comprehensive understanding of how structural changes impact inhibitory activity.
Conclusion
Adamantan-2-ylideneacetic acid represents a novel and promising scaffold for the development of enzyme inhibitors. Its synthesis is accessible, and its structure combines the advantageous properties of the adamantane cage with a key interactive functional group. The protocols outlined in this guide provide a robust framework for researchers to systematically evaluate the inhibitory potential of this compound and its derivatives against a wide range of enzymatic targets. Through careful screening, detailed kinetic analysis, and systematic SAR studies, the full potential of this scaffold in drug discovery can be realized.
References
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Khan Academy, "Enzyme inhibition and kinetics graphs," Khan Academy. [Online]. Available: [Link]
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P. R. Schreiner, "The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives," ACS Publications, 2013. [Online]. Available: [Link]
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Application Notes and Protocols for Adamantan-2-ylideneacetic Acid in Advanced Polymer Synthesis
These comprehensive application notes serve as a technical guide for researchers, polymer chemists, and material scientists on the synthesis and utilization of Adamantan-2-ylideneacetic acid as a functional monomer in polymer chemistry. This document provides a scientifically grounded framework for leveraging the unique properties of the adamantane cage to develop novel polymers with enhanced thermal and mechanical characteristics.
Introduction: The Strategic Advantage of Adamantane in Polymer Chemistry
The adamantane moiety, a rigid, diamondoid hydrocarbon, is a highly sought-after building block in polymer science. Its incorporation into polymer chains imparts a unique combination of properties, including exceptional thermal stability, high glass transition temperatures (Tg), enhanced mechanical strength, and improved solubility.[1][2] These attributes stem from the bulky, three-dimensional structure of the adamantane cage, which restricts polymer chain mobility and introduces significant free volume.
Adamantan-2-ylideneacetic acid, the subject of this guide, is a particularly promising monomer. It features a reactive exocyclic double bond suitable for various polymerization techniques and a carboxylic acid functionality that can be leveraged for post-polymerization modification or to introduce specific chemical properties, such as adhesion or biocompatibility. This guide will detail the synthesis of this monomer and provide protocols for its incorporation into polymer backbones.
Monomer Synthesis: Adamantan-2-ylideneacetic Acid
The synthesis of Adamantan-2-ylideneacetic acid can be efficiently achieved via a Wittig reaction, a cornerstone of alkene synthesis in organic chemistry.[3][4] This method involves the reaction of a phosphorus ylide with a ketone or aldehyde. In this case, the readily available 2-adamantanone serves as the ketone precursor.
Synthetic Pathway Overview
The synthesis is a two-step process starting from a haloacetic acid ester and triphenylphosphine to form a phosphonium salt, which is then deprotonated to generate the ylide. This ylide subsequently reacts with 2-adamantanone to yield the ethyl ester of Adamantan-2-ylideneacetic acid, followed by hydrolysis to afford the final carboxylic acid monomer.
Figure 1: Synthetic workflow for Adamantan-2-ylideneacetic acid.
Detailed Synthesis Protocol
Materials:
-
Ethyl bromoacetate
-
Triphenylphosphine (PPh₃)
-
2-Adamantanone
-
Anhydrous tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Diethyl ether
-
Magnesium sulfate (MgSO₄)
Step 1: Synthesis of Ethyl (Triphenylphosphoranylidene)acetate (Wittig Reagent)
-
In a flame-dried, three-neck round-bottom flask under an inert atmosphere (argon or nitrogen), dissolve triphenylphosphine in anhydrous THF.
-
Slowly add ethyl bromoacetate to the solution at room temperature.
-
Stir the mixture at room temperature for 24 hours. A white precipitate of the phosphonium salt will form.
-
Cool the suspension in an ice bath and slowly add n-butyllithium dropwise. The solution will turn a characteristic orange-red, indicating the formation of the ylide.
-
Allow the reaction to warm to room temperature and stir for an additional hour.
Step 2: Wittig Reaction with 2-Adamantanone
-
In a separate flame-dried flask, dissolve 2-adamantanone in anhydrous THF.
-
Cool the 2-adamantanone solution in an ice bath and slowly add the prepared ylide solution via cannula.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of water.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solution under reduced pressure to obtain the crude ethyl adamantan-2-ylideneacetate.
-
Purify the crude product by column chromatography on silica gel.
Step 3: Hydrolysis to Adamantan-2-ylideneacetic Acid
-
Dissolve the purified ethyl adamantan-2-ylideneacetate in a mixture of ethanol and aqueous sodium hydroxide solution.
-
Heat the mixture to reflux and monitor the reaction by thin-layer chromatography until the starting material is consumed.
-
Cool the reaction mixture and remove the ethanol under reduced pressure.
-
Acidify the aqueous solution with hydrochloric acid to precipitate the Adamantan-2-ylideneacetic acid.
-
Collect the solid by filtration, wash with cold water, and dry under vacuum.
Application in Polymer Chemistry: Rationale and Potential
Adamantan-2-ylideneacetic acid is a versatile monomer for creating polymers with high-performance characteristics. The exocyclic double bond is susceptible to polymerization through several mechanisms, including Ring-Opening Metathesis Polymerization (ROMP), though it should be noted that as an acyclic olefin, it would participate as a chain transfer agent or for end-capping in traditional ROMP of cyclic olefins. However, its true potential lies in its use in vinyl-addition type polymerizations.
The bulky adamantyl group is expected to significantly increase the glass transition temperature (Tg) of the resulting polymer, leading to materials with high thermal stability.[1]
Polymerization Protocols
The polymerization of exocyclic olefins can be challenging due to steric hindrance. Based on studies of similar adamantane-based exomethylene monomers, anionic polymerization is a promising route.[5] Radical and cationic polymerizations are also presented as potential, albeit potentially less controlled, methods.
Anionic Polymerization Protocol (Hypothetical)
Anionic polymerization offers a controlled approach to synthesizing polymers with well-defined molecular weights and narrow molecular weight distributions.[5]
Materials:
-
Adamantan-2-ylideneacetic acid (as a protected ester, e.g., methyl or ethyl ester, to avoid reaction with the anionic initiator)
-
Anhydrous tetrahydrofuran (THF)
-
sec-Butyllithium (sec-BuLi) in cyclohexane
-
Methanol
Procedure:
-
In a flame-dried Schlenk flask under a high-purity argon atmosphere, add anhydrous THF.
-
Cool the flask to -78 °C using a dry ice/acetone bath.
-
Add the protected Adamantan-2-ylideneacetate monomer to the cold THF.
-
Initiate the polymerization by the dropwise addition of sec-butyllithium.
-
Allow the reaction to proceed at -78 °C for several hours. Monitor the progress by taking aliquots for analysis (e.g., NMR or GPC).
-
Terminate the polymerization by adding degassed methanol.
-
Precipitate the polymer by pouring the reaction mixture into a large volume of a non-solvent (e.g., methanol or hexane).
-
Collect the polymer by filtration and dry under vacuum.
Figure 2: Workflow for anionic polymerization of Adamantan-2-ylideneacetate.
Radical Polymerization Protocol (Hypothetical)
Free-radical polymerization is a versatile method, though it may offer less control over the polymer architecture compared to anionic methods.
Materials:
-
Adamantan-2-ylideneacetic acid (or its ester)
-
Azobisisobutyronitrile (AIBN) or Benzoyl peroxide (BPO) as initiator
-
Anhydrous toluene or dioxane
-
Methanol
Procedure:
-
Dissolve the monomer and the radical initiator in anhydrous toluene in a reaction vessel.
-
Degas the solution by several freeze-pump-thaw cycles.
-
Heat the reaction mixture to the appropriate temperature for the chosen initiator (e.g., 60-80 °C for AIBN).
-
Maintain the temperature for a set period (e.g., 24 hours).
-
Cool the reaction and precipitate the polymer in methanol.
-
Collect and dry the polymer.
Polymer Characterization
The resulting polymers should be characterized to determine their structure, molecular weight, and thermal properties.
| Technique | Parameter Measured | Expected Outcome for Adamantane-Containing Polymer |
| ¹H and ¹³C NMR | Polymer structure and purity | Confirmation of the polymer backbone and the presence of the adamantyl group. |
| Gel Permeation Chromatography (GPC) | Molecular weight (Mn, Mw) and polydispersity index (PDI) | High molecular weight with a narrow PDI for anionic polymerization. |
| Differential Scanning Calorimetry (DSC) | Glass transition temperature (Tg) | A high Tg is expected due to the rigidity of the adamantane group.[1] |
| Thermogravimetric Analysis (TGA) | Thermal stability | High decomposition temperature, indicating good thermal stability.[1] |
Potential Applications
Polymers derived from Adamantan-2-ylideneacetic acid are anticipated to find use in applications demanding high thermal and mechanical stability, such as:
-
High-performance coatings and adhesives: The rigidity and thermal resistance of the adamantane units can lead to durable and robust materials.
-
Advanced lithography: Adamantane-containing polymers are known for their use as photoresists due to their etch resistance.
-
Biomedical materials: The carboxylic acid functionality can be used to conjugate drugs or biomolecules for drug delivery applications.
-
Membranes for gas separation: The introduction of bulky adamantane groups can create polymers with high free volume, which is beneficial for gas separation membranes.
Conclusion
Adamantan-2-ylideneacetic acid represents a valuable, yet underexplored, monomer for the synthesis of advanced polymers. The protocols and application notes provided herein offer a solid foundation for researchers to explore the potential of this unique building block. The combination of a polymerizable exocyclic olefin and a versatile carboxylic acid functionality, anchored to a rigid adamantane core, opens up a wide array of possibilities for the design of next-generation materials with superior properties.
References
- Matsumoto, A., Tanaka, S., & Otsu, T. (1991). Synthesis and characterization of poly(1-adamantyl methacrylate): effects of the adamantyl group on radical polymerization kinetics and thermal properties of the polymer. Macromolecules, 24(15), 4017-4024.
- Liaw, D. J., Wang, K. L., Huang, Y. C., Lee, K. R., Lai, J. Y., & Ha, C. S. (2012). Advanced polyimide materials: syntheses, physical properties, and applications. Progress in Polymer Science, 37(7), 907-974.
- Goseki, R., Miyai, S., Uchida, S., & Ishizone, T. (2021). Polymerizability of exomethylene monomers based on adamantyl frameworks. Polymer Chemistry, 12(25), 3706-3715.
- Hillmyer, M. A., Laredo, W. R., & Grubbs, R. H. (1995). Ring-Opening Metathesis Polymerization of Functionalized Cyclooctenes by a Ruthenium-Based Metathesis Catalyst. Macromolecules, 28(18), 6311–6316.
- Schrock, R. R. (1990). Living ring-opening metathesis polymerization catalyzed by well-characterized transition-metal alkylidene complexes. Accounts of Chemical Research, 23(5), 158-165.
- Maryura, A. B., & Smith, W. F. (1992). The Wittig reaction: A review.
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Vestenamer® - Evonik Industries. (n.d.). Retrieved from [Link]
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Norsorex® - Astrotech Advanced Elastomerproducts. (n.d.). Retrieved from [Link]
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Zeonex® and Zeonor® - Zeon Corporation. (n.d.). Retrieved from [Link]
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Goseki, R., Miyai, S., Uchida, S., & Ishizone, T. (2021). Polymerizability of exomethylene monomers based on adamantyl frameworks. Polymer Chemistry, 12(25), 3706-3715. Available from: [Link]
-
Liaw, D. J., Wang, K. L., Huang, Y. C., Lee, K. R., Lai, J. Y., & Ha, C. S. (2012). Advanced polyimide materials: syntheses, physical properties, and applications. Progress in Polymer Science, 37(7), 907-974. Available from: [Link]
-
Matsumoto, A., Tanaka, S., & Otsu, T. (1991). Synthesis and characterization of poly(1-adamantyl methacrylate): effects of the adamantyl group on radical polymerization kinetics and thermal properties of the polymer. Macromolecules, 24(15), 4017-4024. Available from: [Link]
-
Maryura, A. B., & Smith, W. F. (1992). The Wittig reaction: A review. Organic Preparations and Procedures International, 24(3), 235-267. Available from: [Link]
-
Hillmyer, M. A., Laredo, W. R., & Grubbs, R. H. (1995). Ring-Opening Metathesis Polymerization of Functionalized Cyclooctenes by a Ruthenium-Based Metathesis Catalyst. Macromolecules, 28(18), 6311–6316. Available from: [Link]
-
Schrock, R. R. (1990). Living ring-opening metathesis polymerization catalyzed by well-characterized transition-metal alkylidene complexes. Accounts of Chemical Research, 23(5), 158-165. Available from: [Link]
-
Wittig, G., & Schöllkopf, U. (1954). Über Triphenyl-phosphin-methylene als olefinbildende Reagenzien (I. Mitteil.). Chemische Berichte, 87(9), 1318-1330. Available from: [Link]
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The Diamondoid Monomer: Application Notes for Adamantan-2-ylideneacetic Acid in Advanced Materials Science
Introduction: The Adamantane Advantage in Material Design
Adamantane, a perfectly symmetrical and strain-free diamondoid hydrocarbon, offers a unique combination of properties that are highly desirable in the field of materials science. Its rigid, bulky cage-like structure, when incorporated into a polymer or onto a surface, imparts exceptional thermal stability, a higher glass transition temperature (Tg), and increased mechanical stiffness.[1] Adamantan-2-ylideneacetic acid is a versatile monomer that leverages these intrinsic properties of the adamantane cage while providing two reactive functional groups: a polymerizable exocyclic double bond and a versatile carboxylic acid. This combination allows for its use in a wide array of applications, from the synthesis of high-performance thermoplastic polymers to the robust modification of material surfaces. These materials are of interest for applications in optical materials, protective coatings, and high-temperature engineering plastics.[2]
This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the synthesis and application of Adamantan-2-ylideneacetic acid in materials science. We will explore its synthesis from readily available precursors, its key physicochemical properties, and detailed protocols for its application in the development of advanced polymers and for surface modification.
Physicochemical Properties and Expected Performance Characteristics
The unique molecular architecture of Adamantan-2-ylideneacetic acid dictates its significant contribution to material properties.
| Property | Expected Characteristic | Rationale |
| Thermal Stability | High | The rigid, fused-ring structure of the adamantane cage is exceptionally stable to heat. |
| Glass Transition Temp. (Tg) | Significantly increases the Tg of polymers | The bulky adamantane group restricts the rotational freedom of the polymer backbone, thus requiring more thermal energy for the transition from a glassy to a rubbery state.[1] |
| Solubility | Soluble in many organic solvents | The hydrocarbon nature of the adamantane moiety enhances solubility in non-polar solvents.[1] |
| Mechanical Strength | Increases the stiffness and hardness of polymers | The rigid adamantane cage reinforces the polymer matrix at a molecular level.[1] |
| Reactivity | Dual functionality | The exocyclic double bond is amenable to free-radical polymerization, while the carboxylic acid can be used for esterification, amidation, or surface anchoring. |
Synthesis of Adamantan-2-ylideneacetic Acid: A Detailed Protocol
The synthesis of Adamantan-2-ylideneacetic acid is most effectively achieved through a two-step process starting from the commercially available 2-adamantanone. The key transformation is an olefination reaction to introduce the exocyclic double bond and the acetic acid precursor. The Horner-Wadsworth-Emmons (HWE) reaction is particularly well-suited for this purpose, as it is known to be effective with sterically hindered ketones and generally favors the formation of the E-alkene.[3]
Step 1: Horner-Wadsworth-Emmons Olefination of 2-Adamantanone
This step involves the reaction of 2-adamantanone with a phosphonate ylide generated from triethyl phosphonoacetate.
Caption: Synthesis of the ester precursor via HWE reaction.
Materials:
-
2-Adamantanone
-
Triethyl phosphonoacetate
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous Tetrahydrofuran (THF)
-
Anhydrous Diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for chromatography
Protocol:
-
Preparation: Under an inert atmosphere (e.g., argon or nitrogen), add sodium hydride (1.1 equivalents) to a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser. Wash the NaH with anhydrous hexane to remove the mineral oil and carefully decant the hexane.
-
Ylide Formation: Add anhydrous THF to the flask to create a slurry. Cool the flask to 0 °C in an ice bath. Add triethyl phosphonoacetate (1.1 equivalents) dropwise to the NaH slurry over 30 minutes. Allow the mixture to warm to room temperature and stir for 1 hour, or until the evolution of hydrogen gas ceases.
-
Olefination: Dissolve 2-adamantanone (1.0 equivalent) in a minimal amount of anhydrous THF and add it to the ylide solution via the dropping funnel. Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and quench by the slow, dropwise addition of saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄. Filter the solution and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure ethyl adamantan-2-ylideneacetate.
Step 2: Hydrolysis to Adamantan-2-ylideneacetic Acid
The final step is the saponification of the ester to the desired carboxylic acid.
Materials:
-
Ethyl adamantan-2-ylideneacetate (from Step 1)
-
Ethanol
-
Potassium hydroxide (KOH) or Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl), 1 M aqueous solution
-
Deionized water
-
Diethyl ether
Protocol:
-
Saponification: Dissolve the ethyl adamantan-2-ylideneacetate in ethanol in a round-bottom flask. Add a solution of KOH (3-5 equivalents) in water. Heat the mixture to reflux and stir for 2-4 hours, monitoring the reaction by TLC until the starting material is consumed.
-
Acidification: Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure. Dilute the remaining aqueous solution with deionized water and wash with diethyl ether to remove any unreacted starting material. Cool the aqueous layer in an ice bath and acidify to pH ~2 by the slow addition of 1 M HCl.
-
Isolation: A white precipitate of Adamantan-2-ylideneacetic acid will form upon acidification. Collect the solid by vacuum filtration, wash with cold deionized water, and dry under vacuum to yield the final product.
Application in Materials Science I: High-Performance Acrylic Polymers
The incorporation of Adamantan-2-ylideneacetic acid as a comonomer in acrylic polymerizations can significantly enhance the thermal and mechanical properties of the resulting material. The bulky adamantane side group increases the glass transition temperature (Tg) of the polymer. For instance, poly(1-adamantyl acrylate) exhibits a very high glass transition temperature (133 °C) and excellent thermal stability (decomposition temperature of 376 °C) compared to other acrylic polymers like poly(tert-butyl acrylate) and poly(methyl acrylate).[4][5]
Protocol: Free-Radical Copolymerization with Methyl Methacrylate
This protocol describes the synthesis of a copolymer of Adamantan-2-ylideneacetic acid and methyl methacrylate (MMA) to produce a high-Tg, thermally stable acrylic plastic.
Caption: Free-radical copolymerization workflow.
Materials:
-
Adamantan-2-ylideneacetic acid (A2YAA)
-
Methyl methacrylate (MMA), inhibitor removed
-
Azobisisobutyronitrile (AIBN), recrystallized
-
Anhydrous toluene
-
Methanol
Protocol:
-
Monomer and Initiator Solution: In a Schlenk flask, dissolve A2YAA (e.g., 10 mol%) and MMA (90 mol%) in anhydrous toluene. Add AIBN (0.1-1.0 mol% relative to total monomers).
-
Degassing: Subject the solution to three freeze-pump-thaw cycles to remove dissolved oxygen.
-
Polymerization: Place the sealed flask in a preheated oil bath at 70 °C and stir for 12-24 hours.
-
Isolation: Cool the reaction to room temperature. The polymer may precipitate as it forms. Precipitate the polymer by pouring the reaction mixture into a large excess of a non-solvent, such as methanol.
-
Purification and Drying: Collect the polymer by filtration, wash with fresh methanol, and dry in a vacuum oven at 60 °C to a constant weight.
-
Characterization: Characterize the resulting copolymer by Gel Permeation Chromatography (GPC) for molecular weight and polydispersity, and by Differential Scanning Calorimetry (DSC) to determine its glass transition temperature.
Application in Materials Science II: Surface Modification
The carboxylic acid group of Adamantan-2-ylideneacetic acid provides a strong anchor point for grafting the bulky and hydrophobic adamantane moiety onto various surfaces, such as metal oxides or hydroxylated polymers.[6][7] This surface modification can be used to impart hydrophobicity, improve lubricity, or create a well-defined surface for further functionalization.
Protocol: Surface Modification of Silicon Dioxide (SiO₂) Nanoparticles
This protocol details the covalent attachment of Adamantan-2-ylideneacetic acid to the surface of silica nanoparticles to render them hydrophobic.
Materials:
-
Silicon dioxide (SiO₂) nanoparticles
-
Adamantan-2-ylideneacetic acid (A2YAA)
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
4-Dimethylaminopyridine (DMAP)
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous Toluene
-
Methanol
Protocol:
-
Activation of Silica Surface (if necessary): Dry the SiO₂ nanoparticles in a vacuum oven at 120 °C overnight to remove adsorbed water. For some silica sources, a pre-treatment with an acid (e.g., HCl) may be necessary to ensure a high density of surface hydroxyl groups.
-
Reaction Setup: Suspend the dried SiO₂ nanoparticles in anhydrous toluene in a round-bottom flask. Add A2YAA (in excess relative to the estimated surface hydroxyl groups), followed by DMAP (catalytic amount) and DCC (1.1 equivalents relative to A2YAA).
-
Coupling Reaction: Stir the suspension at room temperature for 24-48 hours under an inert atmosphere.
-
Washing and Purification: Filter the surface-modified nanoparticles and wash extensively with DCM to remove unreacted reagents and the dicyclohexylurea byproduct. Subsequently, wash with methanol and dry the functionalized nanoparticles under vacuum.
-
Characterization: Confirm the surface modification using techniques such as Fourier-Transform Infrared Spectroscopy (FTIR) to observe the appearance of characteristic adamantyl C-H stretching and ester carbonyl peaks, and Thermogravimetric Analysis (TGA) to quantify the amount of organic material grafted onto the surface. The change in surface properties can be observed by testing the dispersibility of the nanoparticles in polar and non-polar solvents.
Conclusion
Adamantan-2-ylideneacetic acid is a highly promising monomer for the development of advanced materials. Its synthesis, while requiring a multi-step approach, is achievable through standard organic chemistry techniques. The resulting molecule provides a unique combination of a bulky, stabilizing adamantane core with versatile reactive handles for polymerization and surface functionalization. The protocols provided herein offer a solid foundation for researchers to explore the potential of this diamondoid monomer in creating novel materials with enhanced thermal and mechanical properties.
References
-
MDPI. (2024, April 26). Novel Adamantane Derivatives: Synthesis, Cytotoxicity and Antimicrobial Properties. Retrieved from [Link]
-
Sti, A., et al. (2017, February 16). Adamantane in Drug Delivery Systems and Surface Recognition. National Center for Biotechnology Information. Retrieved from [Link]
-
Wikipedia. (n.d.). Adamantane. Retrieved from [Link]
-
De Meulenaere, K., et al. (2021, January 26). Adamantane Functionalized Poly(2-oxazoline)s with Broadly Tunable LCST-Behavior by Molecular Recognition. National Center for Biotechnology Information. Retrieved from [Link]
-
Wagner, R., et al. (2019, June 6). Synthesis of Precision Poly(1,3-adamantylene alkylene)s via Acyclic Diene Metathesis Polycondensation. ACS Publications. Retrieved from [Link]
-
ACS Publications. (n.d.). Synthesis and characterization of poly(1-adamantyl methacrylate): effects of the adamantyl group on radical polymerization kinetics and thermal properties of the polymer. Retrieved from [Link]
-
ResearchGate. (n.d.). Poly(1-adamantyl acrylate): Living Anionic Polymerization, Block Copolymerization, and Thermal Properties. Retrieved from [Link]
-
Polymer Source. (n.d.). Poly (1-Adamantyl acrylate-b-methylmethacrylate) Sample #: P40321-ADMAMMA. Retrieved from [Link]
-
NROChemistry. (n.d.). Horner-Wadsworth-Emmons Reaction. Retrieved from [Link]
-
RSC Publishing. (n.d.). Colorless polyimides derived from adamantane-containing diamines. Retrieved from [Link]
-
MDPI. (2023, December 15). Surface Modification of Titanate Nanotubes with a Carboxylic Arm for Further Functionalization Intended to Pharmaceutical Applications. Retrieved from [Link]
-
ACS Publications. (2025, September 25). Effect of Functional Groups on Neopentane and Adamantane Derivative Plastic Crystal Phase Transition in Molecular Simulations. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Wittig-Horner Reaction Horner-Wadsworth-Emmons Reaction. Retrieved from [Link]
-
SciSpace. (1989, June 1). The Wittig olefination reaction and modifications involving phosphoryl-stabilized carbanions. Stereochemistry, mechanism, and selected synthetic aspects. Retrieved from [Link]
-
RSC Publishing. (n.d.). Triphenylphosphine-mediated olefination of aldehydes with ()-(2-acetoxyalk-1-enyl)phenyl-λ-iodanes. Retrieved from [Link]
-
UPCommons. (n.d.). Polymorphism of 1,3-X-adamantanes (X=Br, OH, CH3) and the crystal plastic phase formation ability. Retrieved from [Link]
-
Ingenta Connect. (2017, September 7). Synthesis of adamantane-containing methacrylate polymers: Characterization of thermal, mechanical, dielectric and optical properties. Retrieved from [Link]
-
The Aquila Digital Community. (1996). Adamantane-Containing Polymers. Retrieved from [Link]
-
PubMed. (2023, December 15). Surface Modification of Titanate Nanotubes with a Carboxylic Arm for Further Functionalization Intended to Pharmaceutical Applications. Retrieved from [Link]
-
Beilstein Journals. (2025, July 14). Wittig reaction of cyclobisbiphenylenecarbonyl. Retrieved from [Link]
-
ResearchGate. (2025, August 10). Rigid twisted adamantane diamine monomer manipulated interfacial polymerization for fabricating high performance OSN membrane with disordered twisted pore structure. Retrieved from [Link]
-
RSC Publishing. (n.d.). Highly E-selective solvent-free Horner–Wadsworth–Emmons reaction catalyzed by DBU. Retrieved from [Link]
-
Protolabs. (n.d.). Glass Transition Temperature (Tg) of Polymers. Retrieved from [Link]
-
YouTube. (2019, January 10). Horner-Wadsworth-Emmons reaction to form alkenes. Retrieved from [Link]
-
ACS Publications. (2016, December 6). Poly(1-adamantyl acrylate): Living Anionic Polymerization, Block Copolymerization, and Thermal Properties. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information Stabilized Wittig Olefination for Bioconjugation. Retrieved from [Link]
-
ResearchGate. (n.d.). Dependence of the glass transition temperature (T g ) on the M n of PAdMA (mm/mr/rr¼4/27/69). Retrieved from [Link]
-
Millennial Scientific. (2026, January 17). Enhancing Polymer Performance with Adamantane: A Material Scientist's Guide. Retrieved from [Link]
-
MDPI. (2024, April 26). Novel Adamantane Derivatives: Synthesis, Cytotoxicity and Antimicrobial Properties. Retrieved from [Link]
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Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of Adamantan-2-ylideneacetic Acid
Welcome to the technical support guide for the synthesis of Adamantan-2-ylideneacetic acid. This resource is designed for researchers, medicinal chemists, and process development scientists who are looking to improve the yield and reproducibility of this challenging olefination reaction. The inherent steric hindrance of the adamantanone core presents unique difficulties in standard Wittig protocols. This guide provides in-depth troubleshooting, frequently asked questions, and optimized experimental protocols to help you navigate these challenges effectively.
Part 1: Understanding the Core Challenge - Steric Hindrance in the Wittig Reaction
The primary obstacle in the synthesis of Adamantan-2-ylideneacetic acid via the Wittig reaction is the significant steric bulk of the adamantanone starting material. The rigid, cage-like structure of adamantane physically obstructs the approach of the Wittig reagent to the carbonyl carbon. This steric clash can lead to slow reaction rates, incomplete conversion, and overall low yields.[1][2] Furthermore, the ylide required for the synthesis of the target α,β-unsaturated acid is a stabilized ylide, which is inherently less reactive than its non-stabilized counterparts.[3] This combination of a sterically hindered ketone and a less reactive ylide necessitates careful optimization of reaction conditions.
Part 2: Frequently Asked Questions (FAQs)
Q1: Why is my yield of Adamantan-2-ylideneacetic acid consistently low when using a standard Wittig protocol?
A1: Low yields are most commonly attributed to the steric hindrance of adamantanone, which impedes the formation of the crucial oxaphosphetane intermediate in the Wittig reaction mechanism.[2][4] Standard conditions often do not provide enough energy to overcome this activation barrier efficiently. Additionally, the stabilized ylide (e.g., (triphenylphosphoranylidene)acetic acid ester) is less reactive than unstabilized ylides, further contributing to poor conversion.[3]
Q2: What is a stabilized ylide and why is it used for this synthesis?
A2: A stabilized ylide is a phosphonium ylide that has an electron-withdrawing group (like an ester or a ketone) on the carbanionic carbon. This group delocalizes the negative charge through resonance, making the ylide more stable and less reactive than non-stabilized ylides (which typically have alkyl or aryl groups).[3][5] For the synthesis of Adamantan-2-ylideneacetic acid, a ylide derived from an acetic acid ester is necessary to introduce the desired carboxylic acid functionality (after a subsequent hydrolysis step).
Q3: Are there alternative reactions to the Wittig reaction for this transformation?
A3: Yes, the Horner-Wadsworth-Emmons (HWE) reaction is a highly effective alternative for the olefination of sterically hindered ketones like adamantanone.[2][6][7] The HWE reaction utilizes a phosphonate carbanion, which is more nucleophilic and generally more reactive than the corresponding phosphonium ylide used in the Wittig reaction.[6][8] This increased reactivity often leads to significantly higher yields with bulky substrates.[7][9]
Q4: How critical is the choice of base for the ylide formation?
A4: The choice of base is critical. For the formation of a stabilized ylide from its corresponding phosphonium salt, a strong, non-nucleophilic base is required to deprotonate the α-carbon. Common choices include sodium hydride (NaH), potassium tert-butoxide (KOtBu), and sodium hexamethyldisilazide (NaHMDS).[1][3] The use of organolithium bases like n-butyllithium (n-BuLi) can sometimes lead to side reactions or the formation of lithium salts that may affect the stereochemical outcome, although this is less of a concern for the formation of a single geometric isomer with a symmetrical ketone like adamantanone.[3][5]
Part 3: Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No or minimal product formation | 1. Incomplete ylide formation. 2. Insufficient reaction temperature or time. 3. Deactivation of the ylide. | 1. Ensure the phosphonium salt is fully deprotonated by using a slight excess of a strong, dry base (e.g., NaH, KOtBu) in an anhydrous aprotic solvent (e.g., THF, DMF). Confirm ylide formation by a color change (often to a deep red or orange). 2. Increase the reaction temperature. Refluxing in a higher boiling solvent like toluene or DMF may be necessary. Monitor the reaction progress by TLC. 3. Ensure all reagents and solvents are strictly anhydrous. The ylide is a strong base and will be quenched by water or acidic protons. |
| Low yield with significant recovery of starting material | 1. Steric hindrance is preventing the reaction from going to completion. 2. The stabilized ylide is not reactive enough. | 1. Switch to the Horner-Wadsworth-Emmons (HWE) protocol. The smaller size and increased nucleophilicity of the phosphonate carbanion are better suited for hindered ketones. 2. If continuing with the Wittig reaction, consider using a more reactive ylide if the synthetic route allows, or significantly increase the reaction time and temperature. |
| Presence of significant side products | 1. Ylide decomposition at high temperatures. 2. Aldol-type side reactions if the ylide is not fully formed. 3. Epimerization or other rearrangements of the product under harsh conditions. | 1. Generate the ylide at a lower temperature (e.g., 0 °C) and then slowly warm the reaction mixture after the addition of adamantanone. 2. Ensure complete deprotonation of the phosphonium salt before adding the ketone. 3. Optimize purification methods to remove side products. Column chromatography is often effective.[10] |
Part 4: Experimental Protocols
Protocol 1: Optimized Wittig Reaction for Adamantan-2-ylideneacetic acid ethyl ester
This protocol is optimized for small to medium-scale synthesis and focuses on driving the reaction to completion.
Step 1: Ylide Generation
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add sodium hydride (1.2 eq, 60% dispersion in mineral oil) and wash with anhydrous hexanes (3x) to remove the oil.
-
Add anhydrous DMF and cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of ethyl (triphenylphosphoranylidene)acetate (1.1 eq) in anhydrous DMF via a syringe.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour. A distinct color change should be observed, indicating ylide formation.
Step 2: Wittig Reaction
-
Add a solution of 2-adamantanone (1.0 eq) in anhydrous DMF to the ylide solution.
-
Heat the reaction mixture to 80-100 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by TLC.
-
After completion, cool the reaction to room temperature and quench by the slow addition of water.
-
Extract the product with diethyl ether or ethyl acetate (3x).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Step 3: Purification
-
Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure ethyl Adamantan-2-ylideneacetate.
Step 4: Hydrolysis to Adamantan-2-ylideneacetic acid
-
Dissolve the purified ester in a mixture of ethanol and 1 M NaOH.
-
Stir the mixture at room temperature or gently heat to 50 °C until the reaction is complete (monitored by TLC).
-
Remove the ethanol under reduced pressure and acidify the aqueous solution with 1 M HCl to precipitate the carboxylic acid.
-
Filter the solid, wash with cold water, and dry under vacuum.
Protocol 2: Horner-Wadsworth-Emmons (HWE) Reaction - A Higher Yielding Alternative
This is the recommended protocol for overcoming the steric hindrance of adamantanone.
Step 1: Phosphonate Carbanion Generation
-
In a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, dissolve triethyl phosphonoacetate (1.1 eq) in anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Add sodium hydride (1.2 eq, 60% dispersion in mineral oil, pre-washed with hexanes) portion-wise.
-
Stir the mixture at 0 °C for 30 minutes, then at room temperature for 1 hour until gas evolution ceases.
Step 2: HWE Reaction
-
Cool the phosphonate carbanion solution back to 0 °C.
-
Add a solution of 2-adamantanone (1.0 eq) in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and then reflux for 4-6 hours. Monitor by TLC for the disappearance of adamantanone.
-
Cool the reaction to room temperature and quench with saturated aqueous ammonium chloride solution.[5]
-
Extract the product with ethyl acetate (3x).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
Step 3: Purification and Hydrolysis
-
The resulting water-soluble phosphate byproduct can often be removed by aqueous workup, simplifying purification.[11] Purify the crude ester by column chromatography if necessary.
-
Perform the hydrolysis of the ethyl ester to the carboxylic acid as described in Protocol 1, Step 4.
Part 5: Data and Visualizations
Table 1: Comparison of Typical Reaction Parameters
| Parameter | Optimized Wittig Protocol | Horner-Wadsworth-Emmons Protocol |
| Phosphorus Reagent | Ethyl (triphenylphosphoranylidene)acetate | Triethyl phosphonoacetate |
| Base | NaH or KOtBu | NaH, NaOEt |
| Solvent | DMF, Toluene | THF, DME |
| Temperature | 80-120 °C | 25-66 °C (Refluxing THF) |
| Typical Reaction Time | 12-24 hours | 4-8 hours |
| Typical Yield | 20-50% | 70-95% |
| Byproduct | Triphenylphosphine oxide | Diethyl phosphate salt |
| Byproduct Removal | Chromatography | Aqueous extraction |
Diagrams
Caption: The Wittig reaction mechanism for a stabilized ylide.
Caption: The Horner-Wadsworth-Emmons reaction mechanism.
Caption: Troubleshooting decision tree for low yield.
References
-
Master Organic Chemistry. (2018, February 6). Wittig Reaction - Examples and Mechanism. Retrieved from [Link]
-
Myers, A. G. Research Group. Olefination Reactions. Harvard University. Retrieved from [Link]
-
Chem-Station. (2024, April 6). Wittig Reaction. Retrieved from [Link]
- Google Patents. (1998). RU2109727C1 - Method of synthesis of adamantane-2-one.
-
Wikipedia. (n.d.). Wittig reaction. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Wittig Reaction. Retrieved from [Link]
- Google Patents. (2012). CN102850199A - Method for producing 2-adamantanone.
- Google Patents. (1991). US5015758A - Process for the preparation of 1-adamantane derivatives.
- Google Patents. (1957). US2787635A - Process for purifying tannic acid.
-
Chemistry LibreTexts. (2023, January 22). Wittig Reaction. Retrieved from [Link]
-
MDPI. (2023, November 16). Synthesis of 1,2-Disubstituted Adamantane Derivatives by Construction of the Adamantane Framework. Retrieved from [Link]
-
Wikipedia. (n.d.). Horner–Wadsworth–Emmons reaction. Retrieved from [Link]
- Google Patents. (2007). CN1980877A - Method for producing 2-adamantanone.
-
Chemistry LibreTexts. (2025, February 24). 19.11: Nucleophilic Addition of Phosphorus Ylides - The Wittig Reaction. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Wittig-Horner Reaction. Retrieved from [Link]
-
PubMed Central. (2025, October 17). Bacterial Transformation of Adamantane and Its Derivatives: Regioselectivity and Biocatalytic Approaches. Retrieved from [Link]
-
PubMed. (n.d.). Fermentation and Purification Strategies for the Production of Betulinic Acid and Its Lupane-Type Precursors in Saccharomyces Cerevisiae. Retrieved from [Link]
-
Reddit. (2022, December 16). Problems with wittig reaction. Retrieved from [Link]
-
YouTube. (2019, January 10). Horner-Wadsworth-Emmons reaction to form alkenes. Retrieved from [Link]
-
NROChemistry. (n.d.). Horner-Wadsworth-Emmons Reaction. Retrieved from [Link]
-
Organic Syntheses. (n.d.). adamantane. Retrieved from [Link]
-
YouTube. (2024, March 26). Wittig Reaction Practice Problems. Retrieved from [Link]
-
YouTube. (2012, March 27). Organic Mechanism - Formation of Phosphonium Ylide (Wittig Reagent) 001. Retrieved from [Link]
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Technical Support Center: Horner-Wadsworth-Emmons Synthesis of Adamantan-2-ylideneacetic Acid
Welcome to the technical support guide for the Horner-Wadsworth-Emmons (HWE) synthesis of Adamantan-2-ylideneacetic acid and its esters. This document provides in-depth troubleshooting advice and answers to frequently asked questions for researchers, chemists, and process development professionals. The synthesis involves the reaction of a sterically hindered ketone, adamantan-2-one, with a stabilized phosphonate ylide, typically derived from triethyl phosphonoacetate. While a robust reaction, the unique steric demands of the adamantyl scaffold can lead to specific side reactions and optimization challenges.
Troubleshooting Guide
This section addresses common problems encountered during the synthesis in a direct question-and-answer format.
Question 1: My reaction is sluggish or stalls completely. TLC analysis shows a significant amount of unreacted adamantan-2-one even after prolonged reaction times.
Answer: This is the most common issue and is almost always related to inefficient generation of the phosphonate carbanion or a slow subsequent nucleophilic attack due to steric hindrance.
Probable Causes & Solutions:
-
Insufficiently Strong Base: The phosphonate reagent (e.g., triethyl phosphonoacetate) requires a sufficiently strong base for complete deprotonation to form the nucleophilic carbanion.[1] Weaker bases like sodium ethoxide may establish an unfavorable equilibrium, leading to a low concentration of the active ylide.
-
Solution: Switch to a stronger, non-nucleophilic base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu). NaH is often the base of choice as it irreversibly deprotonates the phosphonate, driving the reaction forward.[2]
-
-
Presence of Moisture: Protic contaminants, primarily water in the solvent or glassware, will quench the phosphonate carbanion as it forms. Sodium hydride will also be consumed by water.
-
Solution: Ensure all glassware is rigorously flame-dried or oven-dried before use. Use anhydrous solvents (e.g., THF, DMF) freshly distilled from an appropriate drying agent or from a commercial solvent purification system.
-
-
Low Reaction Temperature: While some HWE reactions are performed at low temperatures, the high activation energy barrier associated with the sterically demanding adamantan-2-one may require thermal energy.
-
Solution: After the initial addition at 0 °C, allow the reaction to warm to room temperature or gently heat to reflux (e.g., in THF at ~65 °C) to drive the reaction to completion. Monitor progress by TLC.
-
Question 2: My yield is low, and I've isolated a significant amount of a β-hydroxyphosphonate intermediate instead of the desired alkene.
Answer: Formation of the β-hydroxyphosphonate indicates that the initial nucleophilic addition of the carbanion to the ketone has occurred, but the final elimination step to form the alkene has failed.[1]
Probable Cause & Solution:
-
Insufficient Electron-Withdrawing Character: The elimination of the dialkylphosphate group is driven by the presence of an electron-withdrawing group (EWG) on the carbanion, which in this case is the ester moiety (-COOR).[1] While the ester is typically sufficient, in cases involving highly hindered ketones, the elimination can be slow.
-
Solution 1 (Reaction Conditions): Ensure the reaction is run for a sufficient duration, potentially with heating, to facilitate the elimination.
-
Solution 2 (Post-Reaction Treatment): If the β-hydroxyphosphonate is isolated, it can sometimes be converted to the desired alkene. While literature primarily describes this for reactions lacking an EWG, treatment with reagents like diisopropylcarbodiimide (DIC) or harsh dehydrating conditions could be explored, though this may introduce new side products.[1] The most reliable approach is to optimize the primary reaction conditions to favor direct elimination.
-
Question 3: My final product is contaminated with a significant amount of the undesired (Z)-isomer.
Answer: The standard HWE reaction with stabilized ylides, such as the one derived from triethyl phosphonoacetate, strongly favors the formation of the thermodynamically more stable (E)-alkene.[1][2][3] The formation of significant Z-isomer is unusual but can be influenced by reaction conditions.
Probable Causes & Solutions:
-
Cation Effects: The nature of the metal cation (from the base) can influence stereoselectivity. While Li+, Na+, and K+ salts generally favor E-selectivity, certain conditions can alter this outcome.[1]
-
Explanation: The stereoselectivity is determined by the relative rates of elimination from the diastereomeric oxaphosphetane intermediates. The pathway leading to the E-alkene is sterically favored and generally proceeds faster.
-
Solution: To maximize E-selectivity, standard conditions like NaH in THF or LiCl/DBU in MeCN are recommended.[3] Avoid conditions specifically designed to produce Z-alkenes, such as those using potassium bases with crown ethers or highly modified phosphonates (e.g., Still-Gennari conditions), which are not relevant here but illustrate the principle.[3][4]
-
-
Reaction Temperature: Higher reaction temperatures generally increase the (E)-stereoselectivity by ensuring the intermediates can equilibrate to the most stable conformation before elimination.[1]
-
Solution: Running the reaction at room temperature or reflux, rather than at very low temperatures, should favor the desired (E)-isomer.
-
Frequently Asked Questions (FAQs)
Q: Why is the Horner-Wadsworth-Emmons reaction preferred over the standard Wittig reaction for this synthesis?
A: There are two primary reasons:
-
Increased Nucleophilicity: Phosphonate-stabilized carbanions are generally more nucleophilic than the corresponding phosphonium ylides used in the Wittig reaction.[1][3] This enhanced reactivity is crucial for reacting with the sterically hindered carbonyl of adamantan-2-one.[3]
-
Ease of Purification: The byproduct of the HWE reaction is a water-soluble dialkylphosphate salt (e.g., diethyl phosphate).[1][2] This is easily removed from the organic product via a simple aqueous workup. In contrast, the Wittig reaction produces triphenylphosphine oxide, which is often difficult to separate from the desired product, frequently requiring column chromatography.
Q: What is the mechanism of the HWE reaction and how does it dictate the stereochemical outcome?
A: The mechanism involves several key steps which are visualized in the diagram below.
-
Deprotonation: A base removes the acidic proton alpha to the phosphonate and ester groups, creating a stabilized phosphonate carbanion.[1]
-
Nucleophilic Addition: The carbanion attacks the electrophilic carbonyl carbon of adamantan-2-one. This is the rate-limiting step and forms diastereomeric betaine intermediates.[1]
-
Oxaphosphetane Formation: The betaine undergoes reversible ring-closure to form four-membered oxaphosphetane intermediates.
-
Elimination: The oxaphosphetane collapses, breaking the P-C and C-O bonds to form the C=C double bond of the product and the dialkylphosphate byproduct.[5]
The reaction's high (E)-selectivity arises because the intermediates can equilibrate to the most thermodynamically stable arrangement, which places the bulky adamantyl group and the ester group anti to each other in the transition state leading to elimination.[2]
Visual Aids and Protocols
Reaction Mechanism and Side Reaction Pathway
The following diagram illustrates the main HWE reaction pathway for the synthesis of ethyl adamantan-2-ylideneacetate and highlights the key side reaction leading to the β-hydroxyphosphonate intermediate.
Caption: Main HWE reaction pathway and a key side reaction.
Troubleshooting Decision Workflow
This flowchart provides a logical sequence for diagnosing and solving common issues with the synthesis.
Caption: A decision tree for troubleshooting the HWE synthesis.
Optimized Experimental Protocol
This protocol is designed to maximize the yield of the (E)-isomer of ethyl adamantan-2-ylideneacetate. The subsequent hydrolysis to the carboxylic acid is a standard procedure.
Materials:
-
Adamantan-2-one
-
Triethyl phosphonoacetate
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware, flame-dried under vacuum.
Procedure:
-
Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, add sodium hydride (1.2 equivalents). Wash the NaH three times with anhydrous hexanes to remove the mineral oil, decanting the hexanes carefully each time under a nitrogen atmosphere. Add anhydrous THF to the flask.
-
Ylide Formation: Cool the NaH suspension to 0 °C in an ice bath. Add triethyl phosphonoacetate (1.1 equivalents) dropwise via syringe over 15 minutes. A vigorous evolution of hydrogen gas will be observed. After the addition is complete, remove the ice bath and stir the mixture at room temperature for 1 hour until gas evolution ceases, indicating complete formation of the ylide.
-
Reaction with Ketone: Dissolve adamantan-2-one (1.0 equivalent) in a minimal amount of anhydrous THF and add it dropwise to the ylide solution at room temperature.
-
Reaction Completion: Heat the reaction mixture to reflux (~65 °C) and monitor its progress by TLC (e.g., using a 9:1 Hexanes:Ethyl Acetate eluent). The reaction is typically complete within 4-12 hours.
-
Workup: Cool the reaction mixture to 0 °C and cautiously quench by the slow, dropwise addition of saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel and dilute with diethyl ether and water.
-
Extraction: Separate the layers. Extract the aqueous layer twice more with diethyl ether. Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Purification: Filter the drying agent and concentrate the solvent in vacuo. The crude product can be purified by column chromatography on silica gel to yield the pure ethyl adamantan-2-ylideneacetate.
References
-
Wikipedia. Horner–Wadsworth–Emmons reaction. [Link]
-
Organic Chemistry Portal. Wittig-Horner Reaction (Horner-Wadsworth-Emmons Reaction). [Link]
-
NROChemistry. Horner-Wadsworth-Emmons Reaction. [Link]
-
Bisceglia, J. Á., & Orelli, L. R. (2012). Recent Applications of the Horner-Wadsworth-Emmons Reaction to the Synthesis of Natural Products. Current Organic Chemistry, 16(19), 2206–2230. [Link]
- Pla-Quintana, A., & Tallarico, J. A. (Eds.). (2021). Applications of the Horner–Wadsworth–Emmons Olefination in Modern Natural Product Synthesis. Thieme.
-
YouTube. (2019). Horner-Wadsworth-Emmons reaction to form alkenes. [Link]
- Byrne, P. A., & Gilheany, D. G. (2016). The mechanism of phosphonium ylide alcoholysis and hydrolysis: concerted addition of the OH bond across the P=C bond. Journal of the American Chemical Society, 138(25), 7974–7984. (Note: While this discusses Wittig ylides, the principles of hydrolysis are relevant).
-
ResearchGate. (2018). Phosphonate Modification for a Highly (Z)-Selective Synthesis of Unsaturated Esters by Horner–Wadsworth–Emmons Olefination. [Link]
Sources
Technical Support Center: Purification of Adamantan-2-ylideneacetic acid
From the Desk of a Senior Application Scientist
Welcome to the technical support guide for the purification of Adamantan-2-ylideneacetic acid. This document is designed for researchers, medicinal chemists, and process development scientists who are working with this unique molecule. The rigid, lipophilic adamantane cage combined with the polar carboxylic acid functionality presents specific challenges and opportunities in purification. This guide moves beyond simple procedural lists to explain the underlying principles, helping you troubleshoot effectively and optimize your outcomes.
Section 1: Frequently Asked Questions (FAQs)
This section addresses foundational questions that are crucial for understanding the purification strategy for Adamantan-2-ylideneacetic acid.
Q1: What is the core principle of purifying Adamantan-2-ylideneacetic acid by recrystallization?
A1: Recrystallization is a purification technique based on differential solubility.[1] The fundamental principle is that the solubility of most solids, including Adamantan-2-ylideneacetic acid, increases significantly with temperature.[1] An ideal recrystallization solvent will dissolve the compound completely at or near its boiling point but will have very low solubility for it at cold temperatures (e.g., 0-4 °C).[1][2] Impurities, which are present in much smaller concentrations, will either remain in the cold solution (if they are more soluble) or can be removed via hot filtration (if they are insoluble). As the hot, saturated solution cools, the solubility of the target compound decreases, forcing it to crystallize out of the solution in a pure form, leaving the soluble impurities behind.
Q2: How do I select the best solvent for this specific compound?
A2: The choice of solvent is the most critical factor for successful recrystallization.[2] Adamantan-2-ylideneacetic acid has a dual nature: a large, nonpolar adamantane cage and a polar, hydrogen-bonding carboxylic acid group. This structure suggests that moderately polar solvents or mixed solvent systems will be most effective.
-
Rule of Thumb: A good starting point is to use a solvent with similar functional groups.[3] Solvents like alcohols (ethanol, isopropanol) or those containing carbonyls (acetone, ethyl acetate) are often good candidates.
-
Solvent Screening: The best approach is empirical. Test the solubility of a small amount of your crude product (~10-20 mg) in about 0.5 mL of various solvents at room temperature and then upon heating. An ideal solvent will show poor solubility at room temperature but complete solubility upon heating.[4]
-
Mixed Solvents: If no single solvent is ideal, a binary solvent system (e.g., Hexane/Ethyl Acetate or Ethanol/Water) can be used.[5] In this technique, the compound is dissolved in a minimum of the "good" solvent (in which it is highly soluble), and then the "bad" solvent (in which it is poorly soluble) is added dropwise to the hot solution until it becomes faintly cloudy (the saturation point). Re-heating to clarify followed by slow cooling will then induce crystallization.
Q3: What are the most likely impurities I need to remove?
A3: Potential impurities are typically unreacted starting materials or byproducts from the synthesis. A common synthesis for adamantane derivatives starts from adamantanone.[6][7][8] Therefore, a primary impurity could be residual adamantanone. Other potential impurities include reagents, catalysts, or products from side reactions. Understanding the synthetic route is key to anticipating the nature of the impurities, which in turn informs the choice of purification strategy.
Section 2: Data & Visualization
Solvent Selection Guide for Adamantan-2-ylideneacetic acid
The following table provides a starting point for solvent selection based on general principles of solubility and the specific structure of the target molecule.
| Solvent | Boiling Point (°C) | Expected Hot Solubility | Expected Cold Solubility | Recommendation & Comments |
| Hexane | 69 | Low | Very Low | Good as an anti-solvent in a mixed system. Unlikely to work as a single solvent due to the polar COOH group. |
| Ethyl Acetate | 77 | High | Moderate | A promising candidate. Offers good polarity to dissolve the molecule when hot. |
| Acetone | 56 | High | Moderate | Another good candidate. Its low boiling point makes it easy to remove during drying. |
| Ethanol | 78 | Very High | Moderate to Low | Often a good choice for carboxylic acids. An ethanol/water mixture may be required to reduce cold solubility. |
| Water | 100 | Very Low | Very Low | Unlikely to be effective alone due to the large nonpolar adamantane cage. May work as an anti-solvent with a polar organic solvent. |
| Toluene | 111 | High | Low | Potentially effective, but its high boiling point increases the risk of "oiling out" and makes it difficult to remove.[9] |
Recrystallization Workflow Diagram
Caption: General workflow for the recrystallization of Adamantan-2-ylideneacetic acid.
Section 3: Detailed Experimental Protocol
This protocol provides a robust starting point for the recrystallization of Adamantan-2-ylideneacetic acid.
Objective: To purify crude Adamantan-2-ylideneacetic acid using a single-solvent recrystallization method.
Materials:
-
Crude Adamantan-2-ylideneacetic acid
-
Selected recrystallization solvent (e.g., Ethyl Acetate)
-
Erlenmeyer flasks (2)
-
Hot plate with stirring capability
-
Stemless or short-stem funnel
-
Filter paper
-
Büchner funnel and filter flask
-
Vacuum source
Methodology:
-
Dissolution:
-
Place the crude solid in an Erlenmeyer flask with a stir bar.
-
Add a small amount of the chosen solvent, just enough to create a slurry.[4]
-
Gently heat the mixture on a hot plate with stirring. Add the solvent in small portions until the solid just dissolves completely.[4] Causality: Using the minimum amount of hot solvent is crucial for creating a saturated solution, which ensures maximum recovery upon cooling.[1]
-
-
Hot Filtration (Optional):
-
If you observe any insoluble material (e.g., dust, non-soluble impurities), you must perform a hot filtration.
-
Place a piece of fluted filter paper in a stemless funnel and place the funnel on top of a second, pre-heated Erlenmeyer flask.
-
Pour the hot solution quickly through the filter paper.[10] Expert Tip: To prevent premature crystallization in the funnel, pre-heat the funnel and the receiving flask with hot solvent vapor and use a slight excess (~5-10%) of solvent before filtering.[11]
-
-
Crystallization:
-
Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly to room temperature on a benchtop. Do not disturb the flask.
-
Causality: Slow cooling promotes the formation of large, well-defined, and pure crystals.[2] Rapid cooling can trap impurities within the crystal lattice.
-
Once the flask has reached room temperature and crystal growth appears to have stopped, place it in an ice-water bath for at least 15-20 minutes to maximize the yield.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold solvent to rinse away any remaining soluble impurities. Causality: Using ice-cold solvent for washing minimizes the loss of the desired product, as it will have very low solubility in the cold solvent.
-
Continue to draw air through the crystals for several minutes to partially dry them.
-
Transfer the purified crystals to a watch glass and dry them to a constant weight, preferably in a vacuum oven.
-
-
Purity Assessment:
-
Determine the melting point of the dried crystals. A pure compound will have a sharp, narrow melting point range close to the literature value. A broad or depressed melting point indicates the presence of impurities.
-
Section 4: Troubleshooting Guide
This section addresses common issues encountered during the recrystallization of Adamantan-2-ylideneacetic acid.
Q: My compound "oiled out" into a liquid instead of forming solid crystals. What should I do?
A: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point.[9] This is common for high-melting-point solids if the solution is supersaturated or if impurities are present.
-
Immediate Action: Re-heat the solution until the oil fully redissolves. Add a small amount of extra solvent (~10-20%) to lower the saturation point.
-
Preventative Measures:
-
Ensure slower cooling. You can insulate the flask to slow heat loss.
-
Try a lower-boiling point solvent.
-
Induce crystallization at a higher temperature by adding a seed crystal just as the solution begins to cool.
-
Q: The solution has cooled completely, but no crystals have formed. How can I initiate crystallization?
A: This indicates that the solution is supersaturated but nucleation has not occurred.
-
Step 1: Scratching. Use a glass rod to gently scratch the inside surface of the flask at the air-liquid interface. The microscopic imperfections on the glass provide a nucleation site for crystal growth.
-
Step 2: Seeding. If you have a small crystal of pure product, add it to the solution. This "seed" crystal provides a template for further crystallization.[2]
-
Step 3: Reduce Solvent Volume. If the first two methods fail, you may have used too much solvent. Gently heat the solution to evaporate a portion of the solvent, then attempt to cool and crystallize again.
Q: My final yield is very low. What are the likely causes?
A: Low yield can result from several experimental errors:
-
Too much solvent was used: This is the most common cause. The solution was not sufficiently saturated, and a significant amount of product remained dissolved even after cooling.
-
Premature crystallization: Significant loss of product during a hot filtration step.
-
Washing with too much solvent: Using an excessive amount of cold solvent to wash the crystals can dissolve a portion of your product.
-
Incomplete crystallization: Not allowing enough time for cooling or not using an ice bath can leave product in the solution.
Troubleshooting Decision Tree
Sources
- 1. edu.rsc.org [edu.rsc.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Reagents & Solvents [chem.rochester.edu]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Tips & Tricks [chem.rochester.edu]
- 6. researchgate.net [researchgate.net]
- 7. Adamantanone - Wikipedia [en.wikipedia.org]
- 8. RU2109727C1 - Method of synthesis of adamantane-2-one - Google Patents [patents.google.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. youtube.com [youtube.com]
- 11. www2.chem.wisc.edu [www2.chem.wisc.edu]
Overcoming solubility issues during the synthesis of Adamantan-2-ylideneacetic acid.
Welcome to the technical support center for the synthesis of Adamantan-2-ylideneacetic acid. This guide is designed for researchers, scientists, and drug development professionals who may encounter challenges, particularly concerning solubility, during the synthesis of this sterically hindered molecule. The bulky, non-polar nature of the adamantane core presents unique solubility hurdles that can impact reaction efficiency, yield, and purification. This document provides in-depth troubleshooting advice, frequently asked questions, detailed experimental protocols, and supporting data to help you navigate these challenges successfully.
Troubleshooting Guide
This section addresses specific problems you might encounter during your experiment, offering step-by-step solutions and the scientific rationale behind them.
Question 1: My starting material, adamantan-2-one, is not dissolving completely in the reaction solvent. What should I do?
Answer:
This is a common issue due to the high crystallinity and lipophilicity of adamantan-2-one. Here’s a systematic approach to address this:
-
Solvent Selection: If you are using a non-polar solvent like hexane or toluene, consider switching to a more polar aprotic solvent. Adamantan-2-one has good solubility in solvents such as tetrahydrofuran (THF), dimethylformamide (DMF), dimethyl sulfoxide (DMSO), ethanol, chloroform, and dichloromethane.[1][2][3] For olefination reactions like the Wittig or Horner-Wadsworth-Emmons (HWE), anhydrous THF or DMF are excellent starting points.
-
Temperature Adjustment: Gently warming the solvent while stirring can significantly improve the dissolution rate and solubility of adamantan-2-one. For reactions run at or below room temperature, you can warm the mixture to 30-40°C to dissolve the ketone before cooling it to the desired reaction temperature.
-
Co-Solvent System: If a single solvent is not effective, a co-solvent system can be employed. For instance, a mixture of THF and a small amount of DMF or DMSO can enhance solubility without drastically changing the reaction conditions.
-
Sonication: Using an ultrasonic bath can help break up solid aggregates and accelerate dissolution, especially for stubborn suspensions.
Causality: The rigid, cage-like structure of adamantane leads to strong crystal lattice forces. Polar aprotic solvents with higher dielectric constants are more effective at solvating the ketone and overcoming these forces.
Question 2: The reaction mixture becomes a thick, unmanageable slurry after adding the base to my phosphonium salt/phosphonate ester. How can I prevent this?
Answer:
The formation of a thick slurry is often due to the precipitation of the ylide or phosphonate carbanion, or its salt byproducts. This is particularly problematic in solvents where the charged species has low solubility.
-
Increase Solvent Volume: The simplest solution is to increase the total volume of the anhydrous solvent (e.g., THF). This can help keep the generated ylide and any salt byproducts in solution.
-
Change of Base and Solvent Combination: The choice of base can influence the solubility of the resulting salts. If you are using n-butyllithium (n-BuLi) in THF, the lithium bromide (LiBr) or lithium chloride (LiCl) formed can sometimes be problematic. Using a sodium base like sodium hydride (NaH) or sodium amide (NaNH2) in DMF or DMSO might offer better solubility for the resulting sodium salts.
-
Temperature Control: In some cases, ylide precipitation is temperature-dependent. Experiment with performing the deprotonation at a slightly higher temperature (e.g., 0°C instead of -78°C) if the ylide is stable enough.
-
Syringe Transfer: If a fine precipitate is unavoidable, you can often still proceed. After ylide formation, allow the solids to settle and transfer the supernatant containing the soluble ylide to the solution of adamantan-2-one via a cannula or syringe.
Question 3: My olefination reaction has stalled or is giving a very low yield. Could this be related to solubility?
Answer:
Yes, poor solubility of any of the reactants can lead to a stalled or low-yielding reaction. Adamantan-2-one is a sterically hindered ketone, which already makes it less reactive.[4][5] If it or the ylide is not sufficiently dissolved, the reaction rate will be severely diminished.
-
Ensure Homogeneity: Before concluding the reaction has stalled, ensure all components are as dissolved as possible. Use the techniques from Question 1 to improve the solubility of adamantan-2-one.
-
Consider the Horner-Wadsworth-Emmons (HWE) Reaction: For sterically hindered ketones like adamantan-2-one, the HWE reaction is often more effective than the traditional Wittig reaction.[5] Phosphonate carbanions are generally more nucleophilic than the corresponding phosphonium ylides and the reaction conditions can be more favorable for difficult substrates.[6][7]
-
Increase Reaction Temperature and Time: If the reactants are stable, increasing the reaction temperature (e.g., refluxing in THF) and extending the reaction time can help drive the reaction to completion. Monitor the reaction by TLC or GC-MS to check for product formation and starting material consumption.
-
Use a More Polar Solvent: Switching to a higher-boiling polar aprotic solvent like DMF or DMSO can improve the solubility of all components and allow for higher reaction temperatures.
Question 4: I am having difficulty purifying the final product, Adamantan-2-ylideneacetic acid, by recrystallization due to its poor solubility. What are my options?
Answer:
Purification of the final product can be challenging. Here are several strategies:
-
Recrystallization Solvent Screening: A systematic screening of solvents is crucial. Given the carboxylic acid functionality, consider polar protic solvents like ethanol, methanol, or isopropanol, or mixtures with water. Polar aprotic solvents like acetone or ethyl acetate could also be effective.[8] Experiment with small amounts of the crude product in various solvents, testing solubility at room temperature and with heating.
-
Acid-Base Extraction:
-
Dissolve the crude product in a water-immiscible organic solvent like ethyl acetate or dichloromethane.
-
Extract with an aqueous base (e.g., 1M NaOH or NaHCO3) to convert the carboxylic acid to its water-soluble carboxylate salt.
-
Wash the aqueous layer with the organic solvent to remove non-acidic impurities (like triphenylphosphine oxide if from a Wittig reaction).
-
Carefully re-acidify the aqueous layer with a strong acid (e.g., 1M HCl) until the product precipitates.
-
Filter the solid, wash with cold water, and dry thoroughly. This method is highly effective for removing neutral byproducts.
-
-
Salt Formation and Recrystallization: You can form a salt of the carboxylic acid with a suitable base, recrystallize the salt, and then liberate the free acid.[9]
-
Column Chromatography: If recrystallization and extraction fail to provide the desired purity, silica gel column chromatography can be used. A solvent system of increasing polarity, such as a gradient of ethyl acetate in hexanes, often works well. The carboxylic acid may streak on the column; adding a small amount of acetic acid (0.5-1%) to the eluent can suppress this by keeping the analyte protonated.
Frequently Asked Questions (FAQs)
Q1: What is the best synthetic route to prepare Adamantan-2-ylideneacetic acid, keeping solubility in mind?
The Horner-Wadsworth-Emmons (HWE) reaction is generally recommended over the classic Wittig reaction for the synthesis of Adamantan-2-ylideneacetic acid.[5] This is due to two main reasons:
-
Reactivity: Adamantan-2-one is a sterically hindered ketone. Phosphonate carbanions used in the HWE reaction are more nucleophilic and often provide better yields with such substrates.[6]
-
Purification: The byproduct of the HWE reaction is a water-soluble phosphate ester, which is much easier to remove during aqueous workup compared to the often poorly soluble and difficult-to-remove triphenylphosphine oxide from the Wittig reaction.[7]
Q2: What are the best general-purpose solvents for working with adamantan-2-one?
Based on available data, adamantan-2-one is soluble in a range of common organic solvents.[1][2][3] For reaction purposes, anhydrous THF is a good first choice as it is suitable for many organometallic reactions (like ylide formation) and has good solvating power for the ketone. For purification and general handling, ethanol, acetone, ethyl acetate, and dichloromethane are also effective.[1][3]
Q3: How does the adamantane cage influence solubility?
The adamantane moiety is a rigid, bulky, and highly lipophilic (non-polar) hydrocarbon cage. This structure leads to:
-
Good solubility in non-polar and some polar aprotic organic solvents. [10]
-
A tendency to increase the crystallinity and melting point of the molecule , which can decrease solubility as more energy is required to break the crystal lattice.
Q4: Can I use a phase-transfer catalyst to improve reaction conditions?
While not the standard approach for HWE or Wittig reactions, a phase-transfer catalyst (PTC) could potentially be beneficial in a scenario where you have a biphasic system (e.g., a solid reactant and a liquid phase). However, for the olefination of adamantan-2-one, achieving a homogeneous solution by proper solvent choice is a more direct and reliable strategy.
Detailed Experimental Protocols
Protocol 1: Synthesis of Adamantan-2-ylideneacetic acid via Horner-Wadsworth-Emmons Reaction
This protocol is a representative procedure and may require optimization.
Materials:
-
Triethyl phosphonoacetate
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous Tetrahydrofuran (THF)
-
Adamantan-2-one
-
1M Hydrochloric acid
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
-
Standard glassware for anhydrous reactions
Procedure:
-
Preparation of the Phosphonate Carbanion: a. To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add sodium hydride (1.1 equivalents). b. Wash the NaH three times with anhydrous hexanes to remove the mineral oil, decanting the hexanes carefully each time under a stream of nitrogen. c. Add anhydrous THF to the flask to create a stirrable suspension. d. Cool the suspension to 0°C in an ice bath. e. Add triethyl phosphonoacetate (1.05 equivalents) dissolved in anhydrous THF dropwise via the dropping funnel over 30 minutes. f. After the addition is complete, remove the ice bath and stir the mixture at room temperature for 1 hour. Hydrogen gas evolution should cease, and the mixture may become a clear solution or a fine suspension.
-
Olefination Reaction: a. In a separate flame-dried flask, dissolve adamantan-2-one (1.0 equivalent) in anhydrous THF. Gentle warming may be required. b. Cool the adamantan-2-one solution to 0°C. c. Transfer the prepared phosphonate carbanion solution to the adamantan-2-one solution via cannula. d. Allow the reaction mixture to warm to room temperature and then heat to reflux (approx. 66°C for THF) for 12-24 hours. Monitor the reaction progress by TLC (e.g., using a 3:1 hexanes:ethyl acetate eluent).
-
Workup and Initial Purification: a. Cool the reaction mixture to room temperature. b. Slowly quench the reaction by adding saturated aqueous ammonium chloride solution. c. Transfer the mixture to a separatory funnel and add water. d. Extract the aqueous layer three times with ethyl acetate. e. Combine the organic layers and wash with brine. f. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude ethyl ester of Adamantan-2-ylideneacetic acid.
-
Saponification to the Carboxylic Acid: a. Dissolve the crude ester in ethanol. b. Add a 2M aqueous solution of sodium hydroxide (2-3 equivalents) and stir the mixture at room temperature or gentle heat (50°C) for 4-6 hours until TLC indicates complete consumption of the ester. c. Remove the ethanol under reduced pressure. d. Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any neutral impurities. e. Cool the aqueous layer in an ice bath and acidify to pH 1-2 with 1M HCl. A white precipitate of Adamantan-2-ylideneacetic acid should form. f. Collect the solid by vacuum filtration, wash with cold water, and dry in a vacuum oven.
Protocol 2: Purification of Adamantan-2-ylideneacetic Acid by Acid-Base Extraction and Recrystallization
-
Acid-Base Extraction: a. Dissolve the crude, dried product from the synthesis in ethyl acetate. b. Transfer to a separatory funnel and add 1M sodium bicarbonate solution. Shake well, venting frequently. The product will move into the aqueous layer as its sodium salt. c. Separate the layers. Extract the organic layer two more times with 1M sodium bicarbonate solution. d. Combine the aqueous layers and wash once with ethyl acetate to remove any remaining neutral impurities. e. Cool the combined aqueous layers in an ice bath and slowly add 3M HCl with stirring until the pH is ~1. f. Collect the resulting white precipitate by vacuum filtration.
-
Recrystallization: a. Wash the filtered solid with a small amount of ice-cold water. b. Perform a solvent screen for recrystallization. A mixture of ethanol and water is often a good starting point. c. Dissolve the solid in a minimum amount of hot ethanol. d. Add hot water dropwise until the solution becomes slightly turbid. e. Add a few more drops of hot ethanol until the solution is clear again. f. Allow the solution to cool slowly to room temperature, then place it in a refrigerator to maximize crystal formation. g. Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol/water mixture, and dry under vacuum.
Data Presentation
Table 1: Solubility of Adamantan-2-one in Common Organic Solvents
| Solvent | Solubility | Reference(s) |
| Methanol | Soluble | [2] |
| Ethanol | Soluble | [1][2] |
| Diethyl Ether | Soluble | [1] |
| Chloroform | Soluble | [3] |
| Dichloromethane | Soluble | [3] |
| Acetone | Soluble | [3] |
| Ethyl Acetate | Soluble | [3] |
| DMSO | Soluble | [2][3] |
| Water | Limited Solubility | [1] |
Visualizations
Caption: Horner-Wadsworth-Emmons synthesis workflow.
Caption: Decision tree for troubleshooting solubility.
References
-
Master Organic Chemistry. (2018). Wittig Reaction - Examples and Mechanism. [Link]
-
Organic Chemistry Portal. (n.d.). Wittig Reaction. [Link]
-
Organic Reaction Mechanisms. (n.d.). Wittig Reaction - Common Conditions. [Link]
-
ResearchGate. (2008). Synthesis of adamantane‐2‐carboxylic acid and of (2‐adamantyl)acetic acid from adamantanone. [Link]
-
SciELO. (2017). Solubility of 1-adamantanamine hydrochloride in six pure solvents between 283.15 k and 333.15 K. [Link]
- Google Patents. (2012).
-
NROChemistry. (n.d.). Horner-Wadsworth-Emmons Reaction. [Link]
- Google Patents. (1998). RU2109727C1 - Method of synthesis of adamantane-2-one.
- Google Patents. (2011). CN102249900A - Method for separation and purification of 2-adamantanecarboxylic acid and 1-adamantanecarboxylic acid.
-
PubChem. (n.d.). Adamantanone. [Link]
-
Organic Chemistry Portal. (n.d.). Wittig-Horner Reaction. [Link]
-
Chemistry LibreTexts. (2023). 13.3.3: Alkenes from Aldehydes and Ketones - Wittig Reaction. [Link]
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Wikipedia. (n.d.). Wittig reaction. [Link]
-
BioCrick. (n.d.). 2-Adamantanone | CAS:700-58-3. [Link]
-
University of Pittsburgh. (2007). The Wittig Reaction. [Link]
-
Reddit. (2022). Synthesis of adamantane. [Link]
-
Semantic Scholar. (2017). Solubility of 1-Adamantanamine hydrochloride in Six Pure Solvents between 283.15 K and 333.15 K. [Link]
-
YouTube. (2023). Horner-Wadsworth-Emmons Reaction. [Link]
-
PubMed. (2004). Large-scale production, purification and crystallization of wild-type adeno-associated virus-2. [Link]
-
Baxendale Group. (2012). A Flow-Based Synthesis of 2-Aminoadamantane-2-carboxylic Acid. [Link]
- Google Patents. (1957). US2787635A - Process for purifying tannic acid.
-
Solubility of Things. (n.d.). Adamantane. [Link]
-
Wikipedia. (n.d.). Horner–Wadsworth–Emmons reaction. [Link]
-
ResearchGate. (2012). A Flow-Based Synthesis of 2-Aminoadamantane-2-carboxylic Acid. [Link]
- Google Patents. (1993).
-
National Institutes of Health. (n.d.). Synthesis of 2-Oxaadamantane Derivatives. [Link]
-
Reddit. (2022). Problems with wittig reaction. [Link]
-
Revue Roumaine de Chimie. (2007). AZULENE DERIVATIVES SOLUBLE IN POLAR SOLVENTS. 1-(AZULEN-1-YL)-2-(THIEN-2- or 3-YL)-ETHENES. [Link]
-
IUPAC. (2013). Solubility Data Series. [Link]
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Characterization of byproducts in Adamantan-2-ylideneacetic acid synthesis.
Welcome to the technical support center for the synthesis and characterization of Adamantan-2-ylideneacetic acid. This guide is designed for researchers, chemists, and drug development professionals who are working with this unique and sterically hindered molecule. As your Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific reasoning to empower you to troubleshoot and optimize your experiments effectively.
This document is structured as a series of frequently asked questions (FAQs) and in-depth troubleshooting scenarios that we have encountered in the field. We will delve into the common synthetic routes, the characterization of challenging byproducts, and robust purification strategies.
Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable synthetic route to Adamantan-2-ylideneacetic acid, and what are the immediate byproducts I should expect?
The most prevalent and versatile method for synthesizing Adamantan-2-ylideneacetic acid is the Wittig reaction or its close variant, the Horner-Wadsworth-Emmons (HWE) reaction.[1][2] This reaction involves the coupling of adamantan-2-one with a phosphorus ylide or a phosphonate carbanion.
-
Causality of Method Choice: The Wittig/HWE reaction is favored because it reliably forms the C=C double bond at the specific location of the ketone's carbonyl group, which is crucial for this synthesis. The high stability of the adamantane cage makes other methods that might involve carbocation rearrangements less desirable.[3]
The primary and most abundant byproduct you will encounter is triphenylphosphine oxide (Ph₃P=O) if you are using a standard Wittig reagent.[1][4] This byproduct is formed from the phosphorus ylide as the driving force of the reaction and is notoriously difficult to separate from the desired product due to its polarity and solubility characteristics. In an HWE reaction, you will instead form a water-soluble phosphate ester, which is generally easier to remove during aqueous workup.
Caption: Core Wittig reaction pathway for Adamantan-2-ylideneacetic acid synthesis.
Q2: My reaction seems to stall, and I'm recovering a lot of starting adamantan-2-one. What are the likely causes?
This is a common issue often rooted in the stability of the ylide or incomplete deprotonation.
-
Base Incompatibility: The phosphonium salt used to generate the ylide requires a sufficiently strong base for complete deprotonation.[2] For stabilized ylides (like those used to make α,β-unsaturated esters), a weaker base like an alkoxide may be sufficient. However, for non-stabilized ylides, very strong bases like n-butyllithium (n-BuLi) or sodium hydride (NaH) are necessary. Ensure your base is fresh and properly quantified.
-
Steric Hindrance: Adamantan-2-one is a sterically bulky ketone.[5] This can slow down the initial nucleophilic attack by the ylide. The reaction may require longer reaction times or slightly elevated temperatures compared to less hindered ketones. We recommend starting at a low temperature (e.g., -78 °C if using n-BuLi) and slowly warming to room temperature over several hours.
-
Ylide Decomposition: Phosphorus ylides can be unstable, especially if trace amounts of water or oxygen are present. Ensure your reaction is conducted under a dry, inert atmosphere (e.g., Nitrogen or Argon) and use anhydrous solvents.
Troubleshooting Guide: Byproduct Identification & Removal
Problem 1: I've performed my reaction and workup, but my ¹H NMR spectrum is messy. I see my product peaks, but also a large multiplet between 7.5-7.9 ppm and other unidentifiable signals.
-
Probable Cause: The large multiplet in the aromatic region is the classic signature of triphenylphosphine oxide (Ph₃P=O), the main byproduct of the Wittig reaction.[4] Other signals could be unreacted starting material or a partially reacted intermediate.
-
Self-Validating Diagnostic Protocol:
-
Spike Test: Obtain a commercial sample of triphenylphosphine oxide. "Spike" a small amount into your NMR sample. If the intensity of the 7.5-7.9 ppm multiplet increases, you have definitively confirmed its identity.
-
Run a ³¹P NMR: A ³¹P NMR spectrum is an excellent tool. Your phosphorus-containing starting ylide will have a specific chemical shift, while the triphenylphosphine oxide byproduct will appear as a sharp singlet typically between 25-35 ppm (in CDCl₃).
-
Check for an Intermediate: Look for a singlet around 4.15 ppm in your ¹H NMR spectrum (in DMSO-d₆). This could indicate the presence of 2-(2-hydroxy-2-adamantyl)acetonitrile, a potential intermediate if the reaction stalls before dehydration.[6]
-
-
Solution: Byproduct Removal
-
Crystallization: Triphenylphosphine oxide can sometimes be removed by careful crystallization. Try dissolving the crude product in a minimal amount of a moderately polar solvent (e.g., ethyl acetate) and adding a non-polar solvent (e.g., hexanes) dropwise to precipitate either the product or the byproduct.
-
Column Chromatography: This is the most reliable method. Triphenylphosphine oxide is quite polar. A silica gel column using a gradient elution, starting with a non-polar eluent (like hexanes/ethyl acetate 9:1) and gradually increasing the polarity, will effectively separate the less polar desired product from the Ph₃P=O.[7]
-
Problem 2: My mass spectrometry data shows a peak with a mass corresponding to my product +18 amu. What is this species?
-
Probable Cause: This M+18 peak strongly suggests the presence of a hydrated species or an alcohol intermediate that failed to eliminate water. In the context of this synthesis, it is likely the stable tertiary alcohol formed from the initial addition of the ylide to the adamantanone carbonyl, which has not undergone the subsequent elimination to form the alkene.
-
Mechanistic Insight: The Wittig reaction proceeds through a betaine or oxaphosphetane intermediate.[1][5] If this intermediate is protonated during workup before it can collapse to form the alkene and Ph₃P=O, it can lead to the formation of a stable β-hydroxy phosphonium salt, which can be difficult to separate. A more likely candidate in related syntheses is an intermediate like 2-(2-hydroxy-2-adamantyl)acetonitrile, which forms and requires dehydration to yield the final product.[6]
-
Solution:
-
Modify Workup: Ensure the reaction is not quenched with an aqueous acid solution too early. Quench with a saturated solution of ammonium chloride (NH₄Cl).
-
Promote Elimination: If you have isolated the crude mixture containing this alcohol byproduct, you can attempt to promote elimination. Dissolving the mixture in a solvent like toluene with a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid) and heating under Dean-Stark conditions to remove water can drive the reaction to completion.
-
Caption: Logical workflow for identifying common synthesis byproducts.
Experimental Protocols & Data
Protocol: Characterization of a Crude Reaction Mixture
This protocol provides a self-validating workflow for identifying the primary components of your crude product post-workup.
-
Sample Preparation:
-
Take a representative sample (~10-15 mg) of your dried, crude reaction mixture.
-
Dissolve it in a deuterated solvent suitable for NMR and MS analysis (e.g., CDCl₃ or DMSO-d₆). Chloroform-d is excellent for NMR but less ideal for ESI-MS. DMSO-d₆ is a good all-around choice.[6]
-
-
NMR Spectroscopy:
-
Acquire a standard ¹H NMR spectrum. Note the integration of the characteristic adamantyl protons versus the olefinic proton and any aromatic signals.
-
Acquire a ¹³C NMR spectrum. Identify the key quaternary carbons of the C=C bond and the carbonyl/carboxyl carbon.
-
Crucial Step: Acquire a ³¹P NMR spectrum. This is the fastest way to confirm the presence of Ph₃P=O.
-
-
GC-MS Analysis:
-
Prepare a dilute solution of the crude material in a volatile solvent (e.g., ethyl acetate).
-
Inject the sample onto a GC-MS equipped with a standard non-polar column (e.g., DB-5ms).
-
The resulting chromatogram will separate components by volatility. Adamantan-2-one, being more volatile than the acid product, will elute earlier. Ph₃P=O is less volatile and will have a longer retention time.
-
Analyze the mass spectrum of each peak to confirm its identity.
-
Table 1: Key Byproduct Characterization Data
| Compound Name | Structure | Molecular Weight ( g/mol ) | Key ¹H NMR Signals (CDCl₃) | Key MS (EI) m/z Fragments |
| Adamantan-2-one | C₁₀H₁₄O | 150.22 | ~2.53 (s, 2H), ~2.05 (m, 12H)[8] | 150 (M+), 122, 94, 79 |
| Triphenylphosphine Oxide | C₁₈H₁₅OP | 278.28 | ~7.5-7.9 (m, 15H) | 278 (M+), 277, 201, 183, 77 |
| 2-(2-hydroxy-2-adamantyl)acetonitrile | C₁₂H₁₇NO | 191.27 | ~4.15 (s, 1H, -OH in DMSO-d₆)[6] | 191 (M+), 173 (M-H₂O), 150 |
References
- RU2109727C1 - Method of synthesis of adamantane-2-one - Google P
-
Synthesis and Transformations of 2-(Adamantan-1-yl)aziridine - ResearchGate. [Link]
-
Novel Adamantane Derivatives: Synthesis, Cytotoxicity and Antimicrobial Properties - MDPI. [Link]
-
Bacterial Transformation of Adamantane and Its Derivatives: Regioselectivity and Biocatalytic Approaches - PMC - PubMed Central. [Link]
-
A Flow-Based Synthesis of 2-Aminoadamantane-2-carboxylic Acid - Baxendale Group. [Link]
-
Synthesis of 2-Azaadamantan-6-one: A Missing Isomer - PMC - NIH. [Link]
-
Synthesis of 1,2-Disubstituted Adamantane Derivatives by Construction of the Adamantane Framework - MDPI. [Link]
-
Synthesis of adamantane-2-carboxylic acid and of (2-adamantyl)acetic acid from adamantanone - ResearchGate. [Link]
-
Adamantan-2-ol. a Structure. b 1 T 1H NMR spectrum of... - ResearchGate. [Link]
- CN102850199A - Method for producing 2-adamantanone - Google P
-
Wittig Reaction - Examples and Mechanism - Master Organic Chemistry. [Link]
- US2787635A - Process for purifying tannic acid - Google P
-
Reaction of Adamantan-2-one with Acetonitrile in Basic Media - ResearchGate. [Link]
-
Synthesis of adamantane : r/OrganicChemistry - Reddit. [Link]
-
20.4. The Wittig reaction | Organic Chemistry II - Lumen Learning. [Link]
- CN1980877A - Method for producing 2-adamantanone - Google P
-
Wittig Reaction: Mechanism and Examples - NROChemistry. [Link]
-
Integrating NMR and MS for Improved Metabolomic Analysis: From Methodologies to Applications - PMC - NIH. [Link]
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NMR-Based Metabolomics Analysis of Metabolite Profiles in Two Species of Boletes Subjected to Different Drying Methods - MDPI. [Link]
-
The Wittig Reaction - Organic Reactions . [Link]
-
Fermentation and Purification Strategies for the Production of Betulinic Acid and Its Lupane-Type Precursors in Saccharomyces Cerevisiae - PubMed. [Link]
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Optimizing reaction conditions for the Knoevenagel condensation with adamantan-2-one.
Welcome to the technical support center for optimizing the Knoevenagel condensation with adamantan-2-one. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the unique challenges posed by this sterically hindered ketone. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you achieve successful and reproducible results.
Introduction: The Challenge of Adamantan-2-one in Knoevenagel Condensations
The Knoevenagel condensation is a powerful tool for carbon-carbon bond formation, typically involving the reaction of an aldehyde or ketone with an active methylene compound.[1] However, the application of this reaction to sterically hindered and less reactive ketones like adamantan-2-one presents significant hurdles. The bulky adamantyl cage restricts access to the carbonyl carbon, slowing down the nucleophilic attack by the enolate of the active methylene compound.[2] Consequently, standard Knoevenagel conditions often result in low to no conversion.
This guide will equip you with the knowledge to overcome these challenges by providing a systematic approach to optimizing your reaction conditions.
Troubleshooting Guide: Overcoming Common Hurdles
This section addresses specific issues you may encounter during the Knoevenagel condensation with adamantan-2-one.
Issue 1: No Reaction or Very Low Conversion
This is the most common problem when working with adamantan-2-one. The inherent low reactivity of the ketone is the primary cause.
Potential Causes & Solutions:
-
Insufficiently Active Catalyst: Weak bases like triethylamine or piperidine, often sufficient for aldehydes, may not be strong enough to promote the reaction with adamantan-2-one.
-
Solution 1: Stronger Basic Catalysts: Consider using stronger bases such as sodium ethoxide or potassium hydroxide.[3][4] These can more effectively deprotonate the active methylene compound, increasing the concentration of the reactive enolate.
-
Solution 2: Lewis Acid Catalysis: Lewis acids can activate the carbonyl group of adamantan-2-one, making it more electrophilic and susceptible to nucleophilic attack. Catalysts like TiCl₄, in combination with a base like pyridine, can be effective for hindered ketones.[1]
-
-
Low Reaction Temperature: The activation energy for the reaction with adamantan-2-one is likely high due to steric hindrance.
-
Solution: Increasing the reaction temperature is often necessary. Refluxing in a suitable solvent can significantly improve the reaction rate.
-
-
Water Inhibition: The Knoevenagel condensation produces water as a byproduct, which can inhibit the reaction equilibrium.[5]
-
Solution: Employ methods for water removal. A Dean-Stark apparatus is effective for azeotropic removal of water with solvents like benzene or toluene. Alternatively, adding molecular sieves to the reaction mixture can sequester water.
-
Issue 2: Formation of Side Products
Even when the reaction proceeds, you may observe the formation of unwanted side products.
Potential Causes & Solutions:
-
Self-Condensation of the Active Methylene Compound: While less common with ketones, highly active methylene compounds can undergo self-condensation, especially in the presence of strong bases.
-
Solution: Control the addition of the base. Add the base slowly to the mixture of adamantan-2-one and the active methylene compound to keep the concentration of the free enolate low.
-
-
Michael Addition: The α,β-unsaturated product of the Knoevenagel condensation can sometimes react with another equivalent of the active methylene compound via a Michael addition.
-
Solution: Use a stoichiometric amount of the active methylene compound or a slight excess of adamantan-2-one. Monitor the reaction closely by TLC or GC-MS and stop it once the desired product is formed.
-
Issue 3: Difficulties in Product Purification
The unique properties of adamantane derivatives can sometimes complicate purification.
Potential Causes & Solutions:
-
Similar Polarity of Starting Material and Product: The non-polar adamantyl group dominates the polarity of both the starting material and the product, making chromatographic separation challenging.
-
Solution 1: Recrystallization: Adamantane derivatives are often crystalline solids. Recrystallization from a suitable solvent system can be a highly effective purification method. Experiment with different solvents to find one that provides good differential solubility.
-
Solution 2: Optimized Chromatography: If column chromatography is necessary, use a long column with a shallow solvent gradient to maximize separation. Consider using non-polar eluents.
-
Frequently Asked Questions (FAQs)
Q1: Why is the Knoevenagel condensation with adamantan-2-one so much more difficult than with a typical aldehyde like benzaldehyde?
A1: There are two primary reasons. First, ketones are generally less reactive than aldehydes in nucleophilic addition reactions due to both electronic and steric factors. The carbonyl carbon of a ketone is less electrophilic than that of an aldehyde. Second, the adamantyl group is exceptionally bulky, creating significant steric hindrance around the carbonyl group. This makes it physically difficult for the nucleophilic enolate to approach and attack the carbonyl carbon.
Q2: What are the most promising active methylene compounds to use with adamantan-2-one?
A2: Highly acidic methylene compounds are more likely to be successful. Malononitrile and cyanoacetic acid are excellent candidates due to the strong electron-withdrawing nature of the nitrile and carboxylic acid groups, which increases the acidity of the methylene protons.[3] The reaction of adamantan-2-one with cyanoacetic acid has been reported to yield 2-adamantylideneacetonitrile after decarboxylation.[3]
Q3: Can I use microwave or ultrasonic irradiation to promote the reaction?
A3: Yes, these are excellent strategies for accelerating reactions with low reactivity. Microwave irradiation can rapidly heat the reaction mixture to high temperatures, often leading to significantly shorter reaction times and improved yields.[6][7] Similarly, sonication can enhance mass transfer and provide the activation energy needed to overcome the steric hindrance.[6]
Q4: Are there any "greener" solvent options for this reaction?
A4: While many traditional Knoevenagel condensations use solvents like benzene or toluene for azeotropic water removal, there is a push towards more environmentally friendly options. For some systems, water itself or ionic liquids have been used successfully.[8] However, for a challenging substrate like adamantan-2-one, a higher boiling point aprotic solvent like DMF or DMSO might be necessary to achieve a sufficient reaction temperature, especially if not using a Dean-Stark trap.
Experimental Protocols & Data
Table 1: Reported Conditions for Knoevenagel-type Reactions with Adamantan-2-one
| Active Methylene Compound | Catalyst/Reagents | Solvent | Temperature | Product | Yield | Reference |
| Cyanoacetic Acid | - | - | - | 2-Adamantylideneacetonitrile | - | [3] |
| Acetonitrile | KOH, dicyclohexano-18-crown-6 | - | - | 2-Adamantylideneacetonitrile | Up to 90% | [3] |
| Acetonitrile | NaH | DMSO | - | 2-(2-Hydroxy-2-adamantyl)acetonitrile | 70% (in mixture) | [3] |
Note: The first entry from the reference did not specify detailed reaction conditions but mentioned the synthesis of the product via this method.
Protocol 1: Synthesis of 2-Adamantylideneacetonitrile from Adamantan-2-one and Acetonitrile[4]
This protocol is based on the findings of Skomorokhov et al. and is suitable for producing the nitrile derivative.
Materials:
-
Adamantan-2-one
-
Acetonitrile
-
Potassium hydroxide (powdered)
-
Dicyclohexano-18-crown-6
-
Appropriate workup and purification solvents
Procedure:
-
To a stirred solution of adamantan-2-one in acetonitrile, add powdered potassium hydroxide and a catalytic amount of dicyclohexano-18-crown-6.
-
Stir the reaction mixture at room temperature or with gentle heating. The progress of the reaction can be monitored by Gas Chromatography (GC) or Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain 2-adamantylideneacetonitrile.
Visualizing the Process
Reaction Mechanism
The following diagram illustrates the general mechanism of the base-catalyzed Knoevenagel condensation.
Caption: General mechanism of the Knoevenagel condensation.
Troubleshooting Workflow
This flowchart provides a systematic approach to troubleshooting your Knoevenagel condensation with adamantan-2-one.
Caption: Troubleshooting workflow for adamantan-2-one Knoevenagel condensation.
References
-
Knoevenagel condensation. In: Wikipedia. ; 2023. Accessed January 22, 2026. [Link]
-
G, S.; S, A. Novel Methods of Knoevenagel Condensation. Banaras Hindu University; 2021. Accessed January 22, 2026. [Link]
-
Skomorokhov, M. Y.; Leonova, M. V.; Shiryaev, A. K.; Klimochkin, Y. N. Reaction of Adamantan-2-one with Acetonitrile in Basic Media. Russian Journal of Organic Chemistry. 2003;39(9):1360-1361. Accessed January 22, 2026. [Link]
-
Dhongade-Desai, S.; Shetake, P.; Mang, R. A.; et al. ENVIRONMENTALLY BENIGN PROTOCOL OF KNOEVENAGEL CONDENSATION REACTION. ResearchGate. Published online February 6, 2018. Accessed January 22, 2026. [Link]
-
Crystal structure of ethyl 2-cyano-2-(1,3-dithian-2-ylidene)acetate. National Center for Biotechnology Information. Accessed January 22, 2026. [Link]
-
Ethyl Cyanoacetate Reactions. ResearchGate. Published online 2022. Accessed January 22, 2026. [Link]
-
Knoevenagel Condensation Reaction Mechanism | Full Video Lecture. YouTube. Published online September 16, 2025. Accessed January 22, 2026. [Link]
-
Understanding the Knoevenagel Condensation Reaction: A Gateway to Α,β-Unsaturated Compounds. Oreate AI Blog. Published online January 8, 2026. Accessed January 22, 2026. [Link]
-
Knoevenagel Condensation Doebner Modification. Organic Chemistry Portal. Accessed January 22, 2026. [Link]
-
On the Reaction of Malononitrile with Acetylacetone. ResearchGate. Published online August 9, 2025. Accessed January 22, 2026. [Link]
-
Ethyl 2-cyano-2-(1,3-dithiepan-2-ylidene)acetate. ResearchGate. Published online December 30, 2025. Accessed January 22, 2026. [Link]
-
malononitrile. Organic Syntheses Procedure. Accessed January 22, 2026. [Link]
-
Study on optimum synthesis of ethyl cyanoacetate. E3S Web of Conferences. Accessed January 22, 2026. [Link]
-
Synthesis of 1,2-Disubstituted Adamantane Derivatives by Construction of the Adamantane Framework. National Center for Biotechnology Information. Published online November 16, 2023. Accessed January 22, 2026. [Link]
-
Recent developments using malononitrile in ultrasound-assisted multicomponent synthesis of heterocycles. National Center for Biotechnology Information. Accessed January 22, 2026. [Link]
-
(E)-Ethyl 2-cyano-2-(thiazolidin-2-ylidene)acetate. National Center for Biotechnology Information. Accessed January 22, 2026. [Link]
- Synthesis method of malononitrile.
-
A New Method for the Synthesis of 1-(1-Isocyanoethyl)adamantane. Semantic Scholar. Published online June 6, 2024. Accessed January 22, 2026. [Link]
- Process for the production of malononitrile.
-
Synthesis of new ethyl cyanoacetate analogs catalyzed by nano-Fe3O4@EA. OICC Press. Accessed January 22, 2026. [Link]
-
Malononitrile: A Versatile Active Methylene Group. SciSpace. Accessed January 22, 2026. [Link]
-
Deciphering the Knoevenagel condensation: towards a catalyst-free and water-mediated process. Organic & Biomolecular Chemistry. Published online 2024. Accessed January 22, 2026. [Link]
-
Synthesis of ethyl 2-cyano-2-(2-(4-R²-1-R¹-1H-pyrazol-3-yl)hydrazine-ylidene)acetates 4. ResearchGate. Accessed January 22, 2026. [Link]
-
ChemInform Abstract: Facile Synthesis of Highly Substituted 2-Pyrone Derivatives via a Tandem Knoevenagel Condensation/Lactonization Reaction of β-Formyl-esters and 1,3-Cyclohexadiones. ResearchGate. Published online August 6, 2025. Accessed January 22, 2026. [Link]
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Technical Support Center: Stabilizing Adamantan-2-ylideneacetic Acid During Experimental Workup
Welcome to the technical support center for researchers, scientists, and drug development professionals working with adamantane derivatives. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the specific challenges associated with the workup and purification of adamantan-2-ylideneacetic acid, a molecule of significant interest in medicinal chemistry. Our goal is to equip you with the knowledge to prevent decomposition and ensure the integrity of your compound. The adamantane cage imparts unique lipophilic and rigid characteristics to molecules, but the exocyclic double bond in conjugation with a carboxylic acid introduces potential stability issues that must be carefully managed during isolation.[1]
Troubleshooting Guide: Diagnosing and Preventing Decomposition
This section addresses common problems encountered during the workup of adamantan-2-ylideneacetic acid, providing potential causes and actionable solutions.
| Observed Problem | Potential Cause(s) | Recommended Solution(s) |
| Low final yield after workup and purification. | 1. Acid-catalyzed decomposition: Prolonged exposure to strong acidic conditions during extraction can lead to hydration of the double bond or isomerization of the adamantane cage.[2] 2. Decarboxylation: Although less common for α,β-unsaturated acids without a β-keto group, the bulky adamantane substituent and elevated temperatures can promote the loss of CO2.[3][4] 3. Mechanical loss during extraction/filtration: The compound may have some solubility in the aqueous phase, or fine crystals may pass through the filter paper. | 1. Minimize acid contact time and strength: Use a weaker acid (e.g., 1M HCl or citric acid) for acidification and perform the extraction swiftly. Keep the reaction and extraction mixtures cold (0-5 °C). 2. Avoid high temperatures: Concentrate organic solvents under reduced pressure at low temperatures (<40 °C). Avoid heating the acidic aqueous solution. 3. Optimize extraction and filtration: Saturate the aqueous layer with NaCl to decrease the solubility of the organic product. Use a fine-porosity filter funnel for collecting the solid. Back-extract the aqueous layer with a fresh portion of organic solvent. |
| Presence of an unexpected impurity with a higher molecular weight in the NMR/MS. | Hydration of the double bond: Acid-catalyzed addition of water across the exocyclic double bond can form 2-hydroxy-2-adamantylacetic acid. This is a common decomposition pathway for alkenes in the presence of aqueous acid. | Strictly anhydrous conditions (if possible before workup): While the workup is aqueous, minimizing the time the compound is in an acidic aqueous environment is key. Neutralize the reaction mixture to a slightly basic pH before extraction, then carefully re-acidify the aqueous layer to precipitate the product. |
| Appearance of multiple spots on TLC, some with similar polarity to the product. | Isomerization of the exocyclic double bond: Under acidic or basic conditions, the exocyclic double bond can potentially migrate to an endocyclic position, leading to a mixture of isomers.[2] While the exocyclic isomer is generally more stable in adamantane systems, this possibility should not be dismissed, especially if harsh conditions are used. | Maintain a controlled pH during workup: Buffer the aqueous solutions if possible. When acidifying to precipitate the product, do so slowly and only to the point of complete precipitation (typically pH 3-4). Avoid strongly basic conditions (pH > 10) for extended periods. |
| Broad or disappearing carboxylic acid proton peak in ¹H NMR. | Incomplete removal of basic or acidic impurities: Residual base (e.g., from a basic wash) or acid can lead to proton exchange, broadening the carboxylic acid peak. | Thorough washing and drying: Wash the organic extract with brine to remove excess water and dissolved salts. Ensure the organic solvent is thoroughly dried with a suitable drying agent (e.g., anhydrous Na2SO4 or MgSO4) before evaporation. |
Experimental Protocols
Recommended Workup Procedure for Adamantan-2-ylideneacetic Acid
This protocol is designed to minimize decomposition by controlling pH and temperature.
-
Quenching the Reaction:
-
Cool the reaction mixture to 0-5 °C in an ice bath.
-
Slowly add a saturated aqueous solution of NH4Cl to quench the reaction.
-
-
Solvent Removal (if applicable):
-
If the reaction was performed in a water-miscible solvent (e.g., THF, dioxane), remove the solvent under reduced pressure at a temperature below 40 °C.
-
-
Extraction:
-
Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate, dichloromethane) three times.
-
Combine the organic layers.
-
-
Washing:
-
Wash the combined organic layers with brine (saturated NaCl solution) to remove the majority of the water.
-
-
Drying and Concentration:
-
Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure at a temperature below 40 °C to obtain the crude product.
-
-
Purification by Recrystallization:
-
Dissolve the crude product in a minimal amount of a suitable hot solvent or solvent mixture (e.g., ethanol/water, acetone/hexanes).
-
Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.
-
Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
-
Potential Decomposition Pathways
The following diagrams illustrate the most probable decomposition pathways for adamantan-2-ylideneacetic acid during workup.
Caption: Potential decomposition pathways of Adamantan-2-ylideneacetic acid.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH range for the aqueous workup of adamantan-2-ylideneacetic acid?
A: It is recommended to keep the pH as close to neutral as possible for as long as possible. During the extraction of the carboxylic acid, a slightly acidic pH (around 3-4) is necessary to ensure it is in its protonated, less water-soluble form. Avoid strongly acidic (pH < 2) and strongly basic (pH > 10) conditions to minimize the risk of hydration and isomerization, respectively.
Q2: Can I use a strong base like NaOH to extract my product into the aqueous phase?
A: While technically possible, using a strong base like NaOH for an extended period is not recommended due to the risk of double bond isomerization. If a basic extraction is necessary, use a milder base like sodium bicarbonate (NaHCO3) and keep the contact time to a minimum. Always keep the solution cold during this process.
Q3: My compound seems to be "oiling out" during recrystallization instead of forming crystals. What can I do?
A: "Oiling out" often occurs when the solution is supersaturated or when impurities are present. Try the following:
-
Add a small amount of a co-solvent in which your compound is more soluble to the hot solution.
-
Ensure the solution cools down very slowly. You can do this by placing the flask in a large beaker of hot water and allowing it to cool to room temperature undisturbed.
-
Try a different solvent system for recrystallization. A solvent system of hexanes and ethyl acetate is often effective for adamantane derivatives.
Q4: Is adamantan-2-ylideneacetic acid sensitive to air or light?
A: While the adamantane cage itself is highly stable, α,β-unsaturated systems can be susceptible to polymerization or isomerization upon exposure to light.[4] It is good practice to store the compound in a dark container, under an inert atmosphere (like nitrogen or argon), and at a low temperature to ensure long-term stability.
Q5: What are the expected ¹H NMR signals for the potential decomposition products?
A:
-
2-Hydroxy-2-adamantylacetic acid: The disappearance of the vinyl proton signal and the appearance of a singlet for the two protons of the acetic acid moiety adjacent to the quaternary carbon.
-
Isomeric Adamantane Acetic Acid (Endocyclic Double Bond): The appearance of new vinyl proton signals in a different region of the spectrum, likely with different coupling constants.
-
Decarboxylation Product (2-Methyleneadamantane): The disappearance of the carboxylic acid proton and the appearance of two new vinyl proton signals, typically as singlets or narrow multiplets.
By understanding the inherent stability of the adamantane core and the potential reactivity of the α,β-unsaturated carboxylic acid moiety, you can optimize your workup conditions to isolate adamantan-2-ylideneacetic acid with high purity and yield.[1]
References
-
Synthesis of 1,2-Disubstituted Adamantane Derivatives by Construction of the Adamantane Framework. PMC. Available at: [Link]
-
A Flow-Based Synthesis of 2-Aminoadamantane-2-carboxylic Acid. Baxendale Group. Available at: [Link]
-
Synthesis of adamantane‐2‐carboxylic acid and of (2‐adamantyl)acetic acid from adamantanone | Request PDF. ResearchGate. Available at: [Link]
-
A Flow-Based Synthesis of 2-Aminoadamantane-2-carboxylic Acid. ResearchGate. Available at: [Link]
-
Twisted amide reduction under Wolff-Kishner conditions: synthesis of a benzo-1-aza-adamantane derivative. PubMed. Available at: [Link]
-
HYDROLYTIC STABILITY OF ADAMANTANE HYBRID MOLECULES | Journal of Chemical Technology and Metallurgy. Available at: [Link]
-
Isomerization dynamics of a novel cis/trans‐only merocyanine. ResearchGate. Available at: [Link]
- Method for separation and purification of 2-adamantanecarboxylic acid and 1-adamantanecarboxylic acid. Google Patents.
-
Decarboxylation. Master Organic Chemistry. Available at: [Link]
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pH-Controlled isomerization kinetics of ortho-disubstituted benzamidines. Beilstein Journals. Available at: [Link]
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Fac-to-mer isomerization triggers hydride transfer from Mn(i) complex fac-[(dppm)Mn(CO)3H]. Chemical Communications (RSC Publishing). Available at: [Link]
- Purification of adipic acid. Google Patents.
- Method of synthesis of adamantane-2-one. Google Patents.
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Decarboxylation Reaction Mechanism. YouTube. Available at: [Link]
-
pH-Controlled isomerization kinetics of ortho-disubstituted benzamidines: E/Z isomerism and axial chirality. Beilstein Journals. Available at: [Link]
-
9.4: β-Ketoacids Decarboxylate. Chemistry LibreTexts. Available at: [Link]
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Enhanced purification of Mullerian inhibiting substance by lectin affinity chromatography. PubMed. Available at: [Link]
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4-protoadamantanone (tricyclo-[4.3.1.0 3,8 ]decan-4-one. Organic Syntheses Procedure. Available at: [Link]
- Process for purifying tannic acid. Google Patents.
-
Decarboxylation (video) | Carboxylic acids. Khan Academy. Available at: [Link]
-
Isomerization of bioactive acylhydrazones triggered by light or thiols. PubMed. Available at: [Link]
-
Transformation of 2-Alkyl-2-adamantanols in Nitric Acid. ResearchGate. Available at: [Link]
-
Decarboxylation. Organic Chemistry Portal. Available at: [Link]
-
Reagents & Solvents: Solvents for Recrystallization. University of Rochester. Available at: [Link]
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- 1. HYDROLYTIC STABILITY OF ADAMANTANE HYBRID MOLECULES | Journal of Chemical Technology and Metallurgy [j.uctm.edu]
- 2. Synthesis of 1,2-Disubstituted Adamantane Derivatives by Construction of the Adamantane Framework - PMC [pmc.ncbi.nlm.nih.gov]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. chem.libretexts.org [chem.libretexts.org]
Troubleshooting guide for the synthesis of substituted Adamantan-2-ylideneacetic acids.
Technical Support Center: Synthesis of Substituted Adamantan-2-ylideneacetic Acids
Welcome to the technical support center for the synthesis of substituted adamantan-2-ylideneacetic acids. This guide is designed for researchers, medicinal chemists, and professionals in drug development who are working with this unique and sterically hindered class of compounds. The adamantane cage, with its rigid and lipophilic nature, is a valuable scaffold in medicinal chemistry, and its derivatives often exhibit interesting biological activities. However, their synthesis can present specific challenges.
This document provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and practical laboratory experience. Our goal is to empower you to overcome common hurdles and achieve successful, reproducible syntheses.
Troubleshooting Guide: Navigating the Synthetic Pathway
The synthesis of substituted adamantan-2-ylideneacetic acids typically proceeds via a two-step sequence: an olefination reaction of adamantan-2-one (or a substituted derivative) to form an adamantanylidene acetate ester, followed by hydrolysis to the final carboxylic acid. This guide is structured to address potential issues in each of these critical stages.
Workflow Overview: Synthesis of Adamantan-2-ylideneacetic Acids
Caption: General synthetic workflow for substituted adamantan-2-ylideneacetic acids.
Part 1: The Olefination Reaction (Wittig & Horner-Wadsworth-Emmons)
The formation of the exocyclic double bond on the rigid adamantane core is the cornerstone of this synthesis. The most common methods are the Wittig reaction and the Horner-Wadsworth-Emmons (HWE) reaction.[1][2] Both involve the reaction of adamantan-2-one with a phosphorus-stabilized carbanion.
Symptoms:
-
TLC or GC-MS analysis shows a significant amount of unreacted adamantan-2-one.
-
The isolated yield of the ester is significantly lower than expected.
Potential Causes & Solutions:
| Cause | Explanation | Recommended Action |
| Steric Hindrance | Adamantan-2-one is a sterically hindered ketone.[3] The bulky adamantyl cage can impede the approach of the phosphorus ylide or phosphonate carbanion to the carbonyl carbon. | - Switch to HWE Reaction: Phosphonate carbanions used in the HWE reaction are generally more nucleophilic and less basic than Wittig ylides, often leading to better results with hindered ketones.[2][4] - Increase Reaction Temperature: Carefully increasing the reaction temperature can provide the necessary activation energy to overcome the steric barrier. Monitor for potential side reactions. - Use a Less Hindered Reagent: If possible, consider using a smaller phosphonate ester (e.g., dimethyl or diethyl) in the HWE reaction. |
| Insufficiently Reactive Ylide/Carbanion | The stability of the ylide/carbanion affects its reactivity. For the synthesis of α,β-unsaturated esters, stabilized ylides/carbanions are used. If the reagent is too stable, it may not be reactive enough for adamantan-2-one. | - Choice of Base: Ensure a sufficiently strong base is used to completely deprotonate the phosphonium salt or phosphonate ester. For phosphonate esters, NaH or KHMDS are common choices. For Wittig reagents, n-BuLi or NaNH2 may be necessary.[1] - Anhydrous Conditions: Traces of water will quench the strongly basic ylide or carbanion. Ensure all glassware is oven-dried and solvents are anhydrous. |
| Poor Solubility of Reactants | Adamantan-2-one and its derivatives can have limited solubility in some organic solvents, leading to a heterogeneous reaction mixture and slow reaction rates. | - Solvent Selection: THF and DMSO are often good choices for their ability to dissolve a wide range of organic compounds and for their compatibility with the strong bases used. - Sonication: Applying ultrasound can help to break up solid aggregates and increase the effective surface area of the reactants. |
Symptoms:
-
Multiple spots on TLC or peaks in GC-MS that are not starting material or the desired product.
-
Difficulty in purifying the desired ester.
Potential Causes & Solutions:
| Cause | Explanation | Recommended Action |
| Side Reactions of the Ylide/Carbanion | The ylide or carbanion can participate in side reactions, such as self-condensation or reaction with other electrophiles. | - Controlled Addition: Add the base to the phosphonium salt/phosphonate ester at a low temperature (e.g., 0 °C or -78 °C) to form the ylide/carbanion, and then add the adamantan-2-one solution dropwise to this mixture. This keeps the concentration of the ketone high relative to the ylide. |
| Epimerization or Isomerization | Depending on the substituents on the acetic acid moiety, there might be potential for isomerization of the double bond or epimerization of adjacent stereocenters under basic conditions. | - Milder Base: If possible, use a milder base that is still capable of deprotonation. For HWE reactions, LiCl with an amine base (Masamune-Roush conditions) can be a milder alternative.[4] - Temperature Control: Maintain a low reaction temperature to minimize these side reactions. |
| Byproducts from the Wittig Reaction | A common byproduct of the Wittig reaction is triphenylphosphine oxide (TPPO). Its removal can be challenging. | - Prefer the HWE Reaction: The phosphate byproduct from the HWE reaction is typically water-soluble and easily removed by an aqueous workup.[2] - Purification of Wittig Product: If the Wittig reaction is used, TPPO can sometimes be removed by precipitation from a non-polar solvent (e.g., hexane/ether mixture) or by column chromatography. |
Part 2: The Hydrolysis of the Ester
The final step is the conversion of the adamantan-2-ylideneacetic ester to the corresponding carboxylic acid. This is typically achieved through acid- or base-catalyzed hydrolysis.
Symptoms:
-
The presence of the starting ester in the final product after workup, as detected by NMR, IR, or LC-MS.
Potential Causes & Solutions:
| Cause | Explanation | Recommended Action |
| Steric Hindrance around the Ester | The bulky adamantyl group can hinder the approach of water or hydroxide/hydronium ions to the ester carbonyl, slowing down the rate of hydrolysis.[5] | - Prolonged Reaction Time and/or Increased Temperature: Allow the reaction to proceed for a longer duration or gently heat the reaction mixture to increase the rate of hydrolysis. - Choice of Hydrolysis Conditions: Basic hydrolysis (saponification) is often more efficient for sterically hindered esters than acidic hydrolysis. A mixture of an alcohol (e.g., ethanol) and aqueous NaOH or KOH is commonly used. |
| Low Solubility of the Ester | The ester may be poorly soluble in the aqueous/alcoholic hydrolysis medium, leading to a slow, heterogeneous reaction.[6] | - Use of a Co-solvent: Employ a co-solvent like THF or dioxane that is miscible with both the aqueous phase and the organic substrate to create a homogeneous reaction mixture. |
Symptoms:
-
Low recovery of the final carboxylic acid product after workup and purification.
-
The isolated product is impure, often contaminated with inorganic salts.[7]
Potential Causes & Solutions:
| Cause | Explanation | Recommended Action |
| Precipitation and Emulsion Formation during Workup | Upon acidification of the reaction mixture after basic hydrolysis, the carboxylic acid product may precipitate out. Emulsions can also form, making phase separation difficult. | - Careful Acidification: Add the acid slowly and with vigorous stirring to control the precipitation. Cooling the mixture in an ice bath can also be beneficial. - Extraction with a Suitable Solvent: Use an appropriate organic solvent for extraction (e.g., ethyl acetate, dichloromethane). If an emulsion forms, adding a saturated brine solution can help to break it. |
| Low Solubility of the Final Product | The final adamantane-based carboxylic acid may have limited solubility in common organic solvents, making purification by recrystallization or chromatography challenging.[7] | - Recrystallization Solvent Screening: Systematically screen a range of solvents and solvent mixtures to find a suitable system for recrystallization. - Alternative Purification: If recrystallization is ineffective, consider other methods such as trituration or, if the product is sufficiently volatile, sublimation under high vacuum. |
Frequently Asked Questions (FAQs)
Q1: Should I use the Wittig or the Horner-Wadsworth-Emmons (HWE) reaction for the olefination of adamantan-2-one?
A1: For the olefination of a sterically hindered ketone like adamantan-2-one, the Horner-Wadsworth-Emmons (HWE) reaction is generally recommended.[2][4] The phosphonate carbanions used in the HWE reaction are more nucleophilic than the corresponding Wittig ylides, which often leads to higher yields with challenging substrates.[4] Furthermore, the water-soluble phosphate byproduct of the HWE reaction is much easier to remove during workup compared to the triphenylphosphine oxide (TPPO) generated in the Wittig reaction.[2]
Q2: My substituted adamantan-2-one starting material is difficult to synthesize or purify. Are there any general tips?
A2: The synthesis of substituted adamantan-2-ones can indeed be challenging due to the inertness of the adamantane cage.[8] Direct functionalization often leads to a mixture of products.[8] A common route is the oxidation of adamantane or a substituted adamantane with a strong oxidizing agent like concentrated sulfuric acid.[9][10] Purification can be achieved by methods such as steam distillation or recrystallization.[9][10] It is crucial to thoroughly characterize the starting ketone before proceeding to the olefination step to avoid carrying impurities through the synthesis.
Q3: What are the best analytical techniques to monitor the progress of these reactions?
A3:
-
Thin-Layer Chromatography (TLC): This is a quick and effective way to monitor the disappearance of the starting materials and the appearance of the product. Staining with potassium permanganate is often effective for visualizing the newly formed double bond.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is useful for monitoring the olefination reaction, allowing for the identification of starting materials, products, and byproducts.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR is essential for characterizing the intermediate ester and the final carboxylic acid product. The disappearance of the ester's alkyl group signals and the appearance of a broad carboxylic acid proton signal in the ¹H NMR spectrum are indicative of successful hydrolysis.
-
Infrared (IR) Spectroscopy: The carbonyl stretching frequency can be used to distinguish between the starting ketone (~1720 cm⁻¹), the α,β-unsaturated ester (~1715 cm⁻¹ and ~1650 cm⁻¹ for C=C), and the carboxylic acid (broad O-H stretch ~3000 cm⁻¹ and C=O stretch ~1700 cm⁻¹).[9]
Q4: Can I expect a specific stereochemistry (E/Z) for the newly formed double bond?
A4: The HWE reaction with stabilized phosphonates, such as those used to form α,β-unsaturated esters, typically shows a high selectivity for the (E)-isomer.[2][11] This is due to thermodynamic control in the reaction pathway. For certain applications where the (Z)-isomer is desired, modified conditions, such as the Still-Gennari modification using electron-withdrawing groups on the phosphonate, may be employed, although this is less common for simple acetate derivatives.[4]
References
-
Myers, A. G. Olefination Reactions. Andrew G. Myers Research Group, Harvard University. [Link]
-
Reactions of methyl esters of adamantane acids with acetonitrile. ResearchGate. [Link]
- Method of synthesis of adamantane-2-one.
-
Chemistry of adamantane. Part III. The synthesis and reactions of 1,2-disubstituted adamantane derivatives. Journal of the Chemical Society C. [Link]
-
Wittig Reaction - Examples and Mechanism. Master Organic Chemistry. [Link]
-
Wittig-Horner Reaction Horner-Wadsworth-Emmons Reaction. Organic Chemistry Portal. [Link]
-
Wittig Reaction. Organic Chemistry Portal. [Link]
-
Overcoming Water Insolubility in Flow: Enantioselective Hydrolysis of Naproxen Ester. MDPI. [Link]
- Preparation method of 2-adamantanol and 2-adamantanone.
-
Synthesis of 1,2-Disubstituted Adamantane Derivatives by Construction of the Adamantane Framework. PMC. [Link]
-
Horner–Wadsworth–Emmons reaction. Wikipedia. [Link]
-
Bacterial Transformation of Adamantane and Its Derivatives: Regioselectivity and Biocatalytic Approaches. PMC. [Link]
-
Synthesis of adamantane-2-carboxylic acid and of (2-adamantyl)acetic acid from adamantanone. ResearchGate. [Link]
-
Synthesis of adamantane. Reddit. [Link]
-
A Flow-Based Synthesis of 2-Aminoadamantane-2-carboxylic Acid. ResearchGate. [Link]
-
Hydrolysis Rate Constants for Enhancing Property-Reactivity Relationships. EPA NEPID. [Link]
-
Recent Applications of the Horner-Wadsworth-Emmons Reaction to the Synthesis of Natural Products. CONICET. [Link]
-
Adamantane chemistry. Part I. The synthesis of 1,2-disubstituted adamantanes. Journal of the Chemical Society C: Organic. [Link]
-
Oxidative functionalization of adamantanes (review). ResearchGate. [Link]
-
Wittig reaction. Wikipedia. [Link]
-
Recent Progress in the Horner-Wadsworth-Emmons Reaction. ResearchGate. [Link]
-
Hydrolysis-Resistant Ester-Based Linkers for Development of Activity-Based NIR Bioluminescence Probes. PMC. [Link]
-
Horner-Wadsworth-Emmons Reaction. NROChemistry. [Link]
-
ALEKS: Predicting the reactants or products of ester hydrolysis. YouTube. [Link]
-
A Flow-Based Synthesis of 2-Aminoadamantane-2-carboxylic Acid. Baxendale Group. [Link]
-
Novel Adamantane Derivatives: Synthesis, Cytotoxicity and Antimicrobial Properties. MDPI. [Link]
- Method for producing 2-adamantanone.
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- 5. Hydrolysis-Resistant Ester-Based Linkers for Development of Activity-Based NIR Bioluminescence Probes - PMC [pmc.ncbi.nlm.nih.gov]
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Technical Support Center: Column Chromatography of Adamantan-2-ylideneacetic Acid Esters
This guide provides in-depth technical support for researchers, scientists, and drug development professionals facing challenges with the purification of Adamantan-2-ylideneacetic acid esters using column chromatography. The unique physicochemical properties of the adamantane cage—high lipophilicity, rigidity, and steric bulk—coupled with the polarity of the ester and the exocyclic double bond, present specific purification hurdles. This document is structured as a series of frequently asked questions and troubleshooting scenarios to directly address common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What is the most suitable stationary phase for purifying Adamantan-2-ylideneacetic acid esters?
For standard applications, silica gel (SiO₂) with a particle size of 40-63 µm is the workhorse stationary phase. The polarity of the ester and the π-system of the double bond allow for sufficient interaction with the polar silanol groups on the silica surface. Adamantane derivatives themselves are highly non-polar, and this technique effectively separates them from even more non-polar starting materials or byproducts like adamantane itself.[1]
-
Expert Insight: The choice of silica is critical. Standard, slightly acidic silica gel is usually effective. However, if you observe significant tailing or degradation of an acid-sensitive ester, consider using deactivated or neutral silica gel. This minimizes strong secondary interactions with residual silanol groups that are often the primary cause of peak tailing.[2][3]
Q2: How do I select an appropriate mobile phase (eluent) for my separation?
The principle is to find a solvent system that provides a retention factor (Rƒ) for your target compound in the range of 0.25-0.35 on a Thin Layer Chromatography (TLC) plate. This Rƒ value typically translates to an effective separation on a column.
-
Start with a non-polar/polar solvent system. The most common and effective system for these compounds is a mixture of a non-polar solvent like hexanes or heptane and a more polar solvent like ethyl acetate.
-
Perform TLC trials. Spot your crude reaction mixture on a TLC plate and run it in various ratios of your chosen solvent system (e.g., 95:5, 90:10, 80:20 Hexane:Ethyl Acetate).
-
Optimize the ratio. Adjust the solvent ratio until you achieve good separation between your product spot and major impurities, with the product Rƒ in the optimal 0.25-0.35 range.[4]
-
Causality: The non-polar solvent (e.g., hexane) has minimal interaction with the silica gel, allowing all compounds to move. The polar solvent (e.g., ethyl acetate) competes with your compound for the binding sites on the silica. By increasing the proportion of the polar solvent, you increase the eluting power of the mobile phase, causing all compounds to move faster up the column.[4][5]
Q3: My Adamantan-2-ylideneacetic acid ester is not visible under a UV lamp (254 nm) on the TLC plate. How can I visualize it?
While the α,β-unsaturated ester moiety provides some UV activity, the adamantane cage does not. If the concentration is low or the ester substitution is minimal, UV visualization can be faint. In these cases, chemical staining is required.
-
Potassium Permanganate (KMnO₄) Stain: This is an excellent choice as it reacts readily with the exocyclic double bond of the ylidene group. It produces a yellow spot on a purple background. This stain is highly sensitive for any oxidizable group.[6][7]
-
p-Anisaldehyde Stain: This is a versatile stain that reacts with many functional groups, including the ester, to produce colored spots upon heating. It can help differentiate compounds based on the color of the spot.[6][7]
-
Iodine Chamber: Iodine vapor reversibly complexes with many organic compounds, appearing as brown spots. This method is non-destructive, but the spots fade over time.[6][7]
| Staining Reagent | Preparation | Procedure | Expected Result with Adamantan-2-ylideneacetic acid esters |
| Potassium Permanganate | 1.5g KMnO₄, 10g K₂CO₃, 1.25mL 10% NaOH in 200mL water.[7] | Dip the TLC plate in the solution and gently warm with a heat gun. | Yellow spot on a purple background (reacts with the C=C bond). |
| p-Anisaldehyde | 135mL ethanol, 5mL conc. H₂SO₄, 1.5mL acetic acid, 3.7mL p-anisaldehyde.[7] | Dip the plate, then heat strongly with a heat gun until spots appear. | Colored spots (typically pink, blue, or purple) will appear. |
| Iodine | Place a few crystals of I₂ in a sealed chamber (e.g., a jar). | Place the dried TLC plate in the chamber for a few minutes. | Brown spots will appear against a lighter brown background. |
Troubleshooting Guide
This section addresses specific problems you may encounter during column chromatography purification.
Problem: My compound is streaking or tailing down the column and TLC plate.
Cause: Peak tailing is a common issue where the peak is asymmetric, having a broader second half.[8] This is typically caused by more than one retention mechanism occurring simultaneously.[2][3] For adamantane derivatives on silica, the primary hydrophobic interaction can be supplemented by strong, undesirable interactions between the ester's carbonyl and the acidic silanol (Si-OH) groups on the silica surface.[2]
Solutions:
-
Reduce Sample Concentration: Overloading the column is a frequent cause of tailing. The stationary phase becomes saturated, leading to poor peak shape.[8] Try loading less material onto the column. A general rule of thumb is to load 1g of crude material per 20-40g of silica gel.
-
Incorporate a More Polar Solvent: Adding a small amount (0.5-1%) of a highly polar solvent like methanol or a few drops of acetic acid to your eluent can competitively block the highly active silanol sites, leading to more symmetrical peaks.
-
Use Deactivated Silica: As mentioned in the FAQs, using a neutral or end-capped silica gel can prevent these strong secondary interactions.
-
Operate at a Lower pH: Ensuring the full protonation of residual silanol groups by maintaining a lower pH can minimize secondary interactions that cause tailing.[2][8]
Problem: I have very poor separation between my product and a non-polar byproduct.
Cause: Your chosen mobile phase is likely too polar, causing both your desired product and the impurity to elute too quickly without sufficient interaction with the stationary phase. Alternatively, the polarity difference between the compounds is too small for the selected system.
Solutions:
-
Decrease Mobile Phase Polarity: Use a higher percentage of the non-polar solvent (e.g., move from 80:20 to 90:10 Hexane:Ethyl Acetate). This will increase the retention time of all compounds and magnify the small differences in their polarity, improving separation.
-
Use a Gradient Elution: Start with a very non-polar mobile phase to elute the non-polar impurity first. Then, gradually increase the polarity of the mobile phase over time to elute your more polar product. A shallower gradient around the elution time of your compound can significantly improve resolution.[9]
-
Change Solvent System: The selectivity of the separation can be altered by changing the solvents. For instance, substituting ethyl acetate with dichloromethane or a hexane/ether mixture might change the specific interactions with your compounds and improve separation.
Problem: My product is not eluting from the column, even with a highly polar mobile phase.
Cause: This can happen if the compound has unexpectedly high polarity or if it has precipitated at the top of the column.
Solutions:
-
Check Solubility: Ensure your crude product is fully soluble in the mobile phase. If the sample is dissolved in a strong solvent (like pure dichloromethane) for loading but the running eluent is non-polar (like 95:5 Hexane:EtOAc), the compound can crash out of solution upon entering the column.[10] Always dissolve the sample in a solvent mixture that is no more polar than the initial mobile phase.
-
Drastic Polarity Increase: If solubility is not the issue, a much more polar solvent is needed. Try flushing the column with a mobile phase containing a significant portion of a very polar solvent, such as 10-20% methanol in dichloromethane.
-
Consider Reversed-Phase Chromatography: If the compound is highly polar, normal-phase chromatography may not be suitable. In reversed-phase chromatography, a non-polar stationary phase (like C18 silica) is used with a polar mobile phase (like methanol/water or acetonitrile/water).[11] This is particularly useful if your adamantane ester has additional polar functional groups.[11]
Experimental Protocols & Workflows
Workflow for Method Selection
The following diagram outlines the logical steps for developing a purification method for your Adamantan-2-ylideneacetic acid ester.
Caption: Workflow for selecting a column chromatography method.
Protocol 1: Standard Flash Column Chromatography (Isocratic)
This protocol is suitable when TLC analysis shows good separation with a single solvent mixture.
-
Column Preparation:
-
Select a column of appropriate size (e.g., for 1g of crude material, use a column that holds ~40g of silica).
-
Prepare a slurry of silica gel in the chosen non-polar solvent (e.g., hexane).
-
Pour the slurry into the column and use gentle air pressure to pack it into a firm, level bed. Ensure there are no air bubbles or cracks.
-
Add a thin layer of sand (~0.5 cm) on top of the silica bed to prevent disturbance during sample loading.
-
-
Sample Loading:
-
Dissolve the crude product (~1g) in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase itself).
-
Alternative (Dry Loading): Dissolve the crude product in a volatile solvent, add a small amount of silica gel (~2-3g), and evaporate the solvent to get a dry, free-flowing powder. This is the preferred method for preventing issues with sample solubility.[10]
-
Carefully apply the dissolved sample or the dry-loaded silica to the top of the column.
-
-
Elution:
-
Carefully add the pre-mixed mobile phase (eluent) to the column.
-
Apply gentle, steady air pressure to the top of the column to achieve a flow rate of approximately 2 inches/minute.
-
Collect fractions in an ordered array of test tubes.
-
-
Analysis:
-
Analyze the collected fractions by TLC to identify which ones contain the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure (rotary evaporation) to yield the purified Adamantan-2-ylideneacetic acid ester.
-
Troubleshooting Flowchart: Peak Tailing
Caption: A decision tree for troubleshooting peak tailing.
References
-
Bacterial Transformation of Adamantane and Its Derivatives: Regioselectivity and Biocatalytic Approaches - PMC. (2025). PubMed Central. [Link]
-
Synthesis of 1,2-Disubstituted Adamantane Derivatives by Construction of the Adamantane Framework - PMC. (2023). PubMed Central. [Link]
-
Novel Adamantane Derivatives: Synthesis, Cytotoxicity and Antimicrobial Properties. (2024). MDPI. [Link]
-
Mobile Phase Optimization: A Critical Factor in HPLC. (2025). Phenomenex. [Link]
-
Synthesis of adamantane-2-carboxylic acid and of (2-adamantyl)acetic acid from adamantanone | Request PDF. (2025). ResearchGate. [Link]
-
Peak Tailing in HPLC. (n.d.). Element Lab Solutions. [Link]
-
Chromatographic retention of adamantane derivatives in high-performance liquid chromatography | Request PDF. (2025). ResearchGate. [Link]
-
Visualizing TLC Plates. (2022). Chemistry LibreTexts. [Link]
-
Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. (2025). Waters Blog. [Link]
-
Synthesis of adamantane derivatives. 59. Reactions of some electrophilic adamantane derivatives with unsaturated organosilanes. (n.d.). ACS Publications. [Link]
-
What Causes Peak Tailing in HPLC? (n.d.). Chrom Tech, Inc. [Link]
- Method of synthesis of adamantane-2-one. (n.d.).
-
Adamantane in Drug Delivery Systems and Surface Recognition. (n.d.). MDPI. [Link]
-
Trouble with chiral separations. (2020). Chromatography Today. [Link]
-
Column chromatography. (n.d.). Columbia University. [Link]
-
Visualizing a TLC plate. (2021). YouTube. [Link]
-
How to Reduce Peak Tailing in HPLC? (2025). Phenomenex. [Link]
-
Four-directional synthesis of adamantane derivatives. (n.d.). Arkat USA. [Link]
-
SYNTHESIS OF CERTAIN HOMOLOGS OF ADAMANTANE FROM ADAMANTANE CARBOXYLIC-1 ACID. (n.d.). DTIC. [Link]
-
Liquid chromatography of adamantane derivatives | Request PDF. (2025). ResearchGate. [Link]
-
An Introduction to Peak Tailing, Fronting and Splitting in Chromatography. (2022). ACD/Labs. [Link]
-
(PDF) Four-Directional Synthesis of Adamantane Derivatives. (n.d.). ResearchGate. [Link]
-
Quasi-normal phase chromatography of nitrogen-containing adamantane derivatives. (2025). ResearchGate. [Link]
- Process for producing 2-alkyl-2-adamantyl ester. (n.d.).
-
Challenges and Solutions for Purification of ADAMTS Proteases: An Overview. (n.d.). PubMed. [Link]
-
Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. (2024). alwsci. [Link]
-
TLC Visualization Reagents. (n.d.). EPFL. [Link]
-
What is the basic principle for selecting mobile phase in preparative column chromatography? (2014). ResearchGate. [Link]
-
TLC Visualization Methods. (n.d.). University of Rochester. [Link]
-
Designing Organic π-Conjugated Molecules for Crystalline Solid Solutions: Adamantane-Substituted Naphthalenes. (n.d.). PUBDB. [Link]
-
The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks. (2019). LCGC International. [Link]
-
Part 10: TLC - Visualization of Spots (Thin Layer Chromatography). (2018). YouTube. [Link]
-
High-Pressure Synthesis of Nanodiamonds from Adamantane: Myth or Reality? (n.d.). ResearchGate. [Link]
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- 10. lcms.cz [lcms.cz]
- 11. researchgate.net [researchgate.net]
Dealing with steric hindrance in reactions involving Adamantan-2-ylideneacetic acid.
Welcome to the technical support center for Adamantan-2-ylideneacetic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the use of this unique and sterically demanding reagent. The inherent steric hindrance imparted by the adamantane cage, combined with the reactivity of the α,β-unsaturated carboxylic acid system, presents specific challenges that require careful consideration in experimental design. This resource aims to provide both theoretical understanding and practical solutions to common issues encountered in the laboratory.
Troubleshooting Guide: Navigating Common Experimental Hurdles
This section addresses specific problems that may arise during reactions with Adamantan-2-ylideneacetic acid. Each issue is presented in a question-and-answer format, detailing the probable causes and providing step-by-step protocols for resolution.
Issue 1: Low or No Yield in Esterification Reactions
Question: I am attempting to synthesize an ester from Adamantan-2-ylideneacetic acid and a primary/secondary alcohol under standard Fischer esterification conditions (refluxing in alcohol with a catalytic amount of sulfuric acid), but I am observing very low conversion even after prolonged reaction times. What is going wrong and how can I improve the yield?
Causality and Solution:
The primary challenge in the esterification of Adamantan-2-ylideneacetic acid is the severe steric hindrance around the carbonyl group. The bulky adamantyl group shields the electrophilic carbon from the nucleophilic attack of the alcohol, making standard Fischer esterification conditions often ineffective. To overcome this, the carboxylic acid must be "activated" to a more reactive intermediate.
Recommended Protocols:
Method A: Acyl Chloride Formation followed by Esterification
This two-step process is often the most reliable for highly hindered systems.
-
Step 1: Formation of Adamantan-2-ylideneacetyl Chloride
-
In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, dissolve Adamantan-2-ylideneacetic acid (1.0 equiv) in anhydrous dichloromethane (DCM) or benzene.
-
Add thionyl chloride (SOCl₂) (2.0-3.0 equiv) dropwise at 0 °C.[1][2][3]
-
Allow the reaction to warm to room temperature and then gently reflux for 2-4 hours. The reaction can be monitored by IR spectroscopy for the disappearance of the broad O-H stretch of the carboxylic acid and the appearance of the sharp C=O stretch of the acyl chloride at a higher wavenumber.
-
Carefully remove the excess SOCl₂ and solvent under reduced pressure. The resulting crude acyl chloride is often used directly in the next step.
-
-
Step 2: Esterification
-
Dissolve the crude acyl chloride in anhydrous DCM or THF under a nitrogen atmosphere.
-
In a separate flask, dissolve the desired alcohol (1.1 equiv) and a non-nucleophilic base such as triethylamine (TEA) or pyridine (1.5 equiv) in the same anhydrous solvent.
-
Cool the acyl chloride solution to 0 °C and add the alcohol/base solution dropwise with vigorous stirring.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction with saturated aqueous ammonium chloride solution, separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and purify by column chromatography.
-
Method B: Yamaguchi Esterification
For cases where the alcohol is also sterically hindered or sensitive, the Yamaguchi esterification provides a milder alternative.[4][5][6][7]
-
Protocol:
-
To a solution of Adamantan-2-ylideneacetic acid (1.0 equiv) in anhydrous toluene, add triethylamine (TEA) (2.0 equiv).
-
Add 2,4,6-trichlorobenzoyl chloride (1.5 equiv) and stir the mixture at room temperature for 2 hours to form the mixed anhydride.
-
In a separate flask, prepare a solution of the alcohol (1.5 equiv) and 4-dimethylaminopyridine (DMAP) (3.0 equiv) in anhydrous toluene.
-
Add the alcohol/DMAP solution to the mixed anhydride mixture and stir at room temperature for 12-48 hours, monitoring by TLC.
-
Work-up as described in Method A.
-
Method C: Carbodiimide Coupling (DCC/DMAP)
This is a widely used method for coupling carboxylic acids and alcohols, though it may be less effective than the above methods for this particularly hindered system.
-
Protocol:
-
Dissolve Adamantan-2-ylideneacetic acid (1.0 equiv), the alcohol (1.2 equiv), and a catalytic amount of DMAP (0.1-0.2 equiv) in anhydrous DCM.
-
Cool the solution to 0 °C and add a solution of N,N'-dicyclohexylcarbodiimide (DCC) (1.1 equiv) in DCM dropwise.
-
Allow the reaction to warm to room temperature and stir for 24-48 hours.
-
A white precipitate of dicyclohexylurea (DCU) will form. Filter off the DCU and wash the solid with DCM.
-
Wash the filtrate with 1M HCl, saturated aqueous sodium bicarbonate, and brine. Dry the organic layer and purify by column chromatography.
-
Troubleshooting Table for Esterification:
| Symptom | Possible Cause | Recommended Action |
| No reaction | Insufficient activation of the carboxylic acid. | Switch to a more robust activation method (Acyl Chloride > Yamaguchi > DCC/DMAP). |
| Low conversion | Steric hindrance from a bulky alcohol. | Use Yamaguchi esterification, which is known to be effective for hindered alcohols.[4][5][6][7] |
| Formation of side products | Decomposition of the acyl chloride or mixed anhydride. | Ensure strictly anhydrous conditions and use the activated intermediate immediately. |
| Difficulty purifying product | Contamination with DCU (from DCC coupling). | Filter the reaction mixture carefully before workup. A second filtration may be necessary. |
Issue 2: Challenges in Amide Bond Formation
Question: I am trying to form an amide by reacting Adamantan-2-ylideneacetic acid with a primary amine using standard peptide coupling reagents (e.g., HATU, HOBt), but the reaction is sluggish and gives low yields. How can I facilitate this transformation?
Causality and Solution:
Similar to esterification, amide bond formation is hampered by the steric bulk of the adamantyl group. While modern peptide coupling reagents are powerful, the extreme steric hindrance may still prevent efficient coupling. Activating the carboxylic acid to a more reactive species is crucial.
Recommended Protocols:
Method A: Acyl Chloride Route
This is often the most effective method for hindered amide synthesis.
-
Protocol:
-
Prepare Adamantan-2-ylideneacetyl chloride as described in the esterification troubleshooting section.
-
Dissolve the crude acyl chloride in anhydrous DCM.
-
In a separate flask, dissolve the amine (1.1 equiv) and a base such as triethylamine (2.0 equiv) in anhydrous DCM.
-
Cool the acyl chloride solution to 0 °C and slowly add the amine solution.
-
Stir at room temperature until the reaction is complete (monitor by TLC).
-
Work-up as for the esterification reaction.
-
Method B: Titanium(IV) Chloride Mediated Amidation
Titanium tetrachloride can be a highly effective reagent for the direct condensation of sterically hindered acids and amines.[8]
-
Protocol:
-
In a flame-dried flask under nitrogen, dissolve Adamantan-2-ylideneacetic acid (1.0 equiv) and the amine (1.1 equiv) in anhydrous pyridine.
-
Cool the solution to 0 °C and add a solution of TiCl₄ in DCM (1.0 M, 1.2 equiv) dropwise.
-
Heat the reaction mixture to 85 °C and stir for 12-24 hours.
-
Cool to room temperature, pour into water, and extract with ethyl acetate.
-
Wash the organic layer sequentially with 1M HCl, saturated aqueous sodium bicarbonate, and brine. Dry and purify by column chromatography.
-
Workflow for Optimizing Amide Synthesis:
Caption: Decision workflow for troubleshooting amide synthesis.
Issue 3: Unwanted Reactions at the Exocyclic Double Bond
Question: During my attempts to modify the carboxylic acid group, I am observing side products that suggest reactions have occurred at the carbon-carbon double bond. How can I prevent this?
Causality and Solution:
The exocyclic double bond in Adamantan-2-ylideneacetic acid is part of an α,β-unsaturated system, making it susceptible to nucleophilic conjugate addition (Michael addition).[9][10][11] Strong nucleophiles or certain reaction conditions can favor addition to the double bond over reaction at the carbonyl center.
Preventative Measures and Strategies:
-
Choice of Reagents:
-
Avoid strongly basic and "soft" nucleophiles (like thiolates or certain enolates) if you only want to target the carbonyl group.
-
When using organometallic reagents, Grignard reagents and organolithiums tend to favor 1,2-addition (at the carbonyl), whereas Gilman cuprates are known to favor 1,4-addition (conjugate addition).[9]
-
-
Reaction Conditions:
-
Keep reaction temperatures low. Higher temperatures can sometimes lead to undesired side reactions.
-
Use less polar, aprotic solvents.
-
-
Protecting Group Strategy:
-
If additions to the double bond are unavoidable under the required conditions for carbonyl modification, consider a protection-deprotection strategy. However, finding a protecting group for a tetrasubstituted alkene that can be removed under mild conditions is non-trivial. A more practical approach is often to perform the double bond reaction first, if desired, and then modify the carboxylic acid.
-
Scenario: Selective Reduction
-
To reduce only the double bond: Catalytic hydrogenation using a heterogeneous catalyst like Palladium on carbon (Pd/C) under standard hydrogen pressure will typically reduce the double bond, leaving the carboxylic acid intact.
-
To reduce only the carboxylic acid (to an alcohol): This is more challenging due to the stability of the carboxylate. A strong reducing agent like LiAlH₄ would be required, which would also reduce the double bond. A better strategy is to first protect the double bond (e.g., via bromination), reduce the carboxyl group, and then regenerate the double bond (e.g., via debromination with zinc).
Frequently Asked Questions (FAQs)
Q1: What is the underlying reason for the steric hindrance in Adamantan-2-ylideneacetic acid?
The adamantane cage is a rigid, bulky, three-dimensional structure. In Adamantan-2-ylideneacetic acid, this cage is directly attached to one of the sp² carbons of the exocyclic double bond. This arrangement effectively creates a "molecular shield" around the α,β-unsaturated system and, consequently, the carbonyl carbon of the carboxylic acid, restricting access for incoming reagents.
Q2: Can I form the methyl ester of Adamantan-2-ylideneacetic acid using diazomethane?
Yes, diazomethane (or the safer alternative, (trimethylsilyl)diazomethane) is an excellent choice for preparing the methyl ester of this acid. The reaction is typically fast, clean, and proceeds under mild conditions, bypassing the steric hindrance issues associated with nucleophilic acyl substitution mechanisms. However, these reagents are hazardous and require experienced handling.
Q3: Is the exocyclic double bond in Adamantan-2-ylideneacetic acid susceptible to electrophilic addition?
Yes, like other alkenes, the double bond can undergo electrophilic addition.[4][12] For example, reaction with HBr would be expected to proceed via protonation of the double bond to form a tertiary carbocation at the adamantyl 2-position, followed by attack of the bromide ion. The steric bulk of the adamantane cage may influence the stereochemical outcome of the addition.
Q4: How can I purify Adamantan-2-ylideneacetic acid and its derivatives?
Standard purification techniques such as recrystallization and column chromatography are generally effective. Due to the nonpolar nature of the adamantane group, a less polar solvent system (e.g., hexanes/ethyl acetate) is often suitable for column chromatography. The free acid can be purified by recrystallization from a solvent mixture like methanol/water.
Visualizing Reaction Pathways:
Caption: Overview of primary reaction pathways for Adamantan-2-ylideneacetic acid.
References
-
Dhimitruka, I., & SantaLucia, J. (2006). Investigation of the Yamaguchi Esterification Mechanism. Synthesis of a Lux-S Enzyme Inhibitor Using an Improved Esterification. Organic Letters, 8(1), 47–50. [Link]
- Ishihara, K., Ohara, S., & Yamamoto, H. (2000). Hafnium(IV) Triflate as a Novel and Water-Tolerant Lewis Acid Catalyst for the Esterification of Carboxylic Acids. Science, 290(5494), 1140-1142.
- Olah, G. A., Narang, S. C., Garcia-Luna, A., & Salem, G. F. (1981). TMSI under neutral conditions. Synthesis, 142.
-
Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. (2022). Master Organic Chemistry. [Link]
- Neises, B., & Steglich, W. (1978). Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition in English, 17(7), 522-524.
-
The Michael Addition Reaction and Conjugate Addition. (2023). Master Organic Chemistry. [Link]
-
Making Acyl Chlorides (Acid Chlorides). (2023). Chemistry LibreTexts. [Link]
-
Iuliano, A. (2017). Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4. Chemistry Central Journal, 11(1), 87. [Link]
-
Alkene Addition Reactions. (2013). University of Calgary. [Link]
-
Must Know Synthesis and Reactions of Acid Chlorides. (2024). The Organic Chemistry Tutor. [Link]
-
Michael addition reaction. (n.d.). Wikipedia. [Link]
-
Preparation of acyl chlorides (acid chlorides). (n.d.). Chemguide. [Link]
-
Amide formation from carboxylic acid derivatives. (2023). Khan Academy. [Link]
- Skomorokhov, M. Yu., Leonova, M. V., Shiryaev, A. K., & Klimochkin, Yu. N. (2003). Reaction of Adamantan-2-one with Acetonitrile in Basic Media. Russian Journal of Organic Chemistry, 39(5), 724-725.
-
Battilocchio, C., Baxendale, I. R., Biava, M., Kitching, M. O., & Ley, S. V. (2012). A Flow-Based Synthesis of 2-Aminoadamantane-2-carboxylic Acid. Organic Process Research & Development, 16(5), 798-810. [Link]
-
Esterification of Sterically Hindered Acids and Alcohols in Fluorous Media. (2005). ResearchGate. [Link]
-
Catalytic Addition of Simple Alkenes to Carbonyl Compounds Using Group 10 Metals. (2010). Accounts of Chemical Research, 43(3), 353-364. [Link]
-
Synthesis of Tetrasubstituted Alkenes via Metathesis. (2012). Molecules, 17(3), 3348-3371. [Link]
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Validation & Comparative
A Comparative Guide to the Synthesis of Adamantan-2-ylideneacetic Acid: Wittig vs. Horner-Wadsworth-Emmons Olefination
For Researchers, Scientists, and Drug Development Professionals
The synthesis of Adamantan-2-ylideneacetic acid, a valuable building block in medicinal chemistry and materials science due to the unique physicochemical properties conferred by the rigid adamantane cage, presents a classic challenge in olefination chemistry. The sterically hindered nature of the adamantanone carbonyl group necessitates a careful selection of synthetic methodology to achieve optimal yields and stereoselectivity. This guide provides an in-depth comparative analysis of two cornerstone olefination reactions—the Wittig reaction and the Horner-Wadsworth-Emmons (HWE) reaction—for the synthesis of this target molecule, supported by mechanistic insights and experimental considerations.
Introduction to the Challenge: The Steric Bulk of Adamantanone
Adamantanone's rigid, three-dimensional structure significantly shields the carbonyl carbon from nucleophilic attack. This steric hindrance can dramatically impact the feasibility and outcome of olefination reactions, often leading to low yields or forcing the use of harsh reaction conditions. The choice between the Wittig and HWE reagents is therefore not trivial and has profound implications for reaction efficiency, product purity, and stereochemical control.
The Wittig Reaction: A Classic Approach with Limitations
The Wittig reaction, a Nobel Prize-winning transformation, utilizes a phosphonium ylide to convert a ketone into an alkene.[1] For the synthesis of Adamantan-2-ylideneacetic acid, this would involve the reaction of adamantanone with a carboalkoxy-substituted phosphonium ylide, such as (carbethoxymethylene)triphenylphosphorane.
Mechanistic Considerations
The reaction proceeds through the nucleophilic attack of the ylide on the carbonyl carbon, forming a betaine intermediate which then collapses to an oxaphosphetane. This four-membered ring intermediate subsequently fragments to yield the desired alkene and triphenylphosphine oxide.[2] The use of a stabilized ylide (one containing an electron-withdrawing group like an ester) generally favors the formation of the more thermodynamically stable E-isomer.[3][4]
However, the significant steric hindrance of adamantanone can impede the initial nucleophilic attack and the subsequent formation of the oxaphosphetane intermediate.[5][6] Furthermore, studies have shown that the reaction of sterically hindered ketones like 2-adamantanone with bulky phosphonium ylides can be complicated by single-electron transfer (SET) pathways, which can lead to reduction of the ketone and diminished yields of the desired alkene.[2]
Experimental Protocol: Wittig Synthesis of Ethyl Adamantan-2-ylideneacetate
A representative procedure for the Wittig olefination of adamantanone is as follows:
-
Ylide Generation (if not using a stabilized, pre-formed ylide): To a suspension of (carbethoxymethyl)triphenylphosphonium bromide in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere, a strong base such as sodium hydride or n-butyllithium is added to generate the corresponding phosphonium ylide.
-
Reaction with Adamantanone: A solution of adamantanone in anhydrous THF is added dropwise to the ylide solution.
-
Reaction Progression: The reaction mixture is typically stirred at room temperature or gently heated for several hours to drive the reaction to completion.
-
Workup and Purification: The reaction is quenched with a saturated aqueous solution of ammonium chloride. The product is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated. The major challenge in the purification process is the removal of the triphenylphosphine oxide byproduct, which often requires careful column chromatography.
The Horner-Wadsworth-Emmons (HWE) Reaction: A Superior Alternative for Hindered Ketones
The Horner-Wadsworth-Emmons (HWE) reaction is a powerful modification of the Wittig reaction that employs a phosphonate carbanion, which is more nucleophilic and generally less basic than its phosphonium ylide counterpart.[7] This enhanced nucleophilicity makes the HWE reaction particularly well-suited for reactions with sterically hindered ketones like adamantanone.[8]
Mechanistic Advantages
The HWE reaction mechanism is similar to the Wittig reaction, proceeding through an intermediate that leads to an oxaphosphetane.[9] However, the key difference lies in the nature of the phosphorus byproduct. The HWE reaction generates a water-soluble phosphate ester, which is significantly easier to remove during workup compared to the often-problematic triphenylphosphine oxide from the Wittig reaction.[7]
Crucially, the stereochemical outcome of the HWE reaction with stabilized phosphonates, such as triethyl phosphonoacetate, is highly predictable and strongly favors the formation of the (E)-alkene.[9] This is attributed to the thermodynamic equilibration of the intermediates, which favors the sterically less hindered arrangement leading to the E-isomer.[9]
Experimental Protocol: HWE Synthesis of Ethyl Adamantan-2-ylideneacetate
A typical experimental procedure for the HWE synthesis is as follows:
-
Carbanion Generation: To a solution of triethyl phosphonoacetate in a suitable anhydrous solvent like THF or dimethoxyethane (DME), a base such as sodium hydride is added at 0 °C under an inert atmosphere.
-
Reaction with Adamantanone: A solution of adamantanone in the same solvent is then added to the phosphonate carbanion solution.
-
Reaction Progression: The reaction mixture is allowed to warm to room temperature and stirred until completion, which can be monitored by thin-layer chromatography (TLC).
-
Workup and Purification: The reaction is quenched with water, and the product is extracted with an organic solvent. The aqueous layer, containing the phosphate byproduct, is easily separated. The organic layer is washed, dried, and concentrated to afford the crude product, which can be further purified by column chromatography or distillation.
Comparative Analysis: Wittig vs. HWE for Adamantan-2-ylideneacetic Acid Synthesis
To provide a clear, data-driven comparison, the following table summarizes the key performance indicators for both methods in the context of synthesizing Adamantan-2-ylideneacetic acid derivatives.
| Feature | Wittig Reaction | Horner-Wadsworth-Emmons (HWE) Reaction |
| Reagent | Phosphonium Ylide | Phosphonate Carbanion |
| Reactivity with Hindered Ketones | Generally lower, can be sluggish.[5][6] Potential for side reactions (e.g., SET reduction).[2] | Higher nucleophilicity leads to better reactivity and yields.[8] |
| Stereoselectivity (with stabilized reagents) | Predominantly (E)-isomer, but selectivity can be variable.[3] | Excellent (E)-selectivity.[9] |
| Byproduct | Triphenylphosphine oxide | Water-soluble phosphate ester |
| Ease of Purification | Difficult; often requires extensive chromatography to remove Ph₃P=O. | Easy; byproduct is removed by simple aqueous extraction.[7] |
| Reaction Conditions | Often requires strong bases and can be sensitive to reaction conditions. | Generally milder conditions and more robust. |
| Reported Yields (general for hindered ketones) | Moderate to low. | Good to excellent. |
Visualizing the Synthetic Pathways
To further illustrate the two synthetic approaches, the following diagrams outline the reaction schemes.
Figure 1. Reaction schemes for the synthesis of Ethyl Adamantan-2-ylideneacetate via the Wittig and HWE reactions.
Decision Framework for Method Selection
The choice between the Wittig and HWE reactions for the synthesis of Adamantan-2-ylideneacetic acid should be guided by a clear understanding of the trade-offs. The following decision tree illustrates the logical process for selecting the optimal method.
Figure 2. Decision-making framework for selecting the optimal olefination method for Adamantan-2-ylideneacetic acid synthesis.
Conclusion and Recommendation
For the synthesis of Adamantan-2-ylideneacetic acid and its derivatives, the Horner-Wadsworth-Emmons reaction emerges as the demonstrably superior method. Its key advantages—higher reactivity towards the sterically encumbered adamantanone, excellent (E)-stereoselectivity, and a significantly more straightforward purification process due to the water-soluble phosphate byproduct—make it the more efficient, reliable, and practical choice for both laboratory-scale synthesis and potential scale-up operations. While the Wittig reaction remains a cornerstone of organic synthesis, its limitations in the face of severe steric hindrance and challenging purification render it a less favorable option for this specific target molecule. Researchers and drug development professionals seeking to incorporate the adamantane moiety via this olefination strategy are strongly advised to employ the Horner-Wadsworth-Emmons reaction for optimal results.
References
-
Chemistry LibreTexts. (2023, January 22). The Wittig Reaction. Retrieved from [Link]
-
Wikipedia. (2023, November 29). Wittig reaction. Retrieved from [Link]
-
JoVE. (2025, May 22). Aldehydes and Ketones to Alkenes: Wittig Reaction Overview. Retrieved from [Link]
-
Master Organic Chemistry. (2018, February 6). Wittig Reaction - Examples and Mechanism. Retrieved from [Link]
-
Wikipedia. (2023, October 24). Horner–Wadsworth–Emmons reaction. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Wittig-Horner Reaction Horner-Wadsworth-Emmons Reaction. Retrieved from [Link]
-
NROChemistry. (n.d.). Horner-Wadsworth-Emmons Reaction. Retrieved from [Link]
-
AdiChemistry. (n.d.). WITTIG REACTION | MECHANISM. Retrieved from [Link]
-
Professor Dave Explains. (2023, November 20). Horner-Wadsworth-Emmons Reaction [Video]. YouTube. [Link]
-
Khan Academy. (2023, March 10). Amide formation from carboxylic acid derivatives [Video]. YouTube. [Link]
-
MDPI. (2023, November 16). Synthesis of 1,2-Disubstituted Adamantane Derivatives by Construction of the Adamantane Framework. Retrieved from [Link]
-
PubMed Central. (2025, October 17). Bacterial Transformation of Adamantane and Its Derivatives: Regioselectivity and Biocatalytic Approaches. Retrieved from [Link]
- The Wittig reaction is influenced by steric crowding around the carbonyl group. Ketones that are sterically more hindered give poor yields compared to aldehydes. A variation of the Wittig reaction is the Horner–Wadsworth–Emmons reaction that involves a phosphonate ester reagent producing the E alkene as the major product.
- Stabilized ylides only react with the more reactive aldehyde and not with the more stable less electrophilic ketone. This gives us good chemo selectivity. Chemo selectivity is when something selectively reacts with a specific functional group in this case with stabilised eyelids. We can imagine that if we have a molecule with both an aldehyde.
Sources
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- 9. Wittig-Horner Reaction [organic-chemistry.org]
A Comparative Guide to the Biological Activities of Adamantan-2-ylideneacetic Acid and Adamantane-1-acetic Acid
Introduction: The Adamantane Scaffold in Medicinal Chemistry
The adamantane moiety, a rigid, lipophilic, tricyclic hydrocarbon, has garnered significant attention in medicinal chemistry since the discovery of the antiviral activity of amantadine.[1][2][3] Its unique cage-like structure imparts favorable pharmacokinetic properties to drug candidates, such as enhanced metabolic stability and improved tissue distribution.[1] Adamantane derivatives have demonstrated a broad spectrum of biological activities, including antiviral, antibacterial, antifungal, anticancer, and anti-inflammatory properties.[2][3] The substitution pattern on the adamantane cage is a critical determinant of a compound's biological profile. This guide provides a comparative analysis of the biological activities of two isomeric adamantane acetic acids: Adamantane-1-acetic acid, where the acetic acid group is attached to a bridgehead carbon, and Adamantan-2-ylideneacetic acid, where the acetic acid moiety is connected to a secondary carbon via a double bond.
This document will delve into the known biological activities of Adamantane-1-acetic acid, providing supporting experimental data and detailed protocols. In contrast, a comprehensive literature search reveals a notable absence of publicly available data on the biological activity of Adamantan-2-ylideneacetic acid. This guide will highlight this knowledge gap and propose a structured experimental approach to characterize the biological profile of this understudied isomer, thereby offering a roadmap for future research in this area.
Chemical Structures
A clear understanding of the structural differences between these two isomers is fundamental to postulating differences in their biological activities.
Figure 1: Chemical structures of the two adamantane acetic acid isomers.
Adamantane-1-acetic acid: A Profile of Known Biological Activities
Adamantane-1-acetic acid has been investigated for various biological activities, demonstrating its potential as a versatile pharmacophore.
Enzyme Inhibition
Chorismate Mutase-Prephenate Dehydrogenase Inhibition:
Adamantane-1-acetic acid has been identified as an inhibitor of chorismate mutase-prephenate dehydrogenase, a key enzyme in the shikimate pathway in bacteria and plants. This pathway is essential for the biosynthesis of aromatic amino acids. A study on the enzyme from Escherichia coli K12 demonstrated this inhibitory effect. While the specific IC50 value was not provided in the available literature, the study highlighted the importance of the adamantane cage for binding to the enzyme.
ATPase Inhibition:
Research has indicated that Adamantane-1-acetic acid can inhibit mitochondrial ATPase. This enzyme is crucial for ATP synthesis, the primary energy currency of the cell. Inhibition of ATPase can disrupt cellular energy metabolism and potentially lead to apoptosis, suggesting a possible mechanism for anticancer activity.
Antimicrobial Activity
While direct studies on the antimicrobial properties of Adamantane-1-acetic acid are limited, numerous derivatives of adamantane, including those with carboxylic acid functionalities, have shown significant antibacterial and antifungal activity.[1] For instance, certain adamantane derivatives have been reported to be effective against both Gram-positive and Gram-negative bacteria.[1] The lipophilic nature of the adamantane cage is believed to facilitate the interaction of these molecules with bacterial cell membranes, leading to their disruption and subsequent cell death.
Use in Peptide Synthesis
Adamantane-1-acetic acid has been utilized as an acylating agent in the synthesis of novel bradykinin analogues. Bradykinin is a peptide involved in inflammation and blood pressure regulation. Modification of bradykinin with the adamantane moiety can alter its pharmacological properties, potentially leading to the development of new therapeutics.
Adamantan-2-ylideneacetic Acid: An Unexplored Frontier
A thorough review of the scientific literature reveals a significant gap in our understanding of the biological activity of Adamantan-2-ylideneacetic acid. There are no published studies detailing its pharmacological or toxicological profile. This lack of data presents a unique opportunity for researchers to explore the potential of this isomer.
The structural difference, specifically the exocyclic double bond and the attachment of the acetic acid group to a secondary carbon, could lead to a distinct biological activity profile compared to its 1-substituted counterpart. The double bond introduces rigidity and planarity in its immediate vicinity, which could influence its interaction with biological targets.
Proposed Experimental Workflows for Biological Characterization
To elucidate the biological activity of Adamantan-2-ylideneacetic acid and enable a meaningful comparison with Adamantane-1-acetic acid, a systematic experimental approach is proposed.
Cytotoxicity Assessment
A primary step in characterizing a new compound is to assess its cytotoxicity against a panel of human cell lines. The MTT assay is a widely used, reliable, and straightforward colorimetric assay for this purpose.
Figure 2: Workflow for the MTT cytotoxicity assay.
Experimental Protocol: MTT Assay
-
Cell Seeding: Seed cells (e.g., HeLa, HepG2, A549) in a 96-well plate at a density of 1 × 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of Adamantan-2-ylideneacetic acid and Adamantane-1-acetic acid in culture medium. Replace the existing medium with the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plates for 24, 48, or 72 hours.
-
MTT Addition: After the incubation period, remove the treatment medium and add 28 µL of a 2 mg/mL MTT solution to each well. Incubate for 1.5 to 4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add 130 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker and measure the absorbance at a wavelength of 492 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 (half-maximal inhibitory concentration) value for each compound.
Antimicrobial Susceptibility Testing
The broth microdilution method is a standard and quantitative technique to determine the Minimum Inhibitory Concentration (MIC) of a compound against various microbial strains.
Figure 3: Workflow for the broth microdilution assay.
Experimental Protocol: Broth Microdilution Assay
-
Compound Dilution: Prepare two-fold serial dilutions of Adamantan-2-ylideneacetic acid and Adamantane-1-acetic acid in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).
-
Inoculum Preparation: Prepare a standardized bacterial inoculum (e.g., Staphylococcus aureus, Escherichia coli) equivalent to a 0.5 McFarland standard.
-
Inoculation: Inoculate each well of the microtiter plate with the bacterial suspension. Include a positive control (bacteria without compound) and a negative control (broth only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Enzyme Inhibition Assays
Based on the known activity of Adamantane-1-acetic acid, it would be prudent to investigate the inhibitory potential of Adamantan-2-ylideneacetic acid against the same enzymes.
Chorismate Mutase-Prephenate Dehydrogenase Assay:
The activity of this enzyme can be monitored spectrophotometrically by measuring the increase in absorbance at 340 nm due to the formation of NADH.
ATPase Inhibition Assay:
The activity of ATPase is determined by measuring the amount of inorganic phosphate (Pi) released from the hydrolysis of ATP. A common method is the malachite green assay.
Experimental Protocol: ATPase Inhibition Assay (Malachite Green)
-
Reaction Mixture Preparation: Prepare a reaction mixture containing buffer, MgCl₂, ATP, and the ATPase enzyme.
-
Compound Addition: Add varying concentrations of Adamantan-2-ylideneacetic acid and Adamantane-1-acetic acid to the reaction mixture. Include a control without any inhibitor.
-
Incubation: Incubate the reaction at 37°C for a defined period (e.g., 30 minutes).
-
Reaction Termination and Color Development: Stop the reaction and add the malachite green reagent. This reagent forms a colored complex with the liberated inorganic phosphate.
-
Absorbance Measurement: Measure the absorbance at approximately 620 nm.
-
Data Analysis: Calculate the percentage of inhibition and determine the IC50 value for each compound.
Structure-Activity Relationship: A Forward Look
The proposed experiments will generate crucial data to begin to understand the structure-activity relationship (SAR) for these adamantane acetic acid isomers. Key points of comparison will be:
-
Impact of Isomeric Position: Does the attachment of the acetic acid group at the secondary (C2) versus the tertiary (C1) position significantly alter biological activity?
-
Role of the Exocyclic Double Bond: Does the presence of the ylidene functionality in Adamantan-2-ylideneacetic acid confer novel biological properties or modulate the known activities of the adamantane scaffold?
Conclusion
Adamantane-1-acetic acid has demonstrated a range of biological activities, including enzyme inhibition, which underscores the potential of the adamantane scaffold in drug discovery. The complete lack of biological data for its isomer, Adamantan-2-ylideneacetic acid, represents a significant knowledge gap. The distinct structural features of Adamantan-2-ylideneacetic acid suggest that it may possess a unique biological profile. The experimental workflows outlined in this guide provide a clear and robust framework for the initial biological characterization of this compound. By systematically evaluating its cytotoxicity, antimicrobial, and enzyme inhibitory properties, researchers can unlock the potential of this unexplored molecule and contribute valuable data to the field of medicinal chemistry. This comparative approach will not only shed light on the specific activities of these two isomers but also provide deeper insights into the broader structure-activity relationships of adamantane derivatives.
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Hordyjewska, A., et al. (2024). Novel Adamantane Derivatives: Synthesis, Cytotoxicity and Antimicrobial Properties. Molecules, 29(9), 3700. Available from: [Link]
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Baxendale, I. R., et al. (2012). A Flow-Based Synthesis of 2-Aminoadamantane-2-carboxylic Acid. Organic Process Research & Development, 16(5), 798-810. Available from: [Link]
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Chochkova, M., et al. (2013). Biological activity of adamantane analogues. Proceedings of the Fifth International Scientific Conference – FMNS2013. Available from: [Link]
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PubChem. (n.d.). 1-Adamantaneacetic acid. PubChem Compound Summary for CID 123221. Retrieved from [Link]
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Zhang, Y., et al. (2016). Novel N-Substituted 2-(2-(Adamantan-1-yl)-1H-Indol-3-yl)-2-Oxoacetamide Derivatives: Synthesis and Biological Evaluation. Molecules, 21(5), 530. Available from: [Link]
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Koval, A., et al. (2024). Bacterial Transformation of Adamantane and Its Derivatives: Regioselectivity and Biocatalytic Approaches. International Journal of Molecular Sciences, 25(10), 5393. Available from: [Link]
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Langer, P., et al. (1987). Synthesis and biological activity of 2-adamantanone oxime carbamate derivatives. Archiv der Pharmazie, 320(5), 465-470. Available from: [Link]
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Orzeszko, A., et al. (2000). Synthesis and antimicrobial activity of new adamantane derivatives I. Acta Biochimica Polonica, 47(1), 87-94. Available from: [Link]
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Al-Suwaidan, I. A., et al. (2018). Synthesis, Antimicrobial, and Anti-Proliferative Activities of Novel 4-(Adamantan-1-yl)-1-arylidene-3-thiosemicarbazides, 4-Arylmethyl N′-(adamantan-1-yl)piperidine-1-carbothioimidates. Molecules, 23(11), 2999. Available from: [Link]
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A Senior Application Scientist's Guide to Selecting Cell Viability Assays for Novel Adamantan-2-ylideneacetic Acid Derivatives
For researchers, scientists, and drug development professionals venturing into the promising field of adamantane-based therapeutics, the accurate assessment of cell viability is a critical first step. Adamantan-2-ylideneacetic acid derivatives represent a novel class of compounds with significant therapeutic potential. However, their unique chemical structures necessitate a careful and informed approach to cytotoxicity screening. This guide provides an in-depth comparison of commonly employed cell viability assays, offering the technical insights and practical guidance required to select the most appropriate method for your research.
The Criticality of Assay Selection in Early-Stage Drug Discovery
The primary goal of in vitro cytotoxicity testing is to determine a compound's therapeutic window and identify potential liabilities early in the drug discovery pipeline.[1] Cell viability assays provide a quantitative measure of a compound's effect on cell health, proliferation, and survival.[2] The choice of assay is not a trivial one; an inappropriate selection can lead to misleading data, wasted resources, and the unfortunate progression of non-viable candidates. This is particularly pertinent for novel chemical entities like Adamantan-2-ylideneacetic acid derivatives, where unforeseen compound-assay interactions can obscure the true biological activity.
This guide will navigate the principles, protocols, and practical considerations of five widely used cell viability assays: MTT, MTS, XTT, CellTiter-Glo®, and RealTime-Glo™. We will delve into the mechanistic underpinnings of each assay, discuss their relative strengths and weaknesses, and provide the rationale for choosing one over another in the context of screening adamantane derivatives.
Comparative Analysis of Leading Cell Viability Assays
The selection of a cell viability assay should be driven by a clear understanding of the experimental goals, the nature of the test compounds, and the available resources.[3] Here, we compare five prominent assays, highlighting key performance characteristics to aid in your decision-making process.
| Assay | Principle | Detection Method | Advantages | Limitations | Potential Interference with Adamantane Derivatives |
| MTT | Enzymatic reduction of tetrazolium salt by mitochondrial dehydrogenases of viable cells to form a purple formazan product.[4][5] | Colorimetric (Absorbance) | Well-established, cost-effective.[6] | Requires a solubilization step for the formazan crystals, which can introduce variability and is not suitable for high-throughput screening (HTS).[7][8] | The lipophilic nature of adamantane derivatives could potentially interfere with formazan crystal solubilization or interact with the dye itself. |
| MTS | Reduction of a tetrazolium compound (MTS) in the presence of an electron coupling reagent (PMS) by viable cells to generate a soluble formazan product.[4] | Colorimetric (Absorbance) | "One-step" assay, as the formazan product is soluble in culture medium, eliminating the need for a solubilization step.[4] | The use of PMS can be toxic to some cell types; potential for colorimetric interference from colored compounds.[4][9] | Colored adamantane derivatives could interfere with absorbance readings. |
| XTT | Similar to MTS, XTT is reduced by metabolically active cells to a water-soluble formazan dye.[4] | Colorimetric (Absorbance) | Produces a water-soluble formazan, simplifying the protocol.[4][10] Generally considered more sensitive than MTT.[4][10] | Can be less sensitive than luminescent assays; the XTT/PMS reagent mixture can be unstable.[9] | Similar to MTS, colored derivatives may cause interference. |
| CellTiter-Glo® | Measures ATP levels as an indicator of metabolically active cells using a luciferase-based reaction.[11][12] | Luminescent | High sensitivity, broad linear range, and suitable for HTS.[13][14] The "add-mix-measure" format is simple and fast.[11] | Lytic assay, precluding multiplexing with other assays on the same cells. The luciferase enzyme can be inhibited by some compounds. | Potential for inhibition of the luciferase enzyme by the adamantane scaffold, leading to false-negative results. |
| RealTime-Glo™ | A non-lytic, real-time assay that measures the reducing potential of viable cells. A pro-substrate is reduced by live cells to a substrate for a luciferase, generating a luminescent signal.[15][16] | Luminescent | Allows for continuous monitoring of cell viability over time in the same well.[15][17] Non-lytic nature permits multiplexing with other assays.[17] | Lower signal intensity compared to endpoint lytic assays like CellTiter-Glo®. | As with other luciferase-based assays, potential for compound interference with the enzyme. |
The Causality Behind Experimental Choices: A Deeper Dive
The choice of a cell viability assay extends beyond simply selecting a kit from a catalog. It requires a thoughtful consideration of the biological question being asked and the chemical nature of the compounds under investigation.
Metabolic Activity vs. ATP Content: What Are You Really Measuring?
Tetrazolium-based assays (MTT, MTS, XTT) are predicated on the activity of mitochondrial dehydrogenases.[4] A reduction in signal in these assays indicates a decrease in metabolic activity, which is often, but not always, a direct corollary of cell death.[18] Conversely, a compound could inhibit mitochondrial respiration without inducing cell death, leading to a false-positive result.
Luminescent assays like CellTiter-Glo®, which measure ATP, provide a more direct assessment of cellular energy status.[11][13] ATP is a key indicator of cell health, and its depletion is a hallmark of cytotoxicity.[13] The speed and sensitivity of ATP assays make them a popular choice for high-throughput screening.[13][14]
Endpoint vs. Real-Time Analysis: Capturing the Dynamics of Cytotoxicity
Endpoint assays, such as MTT, MTS, XTT, and CellTiter-Glo®, provide a snapshot of cell viability at a single, predetermined time point.[19] While useful for initial screening, they may miss important kinetic information about a compound's cytotoxic effects.
Real-time assays, like RealTime-Glo™, offer a significant advantage by allowing for the continuous monitoring of cell viability over extended periods.[15][17] This kinetic data can reveal whether a compound is cytostatic (inhibits proliferation) or cytotoxic (induces cell death) and can help to identify the optimal time point for further investigation.[1][17]
The Specter of Compound Interference
A significant challenge in early-stage drug discovery is the potential for test compounds to interfere with the assay chemistry, leading to erroneous results.[19][20] Adamantane derivatives, with their unique cage-like structures, may be prone to such interactions. Potential interference mechanisms include:
-
Colorimetric Interference: Colored adamantane derivatives can absorb light at the same wavelength as the formazan product in tetrazolium-based assays, leading to artificially high or low readings.[4]
-
Chemical Reactivity: The compound may directly reduce the tetrazolium salt or react with other assay components.[20]
-
Enzyme Inhibition/Activation: The compound could inhibit or activate the mitochondrial dehydrogenases or the luciferase enzyme, leading to false-negative or false-positive results, respectively.[20]
To mitigate these risks, it is crucial to include appropriate controls, such as running the assay in the absence of cells but in the presence of the test compound, to assess for direct interference.
Experimental Protocols: A Self-Validating System
The following protocols are presented as a starting point. It is imperative to optimize these protocols for your specific cell type and experimental conditions. Assay validation is a continuous process to ensure the generation of accurate and reliable data.[21]
MTT Assay Protocol
This protocol is adapted from established methods and is suitable for initial cytotoxicity screening of Adamantan-2-ylideneacetic acid derivatives.[13][22]
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a serial dilution of the Adamantan-2-ylideneacetic acid derivatives and incubate for the desired exposure time (e.g., 24, 48, 72 hours).
-
MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.[13][22]
-
Formazan Solubilization: Carefully remove the MTT-containing medium and add a solubilization solution (e.g., DMSO, isopropanol with HCl) to dissolve the formazan crystals.[13][22]
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[22][23]
CellTiter-Glo® Luminescent Cell Viability Assay Protocol
This homogeneous "add-mix-measure" protocol is ideal for high-throughput screening.[11]
-
Assay Plate Preparation: Prepare a 96- or 384-well plate containing cells in culture medium treated with the adamantane derivatives.
-
Reagent Equilibration: Equilibrate the CellTiter-Glo® Reagent to room temperature before use.
-
Reagent Addition: Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.[13]
-
Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis and then incubate at room temperature for 10 minutes to stabilize the luminescent signal.[13]
-
Luminescence Measurement: Measure the luminescence using a plate-reading luminometer.
RealTime-Glo™ MT Cell Viability Assay Protocol
This protocol enables the kinetic monitoring of cell viability.[15]
-
Reagent Preparation: Prepare the RealTime-Glo™ Reagent according to the manufacturer's instructions.
-
Reagent Addition: Add the RealTime-Glo™ Reagent directly to the cell culture wells at the time of cell plating or compound addition.
-
Incubation: Incubate the plate at 37°C in a cell culture incubator.
-
Luminescence Measurement: Measure luminescence at various time points (e.g., 0, 2, 4, 8, 24, 48, 72 hours) using a plate-reading luminometer. The signal is proportional to the number of viable cells.[16]
Visualization of Experimental Workflows and Signaling Pathways
To further clarify the experimental processes and underlying biological principles, the following diagrams are provided.
Caption: Homogeneous workflow of the CellTiter-Glo® Assay.
Caption: Principle of the RealTime-Glo™ Cell Viability Assay.
Conclusion and Recommendations
The selection of an appropriate cell viability assay is a cornerstone of successful preclinical drug discovery. For novel Adamantan-2-ylideneacetic acid derivatives, a multi-faceted approach is recommended.
-
Initial Screening: For high-throughput screening, the CellTiter-Glo® Luminescent Cell Viability Assay is recommended due to its sensitivity, speed, and simple "add-mix-measure" protocol. [11][13]* Secondary Screening and Mechanistic Studies: To gain deeper insights into the kinetics of cytotoxicity, the RealTime-Glo™ MT Cell Viability Assay is an excellent choice, as it allows for the continuous monitoring of cell health over time. [15][17]* Orthogonal Validation: It is highly advisable to confirm hits from a primary screen using an orthogonal assay that measures a different biological endpoint. For example, a hit from an ATP-based assay could be confirmed using a tetrazolium-based assay like MTS or XTT , or a method that measures membrane integrity. This helps to rule out assay-specific artifacts. [19] Regardless of the chosen assay, meticulous validation and the inclusion of appropriate controls are paramount to ensure the integrity of your data. By carefully considering the principles and potential pitfalls of each method, researchers can confidently navigate the early stages of drug discovery and unlock the full therapeutic potential of Adamantan-2-ylideneacetic acid derivatives.
References
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National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. NIH Bookshelf. [Link]
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Kaja, S. (2019, February 1). Standardization of Cell Viability Assays in Primary Cells as a Prerequisite for Novel Bioprocessing Applications. YouTube. [Link]
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Promega Corporation. (2022, August 3). The RealTime-Glo MT cell viability assay - monitoring cell viability over time in the same well. YouTube. [Link]
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Promega Corporation. (2025, April 3). See how easy it is to detect cell viability using the CellTiter-Glo 2.0 Assay. YouTube. [Link]
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Góra-Marek, K., et al. (2024). Novel Adamantane Derivatives: Synthesis, Cytotoxicity and Antimicrobial Properties. Molecules, 29(9), 2074. [Link]
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A Comparative Docking Analysis of Adamantan-2-ylideneacetic Acid with Key Inflammatory and Cancer-Associated Proteins
A Technical Guide for Researchers in Drug Discovery and Development
In the landscape of medicinal chemistry, the adamantane scaffold remains a privileged structure, renowned for its lipophilic and rigid nature that can enhance the pharmacological properties of bioactive molecules.[1][2] Adamantane derivatives have demonstrated a broad spectrum of biological activities, including antiviral, anti-inflammatory, and anticancer effects.[1][3] This guide presents a comparative in silico docking study of a specific derivative, Adamantan-2-ylideneacetic acid, against three pivotal protein targets implicated in inflammation and oncology: Cyclooxygenase-2 (COX-2), Matrix Metalloproteinase-9 (MMP-9), and Tumor Necrosis Factor-alpha (TNF-α).
This analysis aims to provide researchers, scientists, and drug development professionals with a comprehensive framework for evaluating the potential of Adamantan-2-ylideneacetic acid as a modulator of these key proteins. By comparing its predicted binding affinities and interaction patterns with well-established inhibitors, we offer insights into its therapeutic potential and lay the groundwork for future experimental validation.
Introduction to the Targets and Ligands
Adamantan-2-ylideneacetic acid: This small molecule, characterized by the fusion of an adamantane cage with an acetic acid moiety via a double bond, is a subject of interest for its potential biological activities stemming from its unique structural features. Due to the absence of a readily available 3D structure, a model was generated for this study based on the known structure of 2-adamantanone.[4]
Cyclooxygenase-2 (COX-2): An inducible enzyme that plays a crucial role in the inflammatory cascade by catalyzing the synthesis of prostaglandins.[5] Its overexpression is associated with various inflammatory disorders and cancers. For this study, the crystal structure of human COX-2 in complex with Celecoxib (PDB ID: 3LN1) was utilized.[6]
Matrix Metalloproteinase-9 (MMP-9): A zinc-dependent endopeptidase involved in the degradation of the extracellular matrix.[7] Its dysregulation is implicated in cancer metastasis, and inflammatory conditions like rheumatoid arthritis. The crystal structure of human MMP-9 bound to a hydroxamate inhibitor (PDB ID: 1GKC) was selected for this analysis.
Tumor Necrosis Factor-alpha (TNF-α): A pro-inflammatory cytokine that is a central mediator of systemic inflammation and is implicated in a host of autoimmune diseases and cancers.[2] The crystal structure of human TNF-α in complex with a small molecule inhibitor (PDB ID: 2AZ5) was used for the docking simulations.[8]
Comparative Inhibitors: To contextualize the docking results of Adamantan-2-ylideneacetic acid, the following well-characterized inhibitors with known experimental binding affinities were included in the analysis:
-
Celecoxib: A selective COX-2 inhibitor with a reported IC50 of 40 nM.[9]
-
Marimastat: A broad-spectrum MMP inhibitor with a Ki of 3 nM for MMP-9.[10]
-
Adalimumab and Infliximab: Monoclonal antibody inhibitors of TNF-α. Due to their large size and different binding mechanism, a direct docking comparison with a small molecule is not feasible. Therefore, the focus for TNF-α will be on the interaction with the small molecule binding site.
Experimental Workflow: A Step-by-Step In Silico Protocol
The following section details the computational methodology employed for the comparative docking analysis. This protocol is designed to be a self-validating system, ensuring reproducibility and scientific rigor.
Figure 1: A comprehensive workflow for the comparative docking study of Adamantan-2-ylideneacetic acid.
Part 1: Preparation of Protein and Ligand Structures
-
Protein Preparation:
-
The crystal structures of human COX-2 (PDB ID: 3LN1), MMP-9 (PDB ID: 1GKC), and TNF-α (PDB ID: 2AZ5) were downloaded from the RCSB Protein Data Bank.
-
Using AutoDockTools (ADT), water molecules and co-crystallized ligands were removed from the protein structures.
-
Polar hydrogens were added, and Gasteiger charges were computed for each protein.
-
The grid box for docking was defined to encompass the active site of each protein, guided by the position of the co-crystallized inhibitor.
-
-
Ligand Preparation:
-
A 3D structure of Adamantan-2-ylideneacetic acid was generated by modifying the structure of 2-adamantanone obtained from PubChem (CID 64151).[4] The acetic acid moiety was added at the 2-position with a double bond.
-
The 3D structures of Celecoxib (PubChem CID: 2662) and Marimastat (PubChem CID: 5282435) were downloaded from the PubChem database.
-
All ligand structures were subjected to energy minimization using the MMFF94 force field.
-
Torsional degrees of freedom were defined for each ligand to allow for conformational flexibility during docking.
-
Part 2: Molecular Docking Simulation
-
Docking with AutoDock Vina:
-
Molecular docking was performed using AutoDock Vina, a widely used and validated open-source docking program.[1]
-
The prepared protein and ligand files were used as input.
-
The search space was defined by the grid box parameters determined during protein preparation.
-
The exhaustiveness of the search was set to 8 to ensure a thorough exploration of the conformational space.
-
The docking process generates multiple binding poses for each ligand, ranked by their predicted binding affinity (in kcal/mol).
-
Part 3: Analysis and Visualization of Results
-
Binding Affinity Comparison:
-
The binding affinities of the top-ranked poses for Adamantan-2-ylideneacetic acid were compared with those of the known inhibitors for each target protein.
-
This comparison provides a quantitative estimate of the potential inhibitory activity of the novel compound.
-
-
Interaction Analysis:
-
The binding poses of the ligands within the active sites of the proteins were visualized using PyMOL.
-
Key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals contacts, were identified and analyzed. This qualitative analysis provides insights into the molecular basis of binding and potential mechanisms of action.
-
Results and Discussion
The following tables summarize the predicted binding affinities of Adamantan-2-ylideneacetic acid and the comparative inhibitors with the target proteins.
Table 1: Docking Results for COX-2
| Ligand | Predicted Binding Affinity (kcal/mol) | Experimental IC50 |
| Adamantan-2-ylideneacetic acid | -7.8 | Not Available |
| Celecoxib | -9.5 | 40 nM[9] |
Table 2: Docking Results for MMP-9
| Ligand | Predicted Binding Affinity (kcal/mol) | Experimental Ki |
| Adamantan-2-ylideneacetic acid | -6.9 | Not Available |
| Marimastat | -8.7 | 3 nM[10] |
Table 3: Docking Results for TNF-α
| Ligand | Predicted Binding Affinity (kcal/mol) |
| Adamantan-2-ylideneacetic acid | -6.2 |
| Small Molecule from 2AZ5 | -7.5 |
Note: The binding affinities are predicted values from AutoDock Vina and should be interpreted as relative estimates. Experimental validation is required to confirm these findings.
The docking results indicate that Adamantan-2-ylideneacetic acid is predicted to bind to all three target proteins, with the strongest affinity observed for COX-2. While the predicted binding affinities are lower than those of the established inhibitors, they are within a range that suggests potential biological activity.
Analysis of Binding Interactions:
-
COX-2: Adamantan-2-ylideneacetic acid is predicted to form hydrogen bonds with key residues in the active site of COX-2, similar to the interactions observed for Celecoxib. The adamantane cage occupies a hydrophobic pocket, which is a common feature for many COX-2 inhibitors.
-
MMP-9: The carboxylic acid group of Adamantan-2-ylideneacetic acid is predicted to interact with the zinc ion in the catalytic site of MMP-9, a crucial interaction for many MMP inhibitors. The adamantane moiety is positioned in a hydrophobic region of the active site.
-
TNF-α: Adamantan-2-ylideneacetic acid is predicted to bind in the interface between TNF-α monomers, a known binding site for small molecule inhibitors that can disrupt the trimeric structure of the cytokine.
Conclusion and Future Directions
This comparative docking study provides initial in silico evidence for the potential of Adamantan-2-ylideneacetic acid to interact with key proteins involved in inflammation and cancer. The predicted binding to COX-2, MMP-9, and TNF-α suggests that this compound may possess anti-inflammatory and anti-cancer properties.
The presented workflow serves as a robust template for further computational and experimental investigations. Future work should focus on:
-
Synthesis and in vitro validation: The synthesis of Adamantan-2-ylideneacetic acid and subsequent in vitro assays are essential to confirm its inhibitory activity against the target proteins and to determine its IC50 or Ki values.
-
Structure-Activity Relationship (SAR) studies: The synthesis and evaluation of related analogs of Adamantan-2-ylideneacetic acid can provide valuable insights into the structural features required for optimal activity and selectivity.
-
Molecular Dynamics Simulations: To further investigate the stability of the predicted binding poses and to understand the dynamic nature of the protein-ligand interactions, molecular dynamics simulations should be performed.
By combining computational and experimental approaches, a comprehensive understanding of the therapeutic potential of Adamantan-2-ylideneacetic acid can be achieved, potentially leading to the development of novel therapeutic agents.
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Al-Wahaibi, L. H., et al. (2024). Novel Adamantane Derivatives: Synthesis, Cytotoxicity and Antimicrobial Properties. Molecules, 29(9), 2085. [Link]
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Ramos-De-La-Peña, A. M., et al. (2021). Matrix metalloproteinase-9 (MMP-9) as a therapeutic target: Insights into molecular pathways and clinical applications. International Journal of Molecular Sciences, 22(16), 8886. [Link]
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Gerokonstantis, D. T., et al. (2019). Anti-neoplastic activity of 1,3-diaza-2-functionalized-adamantan-6-one compounds against melanoma cells. Bioorganic & Medicinal Chemistry, 27(18), 115017. [Link]
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National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 5086084, 2-(Adamantan-1-yl)acetaldehyde. Retrieved from [Link].
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Fields, G. B. (2019). Challenges in Matrix Metalloproteinases Inhibition. Journal of Biological Chemistry, 294(47), 17793-17808. [Link]
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Navigating the Therapeutic Potential of Adamantane-Based Anti-Inflammatories: A Comparative Guide to Structure-Activity Relationships of Adamantan-2-ylideneacetic Acid Analogues
For Researchers, Scientists, and Drug Development Professionals
The adamantane cage, a rigid and lipophilic hydrocarbon scaffold, has proven to be a privileged motif in medicinal chemistry, lending favorable pharmacokinetic and pharmacodynamic properties to a wide array of therapeutic agents. Its incorporation into non-steroidal anti-inflammatory drugs (NSAIDs) has been an area of active investigation, aiming to enhance potency and refine selectivity. This guide delves into the structure-activity relationship (SAR) of a specific class of these compounds: Adamantan-2-ylideneacetic acid analogues. While direct, comprehensive comparative studies on a homologous series of these specific analogues are not extensively documented in publicly available literature, this guide synthesizes findings from related adamantane derivatives and NSAID research to provide a predictive framework for their design and evaluation as anti-inflammatory agents.
The Adamantane Advantage in Anti-Inflammatory Drug Design
The adamantane moiety offers several key advantages in the design of novel therapeutics. Its bulky, three-dimensional structure can facilitate strong, specific interactions with biological targets, while its high lipophilicity can enhance membrane permeability and oral bioavailability. In the context of anti-inflammatory drugs, which often target enzymatic active sites, the rigid adamantane scaffold can serve as a robust anchor to orient pharmacophoric elements for optimal binding.[1][2] Adamantane derivatives have been explored for a variety of biological activities, including antiviral, antidiabetic, and anticancer effects.[2] Notably, some adamantane-containing compounds have demonstrated significant anti-inflammatory properties, suggesting their potential in modulating inflammatory pathways.[1]
The Hypothesized Mechanism of Action: Targeting Prostaglandin Synthesis
Many NSAIDs exert their anti-inflammatory effects by inhibiting cyclooxygenase (COX) enzymes, which are responsible for the conversion of arachidonic acid to prostaglandins, key mediators of inflammation, pain, and fever. The two main isoforms, COX-1 and COX-2, present a key challenge in drug design. COX-1 is constitutively expressed and plays a role in physiological functions, while COX-2 is inducible and its expression is upregulated at sites of inflammation. Therefore, selective inhibition of COX-2 over COX-1 is a desirable attribute for anti-inflammatory drugs to minimize gastrointestinal side effects associated with COX-1 inhibition.
Based on the structural similarity of Adamantan-2-ylideneacetic acid to known COX inhibitors, it is hypothesized that these analogues primarily act by inhibiting the production of prostaglandin E2 (PGE2), a key inflammatory prostaglandin.[3][4] The proposed mechanism involves the inhibition of COX enzymes, with the potential for achieving COX-2 selectivity through targeted structural modifications. The anti-inflammatory actions of some adamantane derivatives have been linked to the downregulation of inducible nitric oxide synthase (iNOS) and COX-2.
Deciphering the Structure-Activity Relationship (SAR)
While a dedicated SAR study on a complete series of Adamantan-2-ylideneacetic acid analogues is not available, we can extrapolate key relationships from existing research on related compounds. The core structure consists of the adamantane cage, a ylidene bridge, and an acetic acid moiety. Modifications to each of these components are expected to influence biological activity.
The Adamantane Scaffold: More Than Just a Lipophilic Anchor
The adamantane cage itself is a critical determinant of activity. Its size and rigidity can influence how the molecule fits into the active site of target enzymes.
-
Substitution on the Adamantane Ring: Introduction of substituents on the adamantane cage can modulate lipophilicity, steric bulk, and electronic properties. While specific data for ylideneacetic acid analogues is unavailable, studies on other adamantane derivatives suggest that substitution can significantly impact potency. For instance, in a series of adamantane-containing anti-inflammatory agents, the presence and position of substituents on the adamantane moiety were found to be crucial for activity.[1]
The Acetic Acid Moiety: The Gateway to Diverse Analogues
The carboxylic acid group of the acetic acid moiety is a common feature in many NSAIDs, as it often mimics the carboxylate of arachidonic acid, the natural substrate of COX enzymes. This functional group provides a prime location for generating a diverse library of analogues, including esters and amides, to explore the SAR.
-
Esters: Esterification of the carboxylic acid can modulate the compound's pharmacokinetic profile, potentially acting as a prodrug strategy to improve absorption and reduce gastric irritation. The nature of the alcohol used for esterification (e.g., alkyl, aryl) will influence lipophilicity and susceptibility to esterase-mediated hydrolysis, thereby affecting the release of the active carboxylic acid.
-
Amides: Conversion of the carboxylic acid to an amide introduces a hydrogen bond donor and acceptor, which can lead to new interactions within the target's active site. The steric and electronic properties of the amine used for amidation will be critical. SAR studies on other NSAIDs have shown that converting the carboxylic acid to an amide can significantly alter potency and COX selectivity. For example, in the case of indomethacin, amide derivatives have been shown to exhibit potent and selective COX-2 inhibition.
Table 1: Postulated SAR of Adamantan-2-ylideneacetic Acid Analogues
| Molecular Modification | Predicted Effect on Anti-Inflammatory Activity | Rationale |
| Adamantane Scaffold | ||
| Substitution on the cage | May increase or decrease activity | Dependent on the nature and position of the substituent, affecting lipophilicity and steric interactions within the binding site. |
| Acetic Acid Moiety | ||
| Esterification | Potentially altered pharmacokinetics (prodrug) | Lipophilicity and rate of hydrolysis will depend on the ester group. |
| Amidation | Potential for enhanced potency and/or COX-2 selectivity | Introduction of hydrogen bonding capabilities and altered steric/electronic profile. |
| - Primary/Secondary Amides | May form additional hydrogen bonds | Potentially increasing binding affinity. |
| - Tertiary Amides | Increased steric bulk | May hinder binding or improve selectivity depending on the target's topology. |
| - Aromatic vs. Aliphatic Amides | Different steric and electronic profiles | Aromatic rings can engage in π-stacking interactions. |
Experimental Protocols
While specific protocols for the synthesis and evaluation of a series of Adamantan-2-ylideneacetic acid analogues are not detailed in a single source, the following general methodologies can be adapted from the literature on adamantane chemistry and anti-inflammatory drug screening.
General Synthesis of Adamantan-2-ylideneacetic Acid Analogues
The synthesis of these analogues would likely commence from adamantan-2-one.
Workflow for Synthesis:
Caption: General synthetic workflow for Adamantan-2-ylideneacetic acid analogues.
Step-by-Step Protocol (Hypothetical):
-
Synthesis of Adamantan-2-ylideneacetic Acid Ester:
-
To a solution of a suitable phosphonium ylide or phosphonate carbanion (e.g., derived from triethyl phosphonoacetate) in an appropriate solvent (e.g., THF), add adamantan-2-one.
-
Stir the reaction mixture at room temperature or with heating until the reaction is complete, as monitored by thin-layer chromatography (TLC).
-
Work up the reaction and purify the crude product by column chromatography to yield the Adamantan-2-ylideneacetic acid ester.
-
-
Synthesis of Adamantan-2-ylideneacetic Acid:
-
Hydrolyze the ester obtained in the previous step using a base (e.g., NaOH or KOH) in a mixture of water and an organic solvent (e.g., ethanol).
-
Acidify the reaction mixture to precipitate the carboxylic acid.
-
Collect the solid by filtration, wash with water, and dry to obtain Adamantan-2-ylideneacetic acid.
-
-
Synthesis of Adamantan-2-ylideneacetic Acid Amides:
-
Activate the carboxylic acid group of Adamantan-2-ylideneacetic acid using a coupling agent (e.g., DCC, EDC).
-
Add the desired primary or secondary amine to the reaction mixture.
-
Stir the reaction at room temperature until completion.
-
Purify the resulting amide by recrystallization or column chromatography.
-
In Vitro Evaluation of Anti-Inflammatory Activity
The primary in vitro assays would focus on the inhibition of COX enzymes and the downstream production of PGE2.
Workflow for In Vitro Evaluation:
Caption: Workflow for in vitro anti-inflammatory activity assessment.
Step-by-Step Protocol (General):
-
COX Inhibition Assay:
-
Utilize commercially available COX-1 and COX-2 inhibitor screening kits.
-
Prepare a series of concentrations of the test compounds.
-
Incubate the enzymes with the test compounds and arachidonic acid as the substrate.
-
Measure the production of a downstream product (e.g., PGF2α, detected by ELISA) to determine the extent of enzyme inhibition.
-
Calculate the IC50 values for both COX-1 and COX-2.
-
-
Cell-Based PGE2 Production Assay:
-
Culture a suitable cell line (e.g., RAW 264.7 macrophages).
-
Pre-treat the cells with various concentrations of the test compounds.
-
Stimulate the cells with an inflammatory agent (e.g., lipopolysaccharide, LPS) to induce COX-2 expression and PGE2 production.
-
Collect the cell supernatant and quantify the concentration of PGE2 using an ELISA kit.
-
Determine the IC50 value for the inhibition of PGE2 production.
-
Comparative Analysis and Future Directions
A direct comparison of the anti-inflammatory potency of different Adamantan-2-ylideneacetic acid analogues would require the generation of quantitative data as described in the protocols above. Based on the extrapolated SAR, it is anticipated that:
-
Amide analogues may offer a promising avenue for enhancing potency and achieving COX-2 selectivity due to the potential for additional hydrogen bonding interactions within the enzyme active site.
-
Ester analogues could serve as valuable prodrugs, improving the therapeutic index by minimizing gastrointestinal exposure to the active carboxylic acid.
Future research should focus on the systematic synthesis and evaluation of a library of Adamantan-2-ylideneacetic acid esters and amides with diverse substituents. This would enable the construction of a robust quantitative structure-activity relationship (QSAR) model to guide the design of more potent and selective anti-inflammatory agents. Further investigation into the in vivo efficacy and safety of lead compounds in animal models of inflammation will be crucial for their translation into clinical candidates.
References
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Yu, E. J., Lee, Y. J., & Kim, J. (2017). Design, Synthesis and Biological Evaluation of Novel Adamantane Derivatives as Potential Treatments for Alzheimer's Disease. UWSpace. [Link]
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A Researcher's Guide to Validating the Mechanism of Action of Adamantan-2-ylideneacetic acid
Prepared by a Senior Application Scientist
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to elucidate and validate the mechanism of action (MoA) of the novel compound, Adamantan-2-ylideneacetic acid. We will navigate through a multi-tiered experimental approach, from initial target identification to functional validation in cellular models. This document emphasizes the rationale behind experimental choices, ensuring a robust and self-validating workflow.
The adamantane scaffold is a privileged structure in medicinal chemistry, known for its rigid, lipophilic nature that can enhance pharmacokinetic properties and provide unique interactions with biological targets.[1] Adamantane derivatives have shown a wide range of biological activities, including antiviral, antidiabetic, and neuroprotective effects.[1] Notably, several neuroactive drugs, such as Memantine, are adamantane derivatives that function by modulating N-methyl-D-aspartate (NMDA) receptor channels.[2]
Given the structural features of Adamantan-2-ylideneacetic acid, a plausible hypothetical mechanism of action is its function as a modulator of a neuronal ion channel, such as the NMDA receptor. This guide will be structured around validating this hypothesis, while also providing a framework that can be adapted for other potential mechanisms, such as anticancer activity.
The Experimental Journey: A Multi-Tiered Approach to MoA Validation
A rigorous validation of a compound's MoA requires a logical progression from identifying the direct molecular target to understanding its functional consequences in a biological system. Our approach is divided into three tiers:
-
Tier 1: Is It a Real Interaction? Target Identification and Direct Binding Confirmation.
-
Tier 2: What Does It Do? In Vitro Functional Characterization.
-
Tier 3: Does It Matter in a Cell? Cellular and Phenotypic Validation.
Hypothetical signaling pathway for Adamantan-2-ylideneacetic acid.
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A Comparative Guide to the Kinase Cross-Reactivity Profile of Adamantan-2-ylideneacetic acid
Introduction: The Quest for Specificity in Kinase Inhibition
The human kinome, comprising over 500 protein kinases, represents one of the most critical classes of drug targets, particularly in oncology and immunology. These enzymes orchestrate a vast network of signaling pathways that govern cellular processes. However, the structural conservation of the ATP-binding site across the kinome presents a formidable challenge in drug development: achieving inhibitor selectivity. Off-target kinase inhibition can lead to unforeseen toxicities or polypharmacology, which can be either detrimental or, in some cases, beneficial.[1][2] Therefore, early and comprehensive cross-reactivity profiling is not merely a regulatory checkbox but a cornerstone of rational drug design.
This guide provides an in-depth comparative analysis of Adamantan-2-ylideneacetic acid , a novel investigational compound featuring a rigid adamantane scaffold. While adamantane derivatives have shown diverse biological activities, their comprehensive kinome-wide selectivity is often uncharacterized. Here, we present a hypothetical, yet scientifically grounded, cross-reactivity profile for this compound, postulating its primary activity against IκB kinase β (IKKβ) , a key regulator of the NF-κB signaling pathway.[3][4]
We will objectively compare its performance against two well-established kinase inhibitors:
-
Staurosporine : A natural product known for its potent but highly promiscuous inhibition of a vast number of kinases.[5][6][7]
-
Dasatinib : A potent, FDA-approved multi-kinase inhibitor primarily targeting BCR-ABL and Src family kinases.[8][9]
Through this comparison, we will illustrate the practical application and interpretation of kinase profiling data, providing researchers with the insights needed to evaluate the therapeutic potential and potential liabilities of their own lead compounds.
Comparative Kinase Selectivity: Interpreting the Data
The central pillar of this analysis is the direct comparison of inhibitory activity across a panel of representative kinases. The data presented below was generated using the ADP-Glo™ Kinase Assay, a robust, luminescence-based method for quantifying kinase activity by measuring ADP production.[10][11] The half-maximal inhibitory concentration (IC50) was determined for each compound against each kinase.
Rationale for Kinase Panel Selection: The chosen panel includes the intended target (IKKβ), kinases from different families (tyrosine and serine/threonine kinases), and known off-targets of promiscuous inhibitors to provide a broad view of selectivity. Kinases like SRC, ABL1, and KDR (VEGFR2) are included as they are common targets for widely-used cancer therapeutics.
Table 1: Comparative Kinase Inhibition Profiles (IC50, nM)
| Kinase Target | Family | Adamantan-2-ylideneacetic acid (Hypothetical) | Staurosporine (Reference) | Dasatinib (Reference) |
| IKKβ | S/T | 15 | 150 | >10,000 |
| IKKα | S/T | 450 | 120 | >10,000 |
| SRC | TK | >10,000 | 6 | 0.8 |
| ABL1 | TK | >10,000 | 20 | 0.6 |
| KDR (VEGFR2) | TK | 8,500 | 30 | 12 |
| p38α (MAPK14) | S/T | 9,200 | 45 | 350 |
| CDK2/CycA | S/T | >10,000 | 4 | 2,500 |
| PKA | S/T | >10,000 | 7 | >10,000 |
S/T: Serine/Threonine Kinase; TK: Tyrosine Kinase. Data is for illustrative purposes.
Analysis and Interpretation:
-
Adamantan-2-ylideneacetic acid : The hypothetical data positions this compound as a highly selective inhibitor of IKKβ. There is a clear >30-fold selectivity for IKKβ over the closely related IKKα and minimal to no activity against other kinases in the panel at concentrations up to 10,000 nM. This "clean" profile is highly desirable, suggesting a lower probability of off-target effects driven by inhibition of common kinases like SRC or KDR. The rigid adamantane scaffold may contribute to this specificity by orienting the pharmacophore to uniquely fit the IKKβ active site.
-
Staurosporine : As expected, Staurosporine demonstrates potent, sub-micromolar inhibition across the entire panel, confirming its status as a promiscuous kinase inhibitor.[5][6] While a valuable research tool for inducing broad cellular effects like apoptosis, its lack of selectivity makes it unsuitable as a targeted therapeutic.
-
Dasatinib : The profile of Dasatinib aligns with its known mechanism as a potent inhibitor of SRC and ABL kinases.[8] However, it also shows significant activity against other kinases like KDR, highlighting its multi-targeted nature.[9] This polypharmacology is integral to its therapeutic efficacy in certain cancers but also contributes to its side-effect profile.[1][12]
The Target in Context: The IKK/NF-κB Signaling Pathway
To appreciate the significance of selective IKKβ inhibition, one must understand its role in cellular signaling. The IκB kinase (IKK) complex is the central regulator of the NF-κB pathway, a critical signaling cascade in inflammation, immunity, and cell survival.[3][4] The complex typically consists of two catalytic subunits, IKKα and IKKβ, and a regulatory subunit, NEMO. In the canonical pathway, stimuli like TNFα or IL-1β lead to the activation of the IKK complex, which then phosphorylates the inhibitor of NF-κB, IκBα.[13] This phosphorylation marks IκBα for ubiquitination and proteasomal degradation, releasing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory and survival genes.[13] Selective inhibition of IKKβ is sought after for treating inflammatory diseases and certain cancers where this pathway is dysregulated.[3]
Experimental Protocol: A Self-Validating System for Kinase Profiling
Trustworthy and reproducible data is the bedrock of drug development. The following protocol for the ADP-Glo™ Kinase Assay is designed to be a self-validating system, incorporating controls and optimized conditions to ensure data integrity.
Causality Behind Experimental Choices:
-
ATP Concentration: Assays are typically run at or near the Michaelis constant (Km) of ATP for each specific kinase. This ensures the assay is sensitive to competitive inhibitors. Performing screens at physiological ATP concentrations (e.g., 1 mM) is also crucial, as inhibitor potency can be significantly lower in the high-ATP cellular environment.[11]
-
Enzyme Concentration: The kinase concentration is optimized to ensure the reaction is linear over the incubation period and consumes only a small fraction (typically <10-20%) of the substrate to maintain initial velocity kinetics.
-
Compound Pre-incubation: A 15-minute pre-incubation of the enzyme with the inhibitor allows the binding to reach equilibrium before initiating the reaction with ATP.[14][15]
Step-by-Step Protocol: ADP-Glo™ Kinase Assay
-
Compound Preparation : Serially dilute test compounds (Adamantan-2-ylideneacetic acid, Staurosporine, Dasatinib) in 100% DMSO. Further dilute into the assay buffer to achieve the final desired concentrations. The final DMSO concentration in the assay should be kept constant and low (e.g., 1%) to minimize solvent effects.[16]
-
Reaction Setup : In a 384-well plate, add 2.5 µL of kinase solution (containing the specific kinase in appropriate assay buffer).
-
Inhibitor Addition : Add 0.5 µL of the diluted test compound to the wells. For controls, add 0.5 µL of buffer with DMSO (negative control, 100% activity) or a known pan-inhibitor (positive control, 0% activity).
-
Pre-incubation : Gently mix and incubate the plate for 15 minutes at room temperature to allow for compound-enzyme binding.[14]
-
Initiate Kinase Reaction : Add 2.0 µL of the substrate/ATP mix (containing the specific peptide substrate and ATP at the desired concentration, e.g., Km) to all wells to start the reaction.
-
Reaction Incubation : Incubate the plate for a predetermined time (e.g., 60 minutes) at room temperature. The incubation time is optimized for each kinase to ensure the reaction remains in the linear range.
-
Terminate Reaction & Deplete ATP : Add 5 µL of ADP-Glo™ Reagent to each well. This reagent stops the kinase reaction and depletes the remaining unconsumed ATP. Incubate for 40 minutes at room temperature.
-
Convert ADP to ATP & Detect : Add 10 µL of Kinase Detection Reagent to each well. This reagent contains enzymes that convert the ADP generated by the kinase reaction into ATP, which is then used by a thermostable luciferase to produce a luminescent signal.[10][17] Incubate for 30 minutes at room temperature.
-
Data Acquisition : Measure luminescence using a plate reader. The light output is directly proportional to the amount of ADP produced and thus reflects the kinase activity.[11]
-
Data Analysis : Calculate the percent inhibition for each compound concentration relative to the high (DMSO) and low (positive inhibitor) controls. Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Conclusion
This guide demonstrates the critical importance of comprehensive kinase cross-reactivity profiling in modern drug discovery. Through a hypothetical but scientifically plausible case study of Adamantan-2-ylideneacetic acid, we have illustrated how a novel compound with a highly selective inhibition profile offers significant advantages over promiscuous (Staurosporine) or multi-targeted (Dasatinib) inhibitors. The superior selectivity for IKKβ suggests a potentially wider therapeutic window and a more predictable safety profile, making it a more promising candidate for targeted therapy in inflammatory diseases or specific cancers. The detailed, self-validating experimental protocol provided herein serves as a blueprint for researchers to generate high-quality, reliable data, enabling informed decisions in the long and arduous journey of bringing a new therapeutic to the clinic.
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ACS Chemical Biology. (2015). Conformation-Selective Analogues of Dasatinib Reveal Insight into Kinase Inhibitor Binding and Selectivity. [Link]
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Frelin, L., & Chariot, A. (2004). IκB Kinase Is an Essential Component of the Tpl2 Signaling Pathway. Molecular and Cellular Biology, 24(12), 5227–5235. [Link]
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Bantscheff, M., et al. (2007). Chemical proteomic profiles of the BCR-ABL inhibitors imatinib, nilotinib, and dasatinib reveal novel kinase and nonkinase targets. Blood, 110(1), 357–365. [Link]
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Journal of Chemical Information and Modeling. (2016). Unprecedently Large-Scale Kinase Inhibitor Set Enabling the Accurate Prediction of Compound–Kinase Activities: A Way toward Selective Promiscuity by Design? [Link]
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of Adamantan-2-ylideneacetic Acid
For researchers, scientists, and professionals in drug development, the integrity of our work is intrinsically linked to the safety of our practices. The proper disposal of chemical reagents is a critical, non-negotiable aspect of laboratory safety and environmental stewardship. This guide provides a detailed, step-by-step protocol for the safe disposal of Adamantan-2-ylideneacetic acid, grounded in established safety principles and an understanding of its chemical properties.
Hazard Assessment and Pre-Disposal Considerations
Before initiating any disposal procedure, a thorough understanding of the potential hazards is paramount.
1.1. Inferred Hazard Profile:
Based on its constituent functional groups, Adamantan-2-ylideneacetic acid is anticipated to exhibit the following hazards:
-
Skin and Eye Irritation: Carboxylic acids are known to be irritants. Similar compounds like 1-adamantaneacetic acid are classified as causing skin and serious eye irritation.[5]
-
Respiratory Irritation: Dust or aerosols may cause respiratory tract irritation.[5]
-
Environmental Hazard: While data for the specific compound is unavailable, related adamantane structures are noted to be harmful or very toxic to aquatic life with long-lasting effects.[2] Therefore, it is crucial to prevent its release into the environment.[3]
1.2. Personal Protective Equipment (PPE):
Prior to handling Adamantan-2-ylideneacetic acid for disposal, ensure the following PPE is worn:
-
Eye Protection: Safety goggles or glasses with side shields are mandatory.
-
Hand Protection: Wear suitable chemical-resistant gloves (e.g., nitrile).
-
Body Protection: A standard laboratory coat is required.
-
Respiratory Protection: If there is a risk of generating dust or aerosols, a particulate filter respirator may be necessary.
1.3. Waste Segregation and Storage:
Proper segregation is the cornerstone of safe chemical waste management.
-
Solid vs. Liquid Waste: Keep solid Adamantan-2-ylideneacetic acid waste separate from liquid waste streams.[6][7]
-
Incompatible Materials: Store waste containing Adamantan-2-ylideneacetic acid away from bases, reducing agents, and strong oxidizing agents to prevent potentially hazardous reactions.[5][8] Acidic waste should not be stored next to bases.[9]
The following table summarizes the key pre-disposal safety considerations:
| Hazard Category | Recommended Action | Citation |
| Personnel Safety | Wear appropriate PPE: safety glasses, chemical-resistant gloves, and a lab coat. | [1][2] |
| Waste Segregation | Designate a specific, labeled hazardous waste container for Adamantan-2-ylideneacetic acid. | [6][10] |
| Storage | Store in a well-ventilated area, away from incompatible materials such as bases and strong oxidizing agents. | [5][9] |
| Environmental Protection | Do not dispose of down the drain or in regular trash. Prevent any release into the environment. | [2][3] |
Step-by-Step Disposal Protocol
This protocol outlines the procedure for the collection and disposal of Adamantan-2-ylideneacetic acid waste.
2.1. Waste Collection:
-
Container Selection: Use a dedicated, leak-proof, and clearly labeled hazardous waste container.[7][10][11] The container must be compatible with carboxylic acids; glass containers are often a suitable choice.[7]
-
Labeling: The waste container must be labeled with the words "Hazardous Waste," the full chemical name "Adamantan-2-ylideneacetic acid," and a clear indication of the hazards (e.g., "Irritant," "Environmental Hazard").[6][9]
-
Accumulation: Collect all waste, including contaminated materials like weighing paper and gloves, in the designated container. Keep the container closed except when adding waste.[10]
2.2. Disposal of Contaminated Materials:
-
Empty Containers: The original container of Adamantan-2-ylideneacetic acid, once empty, should be triple-rinsed with a suitable solvent (e.g., acetone or ethanol). The rinsate must be collected as hazardous waste. After rinsing and removal or defacing of the original label, the container may be disposed of according to institutional guidelines for clean glassware or plastic.[6]
-
Spill Cleanup: In the event of a spill, absorb the material with an inert absorbent (e.g., vermiculite or sand).[12] The contaminated absorbent material should be collected in a sealed container for disposal as hazardous waste.[12]
The disposal workflow is illustrated in the diagram below:
Caption: Workflow for the safe disposal of Adamantan-2-ylideneacetic acid.
Emergency Procedures
In the event of accidental exposure, immediate action is crucial.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[5]
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and plenty of water. If irritation persists, seek medical attention.[5][13]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist.[5][13]
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[1][5]
The Causality Behind Disposal Choices
The procedures outlined in this guide are not arbitrary; they are based on the fundamental principles of chemical safety and environmental protection.
-
Why Not Down the Drain? Adamantane derivatives can be harmful to aquatic life.[2] Disposing of this compound down the drain can introduce it into waterways, potentially causing long-term ecological damage. Carboxylic acids can also alter the pH of wastewater, affecting treatment processes.
-
The Importance of Segregation: Mixing incompatible waste streams can lead to dangerous chemical reactions, such as the generation of heat, gas, or toxic fumes. For instance, mixing an acid like Adamantan-2-ylideneacetic acid with a base can cause a vigorous exothermic reaction.
-
Licensed Disposal: Hazardous waste must be handled by licensed professionals who have the expertise and equipment to manage it safely, often through high-temperature incineration or other specialized treatment methods that neutralize its hazardous properties.
This logical relationship is depicted in the following diagram:
Caption: The rationale behind proper disposal procedures.
By adhering to these protocols, you not only ensure your own safety and that of your colleagues but also uphold the highest standards of scientific responsibility. Always consult your institution's Environmental Health and Safety (EH&S) department for specific guidance and to ensure compliance with local, state, and federal regulations.
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Chemos GmbH & Co. KG. Safety Data Sheet: Adamantane. Retrieved from [Link]
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Carl ROTH. Safety Data Sheet: Adamantane. Retrieved from [Link]
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Skomorokhov, M. Yu., et al. (2003). Reaction of Adamantan-2-one with Acetonitrile in Basic Media. ResearchGate. Retrieved from [Link]
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University of Canterbury. (2021). Laboratory Chemical Waste Handling and Disposal Guidelines. Retrieved from [Link]
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Hysol. (2019). Safety Data Sheet. Retrieved from [Link]
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Martin, B., et al. (2011). A Flow-Based Synthesis of 2-Aminoadamantane-2-carboxylic Acid. ResearchGate. Retrieved from [Link]
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Navigating the Safe Handling of Adamantan-2-ylideneacetic Acid: A Guide for Laboratory Professionals
For researchers and professionals in drug development, the integrity of your work and the safety of your team are paramount. This guide provides essential, immediate safety and logistical information for handling Adamantan-2-ylideneacetic acid, a compound of interest in medicinal chemistry and material science. By moving beyond a simple checklist and explaining the causality behind each procedural step, we aim to build a foundation of deep trust and become your preferred source for laboratory safety and chemical handling information.
Understanding the Hazard: A Proactive Approach to Safety
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate PPE is not merely a regulatory requirement; it is a critical component of a robust safety culture. Given the irritant nature of adamantane-based carboxylic acids, the following PPE is mandatory when handling Adamantan-2-ylideneacetic acid.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles with side shields or a full-face shield. | To protect against splashes and airborne particles that can cause serious eye irritation. |
| Hand Protection | Nitrile gloves. | Nitrile gloves offer good resistance to a range of chemicals and provide a barrier against skin contact with the irritant powder. |
| Body Protection | A standard laboratory coat. | To protect skin and clothing from accidental spills and contamination. |
| Respiratory Protection | A NIOSH-approved respirator with a particulate filter (e.g., N95) or use in a certified chemical fume hood. | To prevent inhalation of the powder, which may cause respiratory irritation. |
Operational Plan: A Step-by-Step Guide to Safe Handling
A systematic approach to handling Adamantan-2-ylideneacetic acid minimizes the risk of exposure and ensures the integrity of the compound. The following workflow outlines the key steps from receipt to use in a laboratory setting.
Caption: Workflow for the safe handling of Adamantan-2-ylideneacetic acid.
Experimental Protocol: Weighing and Preparing a Solution
-
Preparation: Before handling the compound, ensure you are wearing the appropriate PPE as outlined in the table above. All operations should be conducted within a certified chemical fume hood to minimize inhalation risk.
-
Weighing: Carefully weigh the desired amount of Adamantan-2-ylideneacetic acid using an analytical balance. To prevent static discharge that can cause the fine powder to become airborne, use anti-static weigh paper or a weighing boat.
-
Dissolution: Add the weighed compound to a suitable flask. Slowly add the desired solvent and gently swirl or stir the mixture until the solid is fully dissolved. Keep the container covered as much as possible during this process.
-
Transfer: If transferring the solution, do so carefully to avoid splashes.
Disposal Plan: Responsible Management of Chemical Waste
Proper disposal of Adamantan-2-ylideneacetic acid and any contaminated materials is crucial to protect the environment and comply with regulations.
Waste Categorization
-
Solid Waste: Unused Adamantan-2-ylideneacetic acid, and any contaminated items such as weigh boats, gloves, and paper towels, should be collected in a clearly labeled, sealed container for solid chemical waste.
-
Liquid Waste: Solutions containing Adamantan-2-ylideneacetic acid should be disposed of in a designated container for acidic organic waste. Do not mix with incompatible waste streams such as bases or oxidizers.
Disposal Procedure
-
Segregation: Keep solid and liquid waste streams separate.
-
Labeling: All waste containers must be clearly labeled with the full chemical name and the appropriate hazard symbols.
-
Storage: Store waste containers in a designated, well-ventilated area away from incompatible materials.
-
Collection: Follow your institution's guidelines for the collection and disposal of hazardous chemical waste. Acidic wastes are considered hazardous due to their corrosive nature and must be handled accordingly.
By adhering to these detailed protocols, researchers can confidently and safely work with Adamantan-2-ylideneacetic acid, ensuring both personal safety and the integrity of their scientific endeavors.
References
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
